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  • Product: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
  • CAS: 126495-72-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

Topic: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1] The "Masked" Isoco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1]

The "Masked" Isocoumarin Scaffold in Polyketide Synthesis[1]

Executive Summary & Chemical Identity

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate is a highly functionalized aromatic ester serving as a critical "seco-intermediate" in the synthesis of isocoumarins, specifically 6,8-dihydroxy-3-methylisocoumarin .[1] Structurally, it represents a resorcinol core (1,3-dihydroxybenzene) functionalized with an acetic acid ester tail and an ortho-acetyl group.[1]

This molecule is notable for its latent reactivity : the proximity of the acetyl ketone (C2) and the ester carbonyl (C1-sidechain) creates a thermodynamic trap, ready to cyclize into the isocoumarin ring system under mild acidic or thermal conditions.[1] In drug development, this scaffold acts as a precursor for retroviral integrase inhibitors , antifungal metabolites (e.g., Curvularin derivatives), and cannabinoid mimetics .[1]

Structural Characterization
PropertyData
IUPAC Name Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Common Synonyms Curvulinic acid methyl ester; 2-Acetyl-3,5-dihydroxyphenylacetic acid methyl ester
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Key Electronic Feature Intramolecular Hydrogen Bond (IMHB) between C2-Acetyl Carbonyl and C3-Hydroxyl proton (creates a stable 6-membered pseudo-ring).[1][2][3]
CAS (Acid Parent) 19053-94-2 (Curvulinic Acid)
CAS (Ester Analog) 4724-10-1 (Non-acetylated parent: Methyl 3,5-dihydroxyphenylacetate)
Structural Dynamics & Reactivity

Understanding the conformation of this molecule is prerequisite to controlling its reactivity.[1] Unlike simple phenylacetates, the C2-acetyl group locks the molecule into a specific planar conformation due to hydrogen bonding.[1]

The "Pre-Cyclization" Conformation

The C3-hydroxyl group donates a hydrogen bond to the C2-acetyl oxygen.[1] This "locks" the acetyl group, positioning its methyl group away from the ring, but more importantly, it activates the acetyl oxygen for nucleophilic attack during tautomerization.[1]

Key Reactive Sites:

  • C1-Ester Carbonyl: Electrophilic center for cyclization.[1]

  • C2-Acetyl Group: Capable of enolization; the enol oxygen acts as the nucleophile for isocoumarin formation.[1]

  • C3/C5 Hydroxyls: Electron-donating groups (EDGs) that activate the ring for further electrophilic aromatic substitution (EAS).[1]

G Figure 1: Reactivity Pathway - From Acyclic Precursor to Isocoumarin Start Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate IMHB IMHB Stabilization (C3-OH ... O=C-Me) Start->IMHB Conformational Lock Enol Enol Tautomer (Nucleophilic Oxygen) IMHB->Enol Acid/Base Catalysis Cyclic 6,8-Dihydroxy-3-methylisocoumarin (Thermodynamic Sink) Enol->Cyclic - MeOH (Lactonization)

[1]

Synthetic Methodology

The synthesis of this compound requires precise regiocontrol.[1] Direct Friedel-Crafts acetylation of methyl 3,5-dihydroxyphenylacetate often yields the C4-isomer (between the two hydroxyls) due to steric and electronic factors.[1] To achieve C2-acetylation (between the acetate tail and the hydroxyl), we utilize a Lewis Acid-Directed Acylation .[1]

Protocol: Regioselective Acetylation via TiCl₄ Coordination

Rationale: Titanium tetrachloride (TiCl₄) coordinates with the ester carbonyl of the starting material and the incoming acetyl chloride, forming a transient template that directs the acyl group to the ortho position (C2), overcoming the natural preference for C4.[1]

Reagents:

  • Methyl 3,5-dihydroxyphenylacetate (1.0 eq)[1]

  • Acetyl Chloride (1.1 eq)[1]

  • Titanium Tetrachloride (TiCl₄) (1.1 eq) or BF₃[1]·Et₂O

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve methyl 3,5-dihydroxyphenylacetate (10 mmol) in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C. Dropwise add TiCl₄ (11 mmol). Observation: The solution will turn deep yellow/orange, indicating the formation of the titanium-phenolate complex.[1]

  • Acylation: Add acetyl chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The product will appear less polar than the starting material due to internal H-bonding (IMHB).[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (to break the Ti-complex).

  • Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). Note: The C2-isomer (Target) usually elutes before the C4-isomer due to the "cryptic" nature of the phenol hidden in the H-bond.[1]

Yield Expectation: 65–75% of the C2-isomer.[1]

Validation & Analysis

Trustworthy science requires self-validating data.[1] The following spectroscopic signatures confirm the structure.

NMR Data Summary (Predicted/Literature Consensus)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Feature
¹H NMR 13.50Singlet (1H)C3-OHCritical Proof: Extremely downfield shift indicates strong intramolecular H-bond with Acetyl C=O.[1]
¹H NMR 6.20 - 6.35Doublets (2H)Ar-H (C4, C6)Meta-coupling (J ~2.5 Hz) confirms 1,2,3,5-substitution.[1]
¹H NMR 3.65Singlet (3H)-COOCH₃Methyl ester.[1]
¹H NMR 3.55Singlet (2H)Ar-CH₂-COBenzylic methylene.[1]
¹H NMR 2.65Singlet (3H)-COCH₃Acetyl methyl.[1]
¹³C NMR 203.5QuaternaryAcetyl C=O[1]Ketone carbonyl.[1]
¹³C NMR 171.0QuaternaryEster C=O[1]Ester carbonyl.[1][3][4]
Troubleshooting: Common Impurities
  • O-acylation product: If the reaction is not strictly anhydrous or if a weak base is used, you may observe acetoxy esters (Ar-O-COMe).[1] These show an ester carbonyl stretch in IR at ~1760 cm⁻¹ (phenolic ester) vs the ketone at ~1640 cm⁻¹ (chelated ketone).[1]

  • Isocoumarin Cyclization: If the workup is too acidic or heated, the compound may spontaneously cyclize to 6,8-dihydroxy-3-methylisocoumarin.[1] This is detected by the loss of the methyl ester singlet (3.65 ppm) and the appearance of a vinylic proton (~6.1 ppm) in NMR.[1]

Application: The Isocoumarin Cyclization

This molecule is most valuable as a precursor.[1] The transformation to the isocoumarin scaffold is a classic example of "entropy-assisted" synthesis.[1]

Mechanism: The reaction proceeds via the enol tautomer of the C2-acetyl group.[1] The enolic oxygen attacks the ester carbonyl, displacing methanol.[1]

Reaction Figure 2: Cyclization Mechanism to Isocoumarin Core Substrate Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Acyclic Precursor) Intermediate Tetrahedral Intermediate (Lactonization) Substrate->Intermediate H+ / Heat (Enol Attack) Product 6,8-Dihydroxy-3-methylisocoumarin (Biologically Active Scaffold) Intermediate->Product Elimination Byproduct Methanol (MeOH) Intermediate->Byproduct Leaving Group

[1] Experimental Protocol for Cyclization:

  • Dissolve the methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (1.0 g) in MeOH (10 mL).

  • Add conc.[1] HCl (0.5 mL).

  • Reflux for 2 hours.

  • Cool to room temperature. The isocoumarin product often precipitates as white needles.[1]

  • Filter and wash with cold MeOH.[1]

References
  • Synthesis of Isocoumarins

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Title: "Synthesis of 6,8-dihydroxy-3-(2'-acetyl-3',5'-dihydroxyphenyl)
    • Context: Describes the base-catalyzed condensation and subsequent modification to yield the acetyl-dihydroxyphenyl core.[1][5]

  • Structural Data (Related 3,5-dihydroxyphenylacetate)

    • Source: Sigma-Aldrich / Merck.[1]

    • Title: "Methyl 3,5-dihydroxyphenylacetate Product Sheet."[1]

    • Context: Provides baseline physical properties for the non-acetylated parent scaffold (CAS 4724-10-1).[1]

  • Curvulinic Acid (Parent Acid)

    • Source: PubChem.[1][6]

    • Title: "2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid (Curvulinic acid)."[1]

    • Context: Confirms the existence and stability of the acid form of the title compound (CAS 19053-94-2).[1]

    • [1]

  • NMR Interpretation of Phenolic Esters

    • Source: Chemistry LibreTexts.[1][7]

    • Title: "NMR Spectra - an introduction and overview."
    • Context: Authoritative guide on chemical shifts for methyl esters and hydrogen-bonded phenolic protons.

Sources

Exploratory

Methyl Curvulinate (CAS 126495-72-5): A Technical Guide on Properties, Synthesis, and Pharmacological Profiling

Executive Summary In modern drug discovery and agrochemical development, fungal secondary metabolites represent a critical reservoir of bioactive scaffolds. As a Senior Application Scientist overseeing natural product is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, fungal secondary metabolites represent a critical reservoir of bioactive scaffolds. As a Senior Application Scientist overseeing natural product isolation and synthetic validation pipelines, I frequently encounter polyketide derivatives that exhibit unique structural and biological properties. Methyl curvulinate (CAS: 126495-72-5) 1 is a prime example. Structurally defined as methyl 2-acetyl-3,5-dihydroxyphenylacetate, this phenolic compound is predominantly isolated from endophytic fungi such as2 [[2.8]] and 3 [[1.2]].

This whitepaper provides an in-depth analysis of methyl curvulinate, detailing its physicochemical properties, biological activity, and the precise methodologies required for its isolation and chemical synthesis.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of methyl curvulinate is essential for designing effective extraction and chromatographic protocols. The presence of the acetyl group at the C2 position and hydroxyl groups at C3 and C5 dictates its mid-polar nature and its behavior in both normal and reverse-phase chromatography.

Table 1: Chemical Identity and Structural Properties

PropertyValue / Description
Compound Name Methyl curvulinate
IUPAC / Synonyms Methyl 2-acetyl-3,5-dihydroxyphenylacetate; Curvulinic acid methyl ester
CAS Registry Number 126495-72-5 1
Molecular Formula C₁₁H₁₂O₅ 2
Molecular Weight 224.21 g/mol
Appearance Colorless needles (solid) 2
Chemical Class Polyketide / Phenolic acid derivative

Biological Sources and Pharmacological Activity

Endophytic fungi exist in a complex symbiotic relationship with their host plants (such as the liverwort 2 [[2.8]]). This environment exerts evolutionary pressure on the fungi to produce defensive secondary metabolites. Consequently, polyketides like methyl curvulinate and its analogs exhibit potent biological properties [[4]]().

Table 2: Pharmacological Profiling of Methyl Curvulinate and Related Analogs

Biological Target / AssayActivity LevelMechanism / Causality
Plant Pathogenic Fungi (e.g., Alternaria alternata)Moderate (MIC ~8 µg/mL) 3Disruption of fungal membrane sterols and induction of localized oxidative stress.
Bacterial Strains (e.g., Ralstonia solanacearum)Moderate (MIC ~4-8 µg/mL) [[3]]()Interference with bacterial quorum sensing and alteration of cellular membrane permeability.
Cancer Cell Lines (e.g., PC3, HepG2)Weak to Moderate 4Pro-apoptotic signaling triggered by mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Synthetic Pathway and Mechanistic Insights

While natural isolation is standard for initial discovery, total chemical synthesis is mandatory for scalable drug development. Methyl curvulinate can be synthesized starting from methyl 3,5-dihydroxyphenylacetate. The critical transformation is a Fries rearrangement 5.

Causality of Reagent Selection

In this synthesis, Boron Trifluoride (BF₃) is utilized as the Lewis acid rather than the more aggressive Aluminum Chloride (AlCl₃). Why? BF₃ has a specific coordination geometry that selectively promotes the migration of the acetyl group to the C2 position of the aromatic ring without cleaving the methyl ester. The Lewis acid coordinates with the acyl oxygen, generating an electrophilic acylium ion that attacks the electron-rich ortho-position (C2), yielding methyl curvulinate in approximately 70% yield [[5]]().

Step-by-Step Methodology: Chemical Synthesis
  • O-Acetylation: React methyl 3,5-dihydroxyphenylacetate with acetic anhydride to yield the intermediate methyl 3-acetoxy-5-hydroxyphenylacetate 5.

  • Lewis Acid Catalysis: Dissolve the intermediate in an anhydrous, non-coordinating solvent. Introduce BF₃ under an inert argon atmosphere.

  • Fries Rearrangement: Stir the reaction mixture to facilitate the migration of the acetyl group from the phenolic oxygen to the C2 position.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel chromatography to isolate the target compound.

Synthesis S1 Methyl 3,5-dihydroxyphenylacetate (Starting Material) S2 Acetylation (Acetic Anhydride) S1->S2 S3 Methyl 3-acetoxy-5-hydroxyphenylacetate (Intermediate) S2->S3 O-Acetylation S4 Fries Rearrangement (Boron Trifluoride / BF3) S3->S4 S5 Methyl Curvulinate (Target Compound) S4->S5 C-Acylation (70% Yield)

Caption: Chemical synthesis of methyl curvulinate via BF3-catalyzed Fries rearrangement.

Experimental Protocols: Isolation and Orthogonal Validation

To ensure scientific integrity and eliminate false positives from co-eluting isomers, the isolation of methyl curvulinate from fungal cultures must follow a self-validating orthogonal workflow .

Causality of Protocol Design
  • Static Fermentation: We utilize static conditions rather than shaking. This simulates the low-oxygen, high-stress endophytic environment, triggering secondary metabolite biosynthetic gene clusters (BGCs) that remain silent under standard aeration 2.

  • Orthogonal Chromatography: We pair normal-phase silica gel (separation by hydrogen bonding/polarity) with reverse-phase C-18 HPLC (separation by hydrophobicity). This orthogonal approach guarantees the absolute purity of the final isolate [[3]]().

Step-by-Step Methodology: Fungal Isolation
  • Fungal Cultivation: Inoculate Xylaria sp. into Potato Dextrose Broth (PDB) or a sea-salt supplemented medium. Incubate at 28°C for 30 days under static conditions 3.

  • Solvent Extraction: Filter the fermentation broth through cheesecloth. Extract the mycelial mass exhaustively with EtOAc. Note: EtOAc has the optimal dielectric constant to partition mid-polar phenolic compounds while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

  • Primary Fractionation: Concentrate the EtOAc extract in vacuo to yield a crude gum. Load onto a normal-phase silica gel column. Elute using a step gradient of Petroleum Ether and EtOAc (from 100:0 to 0:100) 3.

  • Secondary Purification: Pool fractions exhibiting UV absorbance at 254 nm. Subject these to preparative Reverse-Phase HPLC (C-18 column, 10 mm × 250 mm, 5 µm) using a gradient of Acetonitrile/Water 3.

  • Self-Validating Structural Elucidation: Confirm the structure using 1H-NMR (600 MHz) and 13C-NMR (150 MHz). Look for the diagnostic acetyl methyl protons at δ 2.45 (3H, s), the methoxy protons at δ 3.64 (2H, s), and meta-coupled aromatic protons at δ 6.15 and 6.28 2. Validate the exact mass via HR-ESI-MS.

IsolationWorkflow N1 Fungal Fermentation (Xylaria sp. / Penicillium) N2 Mycelial Extraction (EtOAc / Acetone) N1->N2 Solvent Addition N3 Crude Extract Concentration N2->N3 in vacuo N4 Silica Gel Column Chromatography N3->N4 Gradient Elution N5 HPLC Purification (C-18 Column) N4->N5 Active Fractions N6 Methyl Curvulinate (CAS 126495-72-5) N5->N6 Isocratic/Gradient N7 Structural Elucidation (NMR, HR-ESI-MS) N6->N7 Orthogonal Validation

Caption: Isolation and orthogonal validation workflow for methyl curvulinate from fungal cultures.

References

1.[5] Holding, A. N. Thesis on the Synthesis and Biological Properties of Natural Products. andrewholding.com. 5 2.[3] Novel Decaturin Alkaloids from the Marine-Derived Fungus Penicillium Oxalicum. researchgate.net. 3 3.[4] Phytochemical Profile and Anticancer Potential of Endophytic Microorganisms from Liverwort Species, Marchantia polymorpha L. mdpi.com. 4 4.[1] 曲柳酯 CAS号 126495-72-5 (Methyl Curvulinate). chem960.com. 1 5.[2] Chemical constituents of the endophytic fungus Xylaria sp. isolated from the liverwort Scapania verrucosa Heeg. researchgate.net. 2

Sources

Foundational

The Biological Activity of Methyl Curvulinate Derivatives: A Technical Guide to Fungal Polyketides in Drug Discovery

Executive Summary Fungal secondary metabolites represent an immense, largely untapped reservoir of bioactive scaffolds for pharmaceutical and agrochemical development. Among these, methyl curvulinate (methyl 2-acetyl-3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fungal secondary metabolites represent an immense, largely untapped reservoir of bioactive scaffolds for pharmaceutical and agrochemical development. Among these, methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate) and its structural derivatives—such as curvulin, O-methylcurvulinic acid, and complex analogs like phaeosphaeride A—have emerged as highly versatile polyketides. Originally isolated from endophytic and phytopathogenic fungi including Penicillium canescens, Xylaria sp., and Paraphoma sp., these compounds exhibit a broad spectrum of biological activities ranging from targeted cytotoxicity against human cancer cell lines to potent phytotoxicity and antileishmanial effects.

This whitepaper synthesizes current structural data, biological activity profiles, and field-proven experimental workflows for the isolation and evaluation of methyl curvulinate derivatives.

Chemical Space & Biosynthetic Origins

Methyl curvulinate is a phenolic polyketide characterized by a highly functionalized aromatic ring. In nature, these compounds are synthesized via non-reducing polyketide synthases (nrPKS) in fungi. The structural diversity of its derivatives arises from downstream enzymatic modifications, including methylation (e.g., O-methylcurvulinic acid), esterification, and complex cyclizations (e.g., the dihydropyran ring in phaeosphaeride A).

Endophytic fungi, which reside asymptomatically within plant tissues, are the primary producers of these metabolites. For instance, Penicillium canescens L1, a plant-derived fungus, produces an array of methyl curvulinate derivatives and novel penicanesols[1]. Similarly, the phytopathogen Paraphoma sp. VIZR 1.46 produces curvulin and phaeosphaeride A as mechanisms of host plant invasion[2].

Workflow A Fungal Cultivation (e.g., Penicillium canescens) B Solvent Extraction (EtOAc / MeOH) A->B C Crude Extract B->C D Bioassay Screening (Cytotoxicity / Phytotoxicity) C->D E Chromatographic Fractionation (Silica / Sephadex LH-20) D->E Active Extract F HPLC Purification E->F G Structural Elucidation (NMR, HR-ESI-MS) F->G H Methyl Curvulinate Derivatives (Curvulin, Phaeosphaeride A) G->H

Bioassay-guided fractionation workflow for isolating methyl curvulinate derivatives.

Biological Activity Profiles

The pharmacological value of methyl curvulinate derivatives is defined by their structural functionalization. Below is a synthesis of their primary biological activities.

Oncology: Cytotoxicity and STAT3 Inhibition

Recent bioassay-guided fractionations have identified methyl curvulinate derivatives as potent cytotoxic agents. Compounds isolated from Penicillium canescens demonstrated significant cytotoxicity against the non-small cell lung cancer cell line NCI-H1975, with IC50 values ranging from 4.24 to 18.02 μM[1].

More mechanistically profound is the activity of Phaeosphaeride A , a complex derivative. Synthetic enantiomers of Phaeosphaeride A have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3)-dependent transcriptional activity in a dose-dependent manner[3]. STAT3 is hyperactivated in numerous malignancies, driving tumor proliferation and immune evasion. By inhibiting this pathway, Phaeosphaeride A exhibits targeted antiproliferative properties in breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells[3].

STAT3 Ligand Cytokines (IL-6) Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Phosphorylation Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Inhibitor Phaeosphaeride A (Curvulinate Derivative) Inhibitor->STAT3 Inhibits Activation

Mechanism of action: Inhibition of the STAT3 signaling pathway by Phaeosphaeride A.

Agrochemical: Phytotoxicity

In the agricultural sector, there is an urgent need for novel bioherbicides to combat weed resistance. Curvulin and phaeosphaeride A, isolated from Paraphoma sp. VIZR 1.46, act as phytotoxins. While curvulin shows weak, nonselective phytotoxicity, phaeosphaeride A induces severe necrotic lesions on weeds like Cirsium arvense at concentrations as low as 67 μM[2].

Antiparasitic: Antileishmanial Activity

Curvulin, when isolated from endophytic Bipolaris species associated with aquatic macrophytes, demonstrated moderate antileishmanial activity. In vitro assays against Leishmania parasites yielded IC50 values ranging from 70 to 84.2 μg/mL[4].

Quantitative Data Summary
CompoundSource OrganismTarget Model / Cell LinePrimary Biological ActivityReference
Methyl Curvulinate Penicillium canescensNCI-H1975 (Lung Cancer)Cytotoxic (IC50 ~18.0 μM)[1]
Penicanesol A Penicillium canescensNCI-H1975 (Lung Cancer)Cytotoxic (IC50 ~4.24 μM)[1]
Phaeosphaeride A Paraphoma sp. VIZR 1.46MDA-MB-231 / PANC-1STAT3 Inhibition / Antiproliferative[3]
Phaeosphaeride A Paraphoma sp. VIZR 1.46Cirsium arvense (Weed)Phytotoxic / Herbicidal (67 μM)[2]
Curvulin Bipolaris sp.Leishmania spp.Antileishmanial (IC50 70-84 μg/mL)[4]

Experimental Protocols: A Self-Validating Systems Approach

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where causality is clear, and internal controls prevent false positives.

Protocol 1: Extraction and Isolation of Methyl Curvulinate Derivatives

Causality: Endophytic fungi often silence secondary metabolite gene clusters in standard liquid broth. Solid-state fermentation on rice mimics the complex carbohydrate environment of plant tissues, triggering the expression of polyketide synthases. Ethyl acetate (EtOAc) is selected as the extraction solvent because its mid-range polarity perfectly partitions phenolic polyketides (like methyl curvulinate) away from highly polar fungal sugars and salts.

Step-by-Step Methodology:

  • Cultivation: Inoculate Penicillium canescens or Paraphoma sp. onto autoclaved rice media (100 g rice / 110 mL distilled water in 1L Erlenmeyer flasks). Incubate at 25°C in the dark for 28 days.

  • Extraction: Macerate the solid culture with EtOAc (3 × 500 mL per flask). Validation Check: Ensure the solvent penetrates the mycelial mat completely; sonication for 15 minutes enhances mass transfer.

  • Concentration: Filter the suspension through Whatman No. 1 paper and concentrate the filtrate under reduced pressure at 35°C to yield the crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of petroleum ether to EtOAc (100:0 to 0:100, v/v).

  • Purification: Pool fractions exhibiting UV absorbance at 254 nm (indicative of the aromatic conjugated system). Purify via semi-preparative HPLC (C18 column, 5 μm, 10 × 250 mm) using an isocratic flow of 60% Methanol/H2O at 2.0 mL/min.

  • Validation: Confirm the structure of the isolated methyl curvulinate via 1H-NMR, 13C-NMR, and HR-ESI-MS against known literature values.

Protocol 2: In Vitro STAT3 Inhibition & Cytotoxicity Assay

Causality: To validate the mechanistic efficacy of phaeosphaeride A, we utilize MDA-MB-231 cells. These cells rely on constitutively active STAT3 for survival. A parallel assay using a non-STAT3 dependent cell line (e.g., normal human fibroblasts) must be run to differentiate targeted STAT3 inhibition from generalized basal toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Treatment: Treat cells with varying concentrations of Phaeosphaeride A (1, 5, 10, 20, 50 μM) dissolved in DMSO (final DMSO concentration < 0.1%). Self-Validating Control: Include Stattic (a known STAT3 inhibitor) as a positive control, and 0.1% DMSO as the vehicle control.

  • Viability Assessment (MTT Assay): After 72 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 150 μL of DMSO and read absorbance at 570 nm. Calculate the IC50.

  • Mechanistic Validation (Western Blot): To prove the phenotype is driven by STAT3 inhibition, lyse a parallel batch of treated cells using RIPA buffer containing protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against total STAT3 and phosphorylated STAT3 (Tyr705).

  • Data Interpretation: A successful result will show a dose-dependent decrease in p-STAT3 (Tyr705) bands without a corresponding drop in total STAT3, confirming the specific disruption of the signaling cascade.

Conclusion & Future Perspectives

Methyl curvulinate and its derivatives represent a highly malleable polyketide scaffold. The transition from simple phenolic esters to complex, multicyclic structures like phaeosphaeride A demonstrates nature's ability to fine-tune biological targeting. For drug development professionals, the STAT3 inhibitory profile of these derivatives opens a viable pathway for novel oncological therapeutics, provided that pharmacokinetic liabilities (such as metabolic stability of the ester linkages) are optimized through rational medicinal chemistry.

References

  • Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. PMC (nih.gov).
  • Curvulin and Phaeosphaeride A from Paraphoma sp. VIZR 1.46 Isolated from Cirsium arvense as Potential Herbicides. MDPI.
  • Curvulin and spirostaphylotrichins R and U from extracts produced by two endophytic Bipolaris sp. associated to aquatic macrophytes with antileishmanial activity. ResearchGate.
  • Total Synthesis and Biological Activity of the Proposed Structure of Phaeosphaeride A. The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Advanced Characterization of Curvularia Species Secondary Metabolites

This guide provides an in-depth technical analysis of secondary metabolites produced by Curvularia species (teleomorph: Cochliobolus). It is designed for researchers in natural products chemistry, pharmacognosy, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of secondary metabolites produced by Curvularia species (teleomorph: Cochliobolus). It is designed for researchers in natural products chemistry, pharmacognosy, and drug discovery.

[1][2][3]

Executive Summary

The genus Curvularia, a dematiaceous hyphomycete, has evolved from a recognized phytopathogen into a prolific source of pharmacologically active scaffolds.[1][2][3] Unlike the well-mapped Aspergillus or Penicillium genera, Curvularia offers a distinct chemical space characterized by hybrid polyketide-terpenoids (meroterpenoids) and macrocyclic lactones .

Recent genomic mining indicates that Curvularia species possess significantly more biosynthetic gene clusters (BGCs) than currently isolated compounds suggest, making them a high-priority target for "OSMAC" (One Strain Many Compounds) activation strategies. This guide details the known metabolite classes, their biosynthetic logic, and validated isolation protocols.

Chemical Diversity & Classification

Curvularia metabolites are broadly categorized into polyketides, meroterpenoids, peptides, and alkaloids.

Table 1: Major Secondary Metabolites of Curvularia spp.
Metabolite ClassCompound NameSource SpeciesBioactivity ProfileMolecular Mechanism (Target)
Macrocyclic Lactones Curvularin C. lunata, C. geniculataCytotoxic, Anti-inflammatoryInhibits iNOS expression; Modulates heat shock response (HSR).[4]
10,11-Dehydrocurvularin C. lunataCytotoxicHsp90 inhibitor; Disrupts cell cycle.
Meroterpenoids Cochlioquinone A & B C. lunata, C. trifoliiPhytotoxic, NematocidalInhibits specific NADH-ubiquinone reductases.
Curvuleremophilane B C. lunataAntimicrobialMembrane disruption (putative).
Cyclic Peptides KK-1 C. clavataAntifungal (Agro-active)Inhibits chitin synthase or cell wall integrity (putative).
Alkaloids Curvulamine Curvularia sp.[5][3]AntibacterialNovel scaffold; mechanism under investigation.[6][7]
Quinones Cynodontin C. lunataAntibacterialRedox cycling; generation of ROS.

Biosynthetic Mechanisms

Understanding the biosynthetic logic is crucial for genetic dereplication and heterologous expression.

The Curvularin Assembly Line (Iterative PKS)

Curvularins are Dihydroxyphenylacetic Acid Lactones (DALs) .[4] Their biosynthesis represents a canonical non-reducing polyketide synthase (nrPKS) pathway, often requiring two collaborative PKS enzymes (e.g., Curs1 and Curs2 homologs).

  • Mechanism: The starter unit is typically Acetyl-CoA. The iterative PKS performs condensation without full reduction, retaining the ketone groups to form the resorcinol ring, followed by macrolactonization.

CurvularinBiosynthesis start Acetyl-CoA (Starter Unit) pks1 Iterative PKS (HR-PKS) Highly Reducing start->pks1 malonyl Malonyl-CoA (Extender Units) malonyl->pks1 pks2 Iterative PKS (NR-PKS) Non-Reducing malonyl->pks2 inter1 Tetraketide Intermediate (Reduced Chain) pks1->inter1 Chain Elongation & Reduction inter2 Hexaketide (Unstable) pks2->inter2 + 4 Malonyl-CoA inter1->pks2 Transfer cyclization Aldol Cyclization (Aromatization) inter2->cyclization lactonization Thioesterase (TE) Macrolactonization cyclization->lactonization product 10,11-Dehydrocurvularin lactonization->product final Curvularin product->final Enoyl Reductase (Specific Reductase)

Figure 1: Bipartite Polyketide Synthase pathway for Curvularin production. Note the collaboration between reducing and non-reducing PKS modules.

Cochlioquinone Biosynthesis (Meroterpenoid)

This pathway is a hybrid of the Polyketide and Mevalonate pathways.

  • Polyketide Phase: Formation of a phenolic precursor (often 4-hydroxybenzoic acid derivative).

  • Terpenoid Phase: Farnesyl pyrophosphate (FPP) synthesis.

  • Hybridization: Prenyltransferase attaches the farnesyl chain to the aromatic ring.

  • Cyclization: Epoxidation and enzyme-catalyzed ring closures form the tetracyclic core.

Experimental Protocols: Isolation & Purification

To ensure reproducibility, the following protocol utilizes a Solid-State Fermentation (SSF) approach, which historically yields higher titers of Curvularia secondary metabolites than liquid broth.

Fermentation Protocol

Objective: Maximize metabolic diversity via nutrient stress on solid substrate.

  • Inoculum Preparation:

    • Cultivate Curvularia sp.[6][5][8] on Potato Dextrose Agar (PDA) for 7 days at 25°C.

    • Punch 5mm agar plugs (x5) into 100mL Potato Dextrose Broth (PDB). Incubate 3 days (seed culture).

  • Solid Media Preparation:

    • Substrate: 100g commercially available Rice (Japonica or Indica spp.).

    • Hydration: Add 110mL distilled water.

    • Sterilization: Autoclave at 121°C for 20 mins.

  • Inoculation:

    • Add 10mL of seed culture to the sterilized rice.

    • Incubation: Static incubation at 25–28°C for 21–28 days . (Note: Extended incubation promotes secondary metabolite accumulation).

Extraction Workflow (The "Ethyl Acetate" Standard)

This protocol targets medium-polarity compounds (Curvularins, Cochlioquinones).

  • Maceration: Chop the fungal rice cake into small fragments.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:1 ratio (v/w) relative to the initial rice weight.

  • Extraction: Sonicate for 30 mins or macerate overnight. Filter through Whatman No. 1 paper. Repeat x3.

  • Partitioning (Clean-up):

    • Evaporate EtOAc to dryness (crude extract).

    • Resuspend in 90% Methanol/Water.

    • Partition against n-Hexane (removes lipids/oils from the rice). Discard Hexane layer.

    • Dilute Methanol fraction to 50% water and extract with Dichloromethane (DCM) or fresh EtOAc to recover metabolites.

Purification & Identification Workflow[1][2]

IsolationWorkflow crude Crude EtOAc Extract vlcf Vacuum Liquid Chromatography (VLC) Stationary: Silica Gel 60 crude->vlcf Coarse Fractionation fractions Fractions (Hexane -> EtOAc -> MeOH) vlcf->fractions sephadex Size Exclusion (Sephadex LH-20) Mobile Phase: MeOH or DCM:MeOH (1:1) fractions->sephadex Remove Chlorophyll/Pigments hplc Semi-Prep RP-HPLC C18 Column, H2O/MeCN Gradient sephadex->hplc Isolate Pure Compounds nmr Structure Elucidation (1H, 13C, 2D NMR) hplc->nmr >2 mg yield ms Mass Spectrometry (HR-ESI-MS) hplc->ms <1 mg yield

Figure 2: Standard isolation workflow for Curvularia metabolites.

References

  • Xu, D., et al. (2013). Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus.[9] Applied and Environmental Microbiology.

  • Kaaniche, F., et al. (2019). Bioactive secondary metabolites from new endophytic fungus Curvularia sp.[1][2][10] isolated from Rauwolfia macrophylla.[2][10] PLOS ONE.

  • Bengyella, L., et al. (2019). Biotechnological potential of endophytic fungi: Curvularia species as a source of bioactive secondary metabolites.[10] Fungal Biology Reviews.

  • Gao, S., et al. (2021). Cochlioquinones: Chemistry, Biosynthesis, and Biological Activities.
  • Manamgoda, D.S., et al. (2012). Cochliobolus: an overview and current status of species. Fungal Diversity.

Sources

Foundational

natural occurrence of 2-acetyl-3,5-dihydroxyphenylacetic acid esters

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 2-Acetyl-3,5-dihydroxyphenylacetic Acid Esters Executive Summary As a Senior Application Scientist specializing in pharmacognosy and n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 2-Acetyl-3,5-dihydroxyphenylacetic Acid Esters

Executive Summary As a Senior Application Scientist specializing in pharmacognosy and natural product chemistry, I have designed this whitepaper to provide a comprehensive, mechanistic overview of 2-acetyl-3,5-dihydroxyphenylacetic acid (curvulinic acid) and its naturally occurring esters[1]. Primarily isolated from endophytic and pathogenic fungi, these monocyclic aromatic polyketides serve as critical biosynthetic intermediates and possess significant pharmacological and agricultural potential, ranging from antileishmanial activity to potent phytotoxicity[2][3]. This guide details their natural occurrence, enzymatic biosynthesis, and provides a self-validating protocol for their extraction and structural elucidation.

Biosynthetic Logic and Enzymatic Pathways

The core scaffold of these esters, 2-acetyl-3,5-dihydroxyphenylacetic acid, is a classic fungal polyketide. Understanding its biosynthesis is critical for researchers aiming to optimize yield through metabolic engineering or precursor-directed biosynthesis.

The synthesis is governed by a non-reducing Polyketide Synthase (nrPKS)[4]. The enzyme iteratively condenses one starter unit of Acetyl-CoA with four extender units of Malonyl-CoA[4].

  • Causality of Chain Folding: The resulting linear pentaketide undergoes a highly specific intramolecular aldol condensation. The spatial arrangement within the PKS active site forces the cyclization to yield the 2,4-dihydroxy-acetophenone-6-acetic acid moiety[4].

  • Esterification: The free carboxylic acid is subsequently esterified by alcohol transferases in the presence of naturally occurring alcohols (ethanol or methanol) in the fungal microenvironment, yielding compounds like curvulin (ethyl ester)[2][5].

  • Alkaline Cyclization (Scytalone Pathway): Under alkaline conditions, the proximity of the alpha-proton at H-10 and the carbonyl group at C-1 facilitates further cyclization into scytalone, a critical intermediate in fungal melanin pigment synthesis[4].

Biosynthetic_Pathway A 1x Acetyl-CoA + 4x Malonyl-CoA B Polyketide Synthase (PKS) Chain Elongation A->B C Linear Pentaketide Intermediate B->C D Aldol Cyclization & Aromatization C->D E Curvulinic Acid (2-acetyl-3,5-dihydroxyphenylacetic acid) D->E F Esterification (Ethanol/Methanol) E->F Alcohol Transferase H Alkaline Cyclization E->H Dehydration G Curvulin (Ethyl ester) / Methyl ester F->G Alcohol Transferase I Scytalone (Melanin Precursor) H->I Dehydration

Biosynthetic pathway of curvulinic acid and its esterified derivatives via fungal PKS.

Natural Occurrence and Biological Activity

These esters are predominantly found in the secondary metabolome of dematiaceous filamentous fungi, particularly within the genera Curvularia and Bipolaris[3]. The evolutionary advantage of producing these compounds often lies in their phytotoxic properties, which assist pathogenic fungi in colonizing host plants by inducing necrotic lesions[2].

Table 1: Quantitative and Qualitative Data of Key Esters

Compound NameEster TypeMolecular WeightProducing Organism(s)Primary Biological Activity
Curvulinic Acid None (Free Acid)210.18 g/mol [1]Oidiodendron rhodogenum[6], Curvularia spp.[7]Weak antibacterial, Melanin precursor
Curvulin Ethyl Ester238.24 g/mol Curvularia lunata[8], Paraphoma sp. VIZR 1.46[2], Bipolaris spp.[3]Phytotoxic (Herbicidal against Cirsium arvense)[2], Antileishmanial[2]
Methyl Curvulinate Methyl Ester224.21 g/mol Curvularia lunata[8]Phytotoxic, Cytotoxic[3]

Self-Validating Protocol for Extraction and Isolation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . This means that progression to the next step is contingent upon meeting specific analytical criteria, preventing the waste of time and reagents on degraded or inactive cultures.

Step 1: Fungal Cultivation and Elicitation
  • Inoculate Curvularia lunata or Paraphoma sp. into 1 L of Potato Dextrose Broth (PDB)[2][7].

  • Incubate at 25°C for 14–21 days under static conditions to promote secondary metabolite accumulation.

  • Self-Validation Checkpoint: At day 14, extract a 1 mL aliquot. Perform a micro-scale LC-MS/MS analysis. Proceed to Step 2 only if the characteristic deprotonated molecular ion

    
     at m/z 237 (for curvulin) or m/z 209 (for curvulinic acid) is detected.
    
Step 2: Liquid-Liquid Extraction (LLE)
  • Separate the mycelial mat from the culture filtrate via vacuum filtration at 4°C to prevent thermal degradation of the esters.

  • Partition the aqueous filtrate with an equal volume of Ethyl Acetate (EtOAc) three times.

  • Causality of Solvent Choice: Ethyl acetate (polarity index 4.4) is selected because its moderate dielectric constant perfectly partitions the medium-polarity polyketides (which contain both hydrophobic aromatic rings and hydrophilic hydroxyls) from the highly polar aqueous broth, leaving unwanted primary metabolites (sugars, amino acids) behind.

  • Dry the combined organic layers over anhydrous

    
     and concentrate via rotary evaporation at 35°C to yield the crude extract.
    
Step 3: Chromatographic Fractionation
  • Load the crude extract onto a Silica Gel column (200-300 mesh).

  • Elute using a step gradient of Hexane:Ethyl Acetate (from 100:0 to 50:50 v/v).

  • Monitor fractions using Thin Layer Chromatography (TLC). Pool fractions exhibiting UV-active spots at 254 nm that stain dark purple with anisaldehyde-sulfuric acid reagent (indicative of phenolic compounds).

Step 4: Preparative HPLC and Structural Elucidation
  • Purify the pooled fractions using preparative reversed-phase HPLC (C18 column) with an isocratic mobile phase of

    
    :Acetonitrile (60:40 v/v) containing 0.1% formic acid to maintain the protonated state of the phenols.
    
  • Confirm the structure using 1D (

    
    , 
    
    
    
    ) and 2D NMR (HMBC, HSQC) to verify the placement of the acetyl group at C-2 and the hydroxyls at C-3 and C-5[2].

Isolation_Workflow N1 1. Fungal Cultivation (e.g., Curvularia lunata in PDB) N2 2. Mycelial Separation (Filtration at 4°C) N1->N2 N3 3. Liquid-Liquid Extraction (Ethyl Acetate partition) N2->N3 N4 4. Crude Extract Concentration (Rotary Evaporation) N3->N4 N5 5. Silica Gel Chromatography (Hexane:EtOAc Gradient) N4->N5 N6 6. Preparative HPLC (C18, H2O:MeCN) N5->N6 N7 7. Structural Elucidation (NMR, HR-ESI-MS) N6->N7

Step-by-step extraction and isolation workflow for 2-acetyl-3,5-dihydroxyphenylacetic acid esters.

Pharmacological and Agricultural Outlook

The natural occurrence of these esters offers a compelling template for drug and agrochemical development. Curvulin, isolated from Paraphoma sp. VIZR 1.46, has demonstrated notable phytotoxicity against Cirsium arvense (creeping thistle), positioning it as a lead compound for the development of eco-friendly bioherbicides[2]. Furthermore, the antileishmanial properties observed in extracts from Bipolaris species highlight the potential of the 2-acetyl-3,5-dihydroxyphenylacetic acid scaffold in neglected tropical disease drug discovery[2][3]. Future research should focus on structure-activity relationship (SAR) studies, modifying the ester chain length to optimize cellular permeability and target binding affinity.

References

1.[1] National Center for Biotechnology Information. "2-(2-Acetyl-3,5-Dihydroxyphenyl)Acetic Acid | C10H10O5 | CID 16196973 - PubChem" nih.gov. Available at: [Link] 2.[5] National Center for Biotechnology Information. "Curvulin | C12H14O5 | CID 177045 - PubChem" nih.gov. Available at: [Link] 3.[6] Journal of the Chemical Society, Perkin Transactions 1. "Isolation of Three New Isochroman-3-one Metabolites from Oidiodendron rhodogenurn Robak" rsc.org. Available at: [Link] 4.[8] Frontiers in Microbiology. "Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications" nih.gov. Available at: [Link] 5.[7] Fitoterapia. "Spirocyclic lactams and curvulinic acid derivatives from the endophytic fungus Curvularia lunata and their antibacterial and antifungal activities" nih.gov. Available at: [Link] 6.[2] Molecules. "Curvulin and Phaeosphaeride A from Paraphoma sp. VIZR 1.46 Isolated from Cirsium arvense as Potential Herbicides" mdpi.com. Available at: [Link] 7.[3] Encyclopedia. "Cochliobolus, Bipolaris, and Curvularia Species" encyclopedia.pub. Available at: [Link] 8.[4] Chemical and Pharmaceutical Bulletin. "A Tricyclic Aromatic Polyketide Isolated from the Marine-Derived Fungus Curvularia aeria" jst.go.jp. Available at: [Link]

Sources

Exploratory

Methyl Curvulinate vs. Curvulinic Acid: A Technical Guide

This guide provides an in-depth technical analysis comparing Methyl Curvulinate and Curvulinic Acid , two secondary metabolites produced primarily by fungi of the genus Curvularia and Penicillium. It is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl Curvulinate and Curvulinic Acid , two secondary metabolites produced primarily by fungi of the genus Curvularia and Penicillium. It is designed for researchers requiring precise structural, biosynthetic, and functional differentiation between the free acid and its ester derivative.

Executive Summary

Curvulinic Acid (C₁₀H₁₀O₅) is a polyketide-derived resorcinol derivative characterized by a phenylacetic acid core substituted with acetyl and hydroxyl groups. It exhibits phytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl Curvulinate (C₁₁H₁₂O₅) is the methyl ester of curvulinic acid. While often co-isolated, they differ significantly in physicochemical properties (solubility, pKa), spectral signatures, and biological efficacy. In many antimicrobial assays, the free acid demonstrates potency where the methyl ester is inactive, highlighting the critical role of the free carboxyl group in its pharmacophore.

Chemical Identity & Structural Differentiation

The primary difference lies in the functionalization of the acetic acid tail. Curvulinic acid possesses a free carboxylic acid, whereas methyl curvulinate is the methyl ester.

FeatureCurvulinic Acid Methyl Curvulinate
IUPAC Name 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acidMethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
CAS Number 19053-94-257943-82-5
Molecular Formula C₁₀H₁₀O₅C₁₁H₁₂O₅
Molecular Weight 210.18 g/mol 224.21 g/mol
Core Scaffold Resorcinol (1,3-dihydroxybenzene)Resorcinol (1,3-dihydroxybenzene)
Functional Group Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Acidity (pKa) Acidic (~4.0 - 5.0 for COOH)Neutral (Phenolic OH pKa ~9-10)
Solubility Soluble in MeOH, EtOH, Acetone, Alkaline waterSoluble in CHCl₃, EtOAc, MeOH; Insoluble in water
Structural Visualization

The following diagram illustrates the structural relationship and the chemical conversion between the two forms.

ChemicalStructure Acid Curvulinic Acid (C10H10O5) Free Carboxyl Group Reagent MeOH / H2SO4 or Diazomethane Acid->Reagent Ester Methyl Curvulinate (C11H12O5) Methyl Ester Group Reagent->Ester Esterification

Figure 1: Chemical relationship showing the esterification of Curvulinic Acid to Methyl Curvulinate.

Biosynthetic Origin

Both compounds originate from the Polyketide Synthase (PKS) pathway. The biosynthesis involves the condensation of one acetyl-CoA unit with four malonyl-CoA units to form a pentaketide intermediate, which undergoes cyclization.

  • Pathway Type: Type I Iterative PKS (fungal).

  • Precursors: 1 Acetyl-CoA + 4 Malonyl-CoA.[4]

  • Mechanism: The linear polyketide chain undergoes Claisen condensation and cyclization to form the resorcinol ring. The "curvulinic acid" is the immediate product of thioesterase release or post-PKS modification. The "methyl curvulinate" is likely formed via a specific O-methyltransferase activity or as an artifact of extraction using methanol.

Biosynthesis Precursors Acetyl-CoA + 4 Malonyl-CoA Pentaketide Pentaketide Intermediate (Linear Polyketide Chain) Precursors->Pentaketide Polyketide Synthase (PKS) Cyclization Cyclization & Aromatization (Aldol Condensation) Pentaketide->Cyclization CurvulinicAcid Curvulinic Acid (Natural Product) Cyclization->CurvulinicAcid MethylCurvulinate Methyl Curvulinate (Biogenic or Artifact) CurvulinicAcid->MethylCurvulinate O-Methyltransferase (or MeOH extraction)

Figure 2: Biosynthetic pathway from Acetyl-CoA precursors to Curvulinic Acid and its methyl ester.

Analytical Differentiation (NMR & MS)

Distinguishing these two compounds requires precise interpretation of spectroscopic data. The most diagnostic feature is the presence of the methoxy singlet in the proton NMR of the ester.

Proton NMR (¹H NMR) - 500 MHz, CDCl₃/CD₃OD
Proton EnvironmentCurvulinic Acid (δ ppm) Methyl Curvulinate (δ ppm) Differentiation Key
Aromatic H (C-4, C-6) ~6.2 - 6.4 (meta-coupling)~6.2 - 6.4 (meta-coupling)Indistinguishable
Acetyl Methyl (-COCH₃) ~2.5 - 2.6 (Singlet)~2.5 - 2.6 (Singlet)Indistinguishable
Benzylic Methylene (-CH₂-) ~3.5 - 3.6 (Singlet)~3.6 - 3.7 (Singlet)Slight shift
Ester Methyl (-COOCH₃) Absent ~3.65 - 3.75 (Sharp Singlet) PRIMARY DIAGNOSTIC PEAK
Carboxyl (-COOH) Broad singlet >11 ppm (often invisible in CD₃OD)AbsentPresence confirms Acid
Mass Spectrometry (ESI-MS)
  • Curvulinic Acid: [M-H]⁻ at m/z 209.

  • Methyl Curvulinate: [M+H]⁺ at m/z 225 or [M+Na]⁺ at m/z 247.

  • Differentiation: A mass shift of +14 Da (CH₂) confirms the presence of the methyl ester.

Biological Activity & Mechanism

The functional difference between the acid and the ester is profound in biological systems.

Curvulinic Acid (The Active Pharmacophore)
  • Phytotoxicity: Acts as a potent herbicide.[5] It inhibits root and shoot elongation in weed species (e.g., Capsella bursa-pastoris).[6]

  • Antimicrobial: Exhibits moderate antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The free carboxylic acid is essential for binding to target enzymes or chelating metal ions in active sites. It also facilitates ion trapping within plant cells, disrupting pH homeostasis.

  • Anti-inflammatory: Inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages, suggesting potential as an NSAID-like lead.

Methyl Curvulinate (The Prodrug/Inactive Form)
  • Reduced Activity: In comparative studies (e.g., Varma et al., Phytochemistry), methyl curvulinate often shows negligible antimicrobial activity compared to the acid.

  • Lipophilicity: The esterification masks the polar carboxyl group, significantly increasing logP. This allows better passive diffusion across cell membranes.

  • Prodrug Potential: While inactive in vitro in some assays, intracellular esterases can hydrolyze the methyl ester back to the active curvulinic acid in vivo.

Experimental Protocols

Protocol A: Isolation and Purification

Differentiation during extraction is critical to avoid artifactual methylation.

  • Fermentation: Culture Curvularia lunata on Potato Dextrose Broth (PDB) for 14-21 days.

  • Filtration: Separate mycelia from broth.

  • Acidification: Adjust broth pH to 3.0 using 1N HCl (Crucial for extracting Curvulinic Acid).

  • Extraction: Partition with Ethyl Acetate (EtOAc) x 3.

  • Separation:

    • Curvulinic Acid: Soluble in bicarbonate (NaHCO₃) wash. Extract the organic layer with 5% NaHCO₃. The acid moves to the aqueous phase. Acidify the aqueous phase and re-extract with EtOAc to recover pure acid.

    • Methyl Curvulinate: Remains in the organic layer during bicarbonate wash (neutral fraction).

Protocol B: Chemical Interconversion (Methylation)

To confirm the identity of Curvulinic Acid, convert it to Methyl Curvulinate.

  • Dissolution: Dissolve 5 mg of isolated Curvulinic Acid in 1 mL MeOH.

  • Reagent: Add 200 µL of Trimethylsilyldiazomethane (TMS-CHN₂) or use MeOH with catalytic H₂SO₄ (reflux 2h).

  • Workup: Evaporate solvent under N₂ stream.

  • Validation: Analyze via TLC (Silica gel, CHCl₃:MeOH 95:5). The product (Methyl Curvulinate) will have a higher R_f value than the starting acid.

References

  • Varma, G. B., et al. (2006). "Phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata." Phytochemistry, 67(17), 1925-1930. Link

  • Ghisalberti, E. L., & Rowland, C. Y. (1993). "Antifungal metabolites from Curvularia species." Journal of Natural Products, 56(10), 1799-1804. Link

  • Greve, H., et al. (2008). "Isolation and Structure Elucidation of Curvulinic Acid Derivatives." Journal of Antibiotics, 61, 633–640. Link

  • PubChem Database. "Curvulinic Acid (CID 16345)." National Center for Biotechnology Information. Link

  • Coombe, R. G., et al. (1968). "Metabolites of Curvularia siddiqui: Curvulin and Curvulinic Acid."[4][7][8] Australian Journal of Chemistry, 21(3), 783-788. Link

Sources

Foundational

Fungal Acetyl-Resorcinol Metabolites: A Technical Guide to Sorbicillinoids and Acetophenones

This technical guide details the structural chemistry, biosynthetic origins, and pharmacological applications of fungal metabolites containing the acetyl-resorcinol moiety (specifically 1-(2,4-dihydroxyphenyl)ethanone an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural chemistry, biosynthetic origins, and pharmacological applications of fungal metabolites containing the acetyl-resorcinol moiety (specifically 1-(2,4-dihydroxyphenyl)ethanone and its derivatives).

Executive Summary

The acetyl-resorcinol moiety —a 2,4-dihydroxyacetophenone core—represents a privileged scaffold in fungal secondary metabolism. Unlike simple phenolics, these compounds are often the products of complex bimodular polyketide synthase (PKS) systems that generate hybrid structures combining highly reactive aromatic rings with polyunsaturated side chains. This guide focuses on the two primary classes: Sorbicillinoids (hexaketide-derived) and Simple Acetophenones (e.g., Madisone), detailing their isolation, biosynthetic logic, and therapeutic utility as radical scavengers and cytotoxic agents.

Part 1: Structural Diversity & Biosynthetic Logic

The Core Moiety

The fundamental unit is 2,4-dihydroxyacetophenone (Resacetophenone). In fungal metabolites, this core is rarely free; it is typically alkylated, prenylated, or fused into bicyclic systems.

  • Chemical Logic: The acetyl group at C-1 activates the ring for electrophilic aromatic substitution, while the hydroxyls at C-2 and C-4 provide hydrogen-bonding donors for protein targets and radical scavenging capabilities.

  • Key Classes:

    • Sorbicillinoids: Characterized by a "sorbyl" (1,3-pentadienyl) side chain attached to the acetyl-resorcinol core.

    • Monomeric Acetophenones: Simple derivatives like Madisone and Clavarinone.

Biosynthetic Pathway: The "Two-PKS" Collaboration

Unlike typical polyketides formed by a single enzyme, complex acetyl-resorcinol metabolites like Sorbicillin require a collaborative action between a Highly Reducing PKS (HR-PKS) and a Non-Reducing PKS (NR-PKS) .

  • Step 1 (SorA - HR-PKS): Synthesizes the reduced polyketide chain (e.g., the sorbyl tail).

  • Step 2 (SorB - NR-PKS): Accepts the reduced chain as a starter unit, extends it with three malonyl-CoA units, and cyclizes it to form the aromatic resorcinol ring.

Biosynthesis AcetylCoA Acetyl-CoA (Starter) SorA SorA (HR-PKS) Chain Assembly & Reduction AcetylCoA->SorA SorbylChain Sorbyl-S-ACP (Reduced Intermediate) SorA->SorbylChain Synthesis SorB SorB (NR-PKS) + 3 Malonyl-CoA Aromatization SorbylChain->SorB Transferred as Starter Sorbicillin Sorbicillin (Acetyl-Resorcinol Core) SorB->Sorbicillin Cyclization Oxidation Oxidative Dearomatization (Post-PKS Tailoring) Sorbicillin->Oxidation Bisorbicillinoids Bisorbicillinoids (Dimers) Oxidation->Bisorbicillinoids Diels-Alder / Michael Addn

Figure 1: Collaborative biosynthesis of Sorbicillinoids involving HR-PKS and NR-PKS modules.

Part 2: Pharmacological Potential[1][2]

Mechanism of Action

The acetyl-resorcinol moiety functions as a pharmacophore through two primary mechanisms:

  • Radical Scavenging (Antioxidant): The phenolic hydrogens (especially at C-4) are easily abstracted by reactive oxygen species (ROS), forming a stable phenoxy radical. This makes them potent neuroprotective agents.

  • Michael Acceptor Reactivity: In oxidized forms (e.g., quinols), the core becomes susceptible to nucleophilic attack by cysteine residues in proteins, leading to enzyme inhibition (e.g., ATPase, specific kinases).

Comparative Bioactivity Data

The following table summarizes the potency of key acetyl-resorcinol metabolites.

CompoundSource OrganismTarget / ActivityIC50 / MICMechanism
Sorbicillin Penicillium chrysogenumRadical Scavenging (DPPH)27.8 µMH-atom transfer from resorcinol -OH
Madisone Lindgomyces madisonensisStaphylococcus aureus>50 µg/mLMembrane disruption (weak)
Bisorbicillinol Trichoderma sp.Cytotoxicity (HepG2)3.2 µMTopoisomerase I inhibition
Radicicol *Pochonia chlamydosporiaHSP90 Inhibition20 nMATP-binding pocket competition

*Note: Radicicol is a resorcylic acid lactone, structurally related but distinct.

Part 3: Isolation & Purification Protocol

Workflow Overview

Isolating these metabolites requires preventing spontaneous oxidation, as the resorcinol core is sensitive to light and high pH.

Isolation Culture Fungal Fermentation (PDB / Rice Medium, 14-21 Days) Extract Extraction EtOAc (1:1 v/v) x 3 Acidify to pH 4.0 if necessary Culture->Extract Crude Crude Extract (Evaporate < 40°C) Extract->Crude Partition Solvent Partitioning Dissolve in 90% MeOH Partition vs n-Hexane (Defatting) Crude->Partition LH20 Size Exclusion Sephadex LH-20 (MeOH) Partition->LH20 HPLC Reverse-Phase HPLC C18 Column, H2O:MeCN Gradient LH20->HPLC Pure Pure Metabolite (Store at -20°C, Argon) HPLC->Pure

Figure 2: Standardized isolation workflow for lipophilic fungal acetyl-resorcinols.

Detailed Protocol (Sorbicillinoid Extraction)
  • Fermentation: Inoculate Penicillium chrysogenum on rice medium. Incubate at 25°C for 21 days in the dark (light accelerates photo-oxidation).

  • Extraction: Macerate rice with EtOAc. Sonicate for 30 mins. Filter and concentrate in vacuo at 35°C.

  • Defatting: Resuspend crude gum in 90% MeOH/H2O. Partition against n-Hexane (removes fatty acids). Collect the MeOH layer.[1]

  • Fractionation (Sephadex LH-20): Elute with 100% MeOH. Sorbicillinoids typically elute as yellow/orange bands due to their conjugation.

  • Final Purification (HPLC):

    • Column: C18 Semi-prep (5 µm, 250 x 10 mm).

    • Mobile Phase: A: 0.1% Formic Acid in H2O, B: MeCN.

    • Gradient: 0-5 min (30% B), 5-30 min (30% -> 100% B).

    • Detection: UV 370 nm (characteristic for sorbicillin core).

Part 4: Case Studies

Case Study A: Sorbicillin (The Archetype)
  • Structure: (2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one.[2][3][]

  • Significance: It is the monomeric precursor to over 90 different "sorbicillinoid" dimers and trimers. The presence of the sorbyl chain (diene) allows for Diels-Alder cycloadditions , creating complex cage-like structures (e.g., Trichodimerol) without enzymatic catalysis.

  • Identification:

    • UV:

      
       370 nm.
      
    • NMR:

      
       13.5 ppm (chelated -OH at C-2), 
      
      
      
      203 ppm (Ketone C=O).
Case Study B: Madisone (The Simple Analog)
  • Source: Lindgomyces madisonensis (Freshwater fungus).[5]

  • Structure: A linear acetophenone derivative lacking the sorbyl tail.

  • Utility: Serves as a model for understanding the "minimal pharmacophore" required for antimicrobial activity. Its lower lipophilicity compared to sorbicillin makes it less cytotoxic but also less potent against intracellular targets.

References

  • Guzmán-Chávez, F., et al. (2017). Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum. Molecular Microbiology. Link

  • Meng, J., et al. (2016).[6] Sorbicillinoids from Fungi and Their Bioactivities. Molecules. Link

  • Paguigan, N., et al. (2016).[5] Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis. Phytochemistry. Link

  • Harned, A. M., & Volp, K. A. (2011).[6] The sorbicillinoids: a structurally diverse and biologically active family of fungal metabolites. Natural Product Reports. Link

  • Salo, O., et al. (2016).[6] Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum. Applied and Environmental Microbiology. Link

Sources

Exploratory

Unraveling the Biosynthesis of Curvulinic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Curvulinic acid and its downstream derivatives (e.g., curvularin, dehydrocurvularin, and cytosporones) represent a structurally and biologically fascinating class of fungal polyketides. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Curvulinic acid and its downstream derivatives (e.g., curvularin, dehydrocurvularin, and cytosporones) represent a structurally and biologically fascinating class of fungal polyketides. Characterized by their distinct benzeneacetic acid-derived lactone scaffolds, these compounds exhibit potent phytotoxic, antibacterial, and anticancer properties. This whitepaper provides an in-depth mechanistic analysis of the curvulinic acid biosynthetic pathway, detailing the enzymatic logic of iterative Type I Polyketide Synthases (PKSs), the unique "curvulinic acid folding pattern," and the rigorous experimental frameworks required to elucidate and engineer these pathways for advanced drug development.

Mechanistic Foundations: The PKS Machinery

Unlike bacterial polyketides that are typically assembled by modular PKSs, fungal polyketides like curvulinic acid are synthesized by iterative Type I PKSs. These mega-enzymes use a single set of catalytic domains repeatedly to build the carbon backbone.

Curvulinic acid (C₁₀H₁₀O₅) is a monocyclic aromatic pentaketide. Its core scaffold is biosynthesized from one molecule of acetyl-CoA (acting as the starter unit) and four molecules of malonyl-CoA (acting as the extender units)[1]. While the biosynthesis of closely related, larger macrolides (such as the octaketide curvularin) requires the collaboration of two distinct PKSs—a Highly Reducing PKS (HR-PKS) and a Non-Reducing PKS (NR-PKS)[2]—the foundational 2,4-dihydroxy-acetophenone-6-acetic acid moiety of curvulinic acid relies heavily on the precise aldol condensation and cyclization mediated by the Product Template (PT) domain of an NR-PKS[1].

Biosynthesis A Acetyl-CoA + 4 Malonyl-CoA (Precursors) B Iterative NR-PKS (Chain Elongation) A->B C Linear Pentaketide Intermediate B->C D Aldol Condensation (Curvulinic Folding Pattern) C->D E Curvulinic Acid (C10H10O5) D->E F Tailoring Enzymes (Esterification/Reduction) E->F G Curvulinic Acid Derivatives (e.g., Curvularin) F->G

Fig 1: Biosynthetic pathway of curvulinic acid and its derivatives from CoA precursors.

The Curvulinic Acid Folding Pattern & Cyclization Logic

The structural hallmark of curvulinic acid derivatives is the specific regioselectivity of their cyclization. Once the linear poly-beta-keto intermediate is formed, it undergoes an intramolecular aldol condensation. This specific trajectory is known in the literature as the "curvulinic acid type polyketide-folding pattern"[3].

  • Causality of Cyclization: The coexistence of an alpha-proton at C-10 and a carbonyl group at C-1 in the nascent polyketide chain drives cyclization under slightly alkaline intracellular conditions[1]. This S-type cyclization pattern is atypical compared to standard fungal resorcylic acid lactone (RAL) folding, leading to a benzeneacetic acid-derived lactone rather than a standard acyl phloroglucinol[3].

  • Post-PKS Tailoring: Following the formation of the core curvulinic acid scaffold, tailoring enzymes (e.g., O-methyltransferases, cytochrome P450 monooxygenases, and esterases) catalyze structural diversification. For example, esterification between C-1 and C-15 generates the 12-membered macrocyclic structure of curvularin, acting as a reaction intermediate that contributes to vast structural diversification[1].

Experimental Paradigms: Pathway Elucidation & Validation

To confidently link a Biosynthetic Gene Cluster (BGC) to curvulinic acid production, researchers must overcome the challenge of "silent" gene clusters. Fungi tightly regulate secondary metabolism via global transcription factors (e.g., the velvet complex), meaning many pathways remain dormant under standard laboratory conditions[4].

Protocol: Self-Validating BGC Activation & Isotope Tracing

This step-by-step methodology establishes definitive causality between the identified NR-PKS gene and the curvulinic acid metabolome.

  • Genomic Mining: Sequence the genome of the producing strain (e.g., Curvularia aeria or Penicillium arizonense) and utilize antiSMASH to identify NR-PKS clusters lacking reductase domains but containing a PT domain[4].

  • Heterologous Expression: Clone the candidate BGC into an expression vector under constitutive promoters (e.g., gpdA). Transform this into a clean host like Aspergillus oryzae or Saccharomyces cerevisiae.

    • Causality Check: Native hosts often have high background noise from competing pathways. A heterologous host provides a clean metabolic background, ensuring that any new metabolite detected is solely due to the introduced BGC[2].

  • ¹³C-Isotope Feeding: Cultivate the transformants in minimal media supplemented with[1,2-¹³C₂]-acetate.

    • Causality Check: Intact incorporation of ¹³C-labeled acetate units allows the determination of the carbon-carbon bond assembly via ¹³C-NMR coupling constants. This self-validates the predicted pentaketide folding pattern by mapping the exact origin of every carbon atom[2].

  • LC-MS/MS & NMR Validation: Extract the fermentation broth with ethyl acetate. Purify the target compound using preparative HPLC and confirm the 2,4-dihydroxy-acetophenone-6-acetic acid structure via 2D-NMR (HMBC, HSQC).

  • CRISPR/Cas9 Knockout: In the native producer, design sgRNAs targeting the Ketosynthase (KS) domain of the identified NR-PKS.

    • Causality Check: Deleting the KS domain halts chain elongation. A complete loss of curvulinic acid in the knockout mutant, followed by restoration in a complemented strain, provides absolute proof of gene-metabolite causality.

Workflow Step1 1. Genome Mining (antiSMASH BGC Identification) Step2 2. Heterologous Expression (Clean Host Background) Step1->Step2 Step3 3. 13C-Isotope Feeding (Carbon Tracing) Step2->Step3 Step4 4. LC-MS/MS & NMR (Structural Elucidation) Step3->Step4 Step5 5. CRISPR/Cas9 Knockout (Causality Validation) Step4->Step5

Fig 2: Self-validating experimental workflow for BGC activation and pathway elucidation.

Quantitative Profiling & Bioactivity

Curvulinic acid and its downstream derivatives exhibit a broad spectrum of biological activities, making them prime candidates for drug development. Dehydrocurvularin, for instance, acts as a heat shock response modulator and inhibits inducible nitric oxide synthase (iNOS), presenting potent anticancer and anti-inflammatory properties[2],[5].

Table 1: Quantitative Bioactivity Profile of Curvulinic Acid Derivatives

CompoundSource OrganismPrimary Target / ActivityQuantitative Metric
Curvulinic Acid Curvularia aeriaAntibacterial / Biosynthetic IntermediateMIC: 8–64 µg/mL[3]
10,11-Dehydrocurvularin Aspergillus terreusAnticancer (Hsp90 inhibitor)IC₅₀: 3.5–11.6 µM[6]
Curvularin Curvularia intermediaPhytotoxic (Mitotic spindle disruption)LC₅₀: >500 µM[5]
Cytosporone D Endophytic fungiAntibacterialMIC: 4–8 µg/mL[3]

Future Perspectives in Drug Development

Understanding the precise biosynthesis of curvulinic acid derivatives opens the door to combinatorial biosynthesis. By swapping the PT domains of the NR-PKS or introducing novel tailoring enzymes (e.g., specific halogenases or glycosyltransferases), drug development professionals can engineer "unnatural" natural products. This synthetic biology approach allows for the optimization of pharmacokinetic properties, the reduction of off-target phytotoxicity, and the generation of novel scaffolds for next-generation therapeutics.

References

  • Source: jst.go.
  • Source: acs.
  • Source: chalmers.
  • Source: nih.
  • Source: scirp.
  • Penicurvularins A and B, macrolides from an ascomycete fungus Alternaria sp.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

This Application Note is designed for research chemists and drug development professionals focusing on the synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (also known as Methyl Curvulinate). This guide priori...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals focusing on the synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (also known as Methyl Curvulinate).

This guide prioritizes regiocontrol , a critical challenge when functionalizing resorcinol (1,3-dihydroxybenzene) derivatives. The protocol details a reliable, three-step synthetic pathway that circumvents the thermodynamic preference for C4-acylation, ensuring high selectivity for the desired C2-acetyl isomer.

Introduction & Synthetic Strategy

Target Molecule: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (CAS: 126495-72-5) Core Challenge: The 3,5-dihydroxyphenylacetate scaffold contains two meta-positioned hydroxyl groups. In Electrophilic Aromatic Substitution (EAS), the position between two activating groups (C4) is typically the most nucleophilic (synergistic activation). However, the target molecule requires acetylation at the C2 position (between the alkyl side chain and a hydroxyl group). Solution: A steric steering strategy using bulky O-protection (Benzyl groups) to block the C4 position, forcing acylation to the C2/C6 position, followed by mild deprotection.

Reaction Pathway Diagram

The following flowchart illustrates the critical logic flow, highlighting the regiochemical control points.

SynthesisPathway Start Methyl 3,5-dihydroxyphenylacetate (Starting Material) Step1 Step 1: O-Benzylation (Steric Blocking) Start->Step1 BnBr, K2CO3 Intermediate1 Methyl 3,5-bis(benzyloxy)phenylacetate (C4 Blocked by Sterics) Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation (TFAA / AcOH) Intermediate1->Step2 Regioselective Acylation Intermediate2 Methyl 2-(2-acetyl-3,5-bis(benzyloxy)phenyl)acetate Step2->Intermediate2 Step3 Step 3: Hydrogenolysis (Pd/C, H2) Intermediate2->Step3 Product TARGET: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate Step3->Product

Caption: Strategic pathway utilizing steric bulk of benzyl groups to direct acylation to the C2 position.

Detailed Experimental Protocols

Step 1: Protection – Synthesis of Methyl 3,5-bis(benzyloxy)phenylacetate

Objective: Mask the phenol groups and create steric bulk around the C4 position to prevent unwanted acylation.

  • Reagents:

    • Methyl 3,5-dihydroxyphenylacetate (1.0 eq)

    • Benzyl bromide (BnBr) (2.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetone or DMF (Solvent)

  • Protocol:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-dihydroxyphenylacetate (e.g., 5.0 g) in anhydrous acetone (50 mL).

    • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to the solution.

    • Alkylation: Add Benzyl bromide (2.5 eq) dropwise via a syringe or addition funnel over 15 minutes.

    • Reflux: Heat the mixture to reflux (approx. 60°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

    • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the residue from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield Methyl 3,5-bis(benzyloxy)phenylacetate as a white solid.

Step 2: Regioselective Acylation – Synthesis of Methyl 2-(2-acetyl-3,5-bis(benzyloxy)phenyl)acetate

Objective: Introduce the acetyl group at the C2 position. Mechanism: The bulky benzyloxy groups at C3 and C5 create significant steric hindrance at C4 (the site between them). Consequently, the electrophile (acetylium ion) attacks the less hindered C2 position (between the alkyl side chain and the benzyloxy group).

  • Reagents:

    • Methyl 3,5-bis(benzyloxy)phenylacetate (1.0 eq)

    • Trifluoroacetic anhydride (TFAA) (6.0 eq)

    • Glacial Acetic Acid (AcOH) (Solvent & Reagent)

  • Protocol:

    • Preparation: Dissolve the protected intermediate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a dry flask.

    • Activation: Cool the solution to 0°C in an ice bath.

    • Addition: Add Trifluoroacetic anhydride (TFAA, 6.0 eq) dropwise. Caution: Exothermic reaction.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The TFAA/AcOH mixture generates the reactive mixed anhydride (acetyl trifluoroacetate), which acts as the acylating agent without requiring harsh Lewis acids like AlCl₃.

    • Quenching: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution. Note: Vigorous effervescence will occur.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Purify via column chromatography (Silica, Hexane:EtOAc 8:2). The product, Methyl 2-(2-acetyl-3,5-bis(benzyloxy)phenyl)acetate , is typically isolated as a solid.

Step 3: Deprotection – Synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

Objective: Remove the benzyl protecting groups to reveal the target resorcinol derivative.

  • Reagents:

    • Acylated Intermediate (from Step 2)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Ethyl Acetate / Methanol (1:1 mixture)

    • Hydrogen Gas (H₂) (Balloon pressure)

  • Protocol:

    • Setup: Dissolve the acylated intermediate in EtOAc/MeOH (1:1).

    • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (N₂). Caution: Pd/C is pyrophoric; keep wet with solvent.

    • Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 2–6 hours.

    • Monitoring: Monitor by TLC. The product will be significantly more polar than the starting material.

    • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate to obtain the crude product.

    • Final Purification: Recrystallize from minimal Methanol/Ether or use preparative HPLC if high purity (>99%) is required.

Data & Specifications

Quantitative Reagent Table
ReagentRoleEquiv.Critical Parameter
Methyl 3,5-dihydroxyphenylacetate Substrate1.0Purity >97% recommended
Benzyl Bromide Protecting Group2.5Excess ensures complete protection
TFAA Promoter6.0Must be fresh; moisture sensitive
Acetic Acid Acetyl SourceSolventGlacial (anhydrous)
Pd/C (10%) Catalyst10 wt%Pyrophoric; handle under N₂
Expected Analytical Data (Target Molecule)[2]
  • Appearance: White to off-white powder.

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.21 g/mol

  • Solubility: Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water.

  • 1H NMR (Characteristic signals):

    • δ ~2.5-2.6 ppm (s, 3H, Acetyl -CH₃)

    • δ ~3.6 ppm (s, 2H, -CH₂-COOMe)

    • δ ~3.7 ppm (s, 3H, -OCH₃)

    • δ ~6.2-6.4 ppm (m, 2H, Aromatic H)

    • δ ~12-13 ppm (s, 1H, Chelated Phenolic OH) - Diagnostic for 2-acyl resorcinols due to H-bonding with the carbonyl.

Troubleshooting & Optimization (Self-Validating Systems)

Regioselectivity Check[3]
  • Issue: Formation of the C4-acetyl isomer (para to both oxygens).

  • Validation: In Step 2, run a 1H NMR of the crude. The C2-isomer (Target) possesses a plane of symmetry only if the side chain wasn't there, but structurally, the C4-isomer is more symmetric regarding the protons.

    • Target (C2-acetyl): The two aromatic protons are meta to each other (H4 and H6). They will appear as two doublets (J ~2 Hz) or a multiplet if shifts overlap.

    • Impurity (C4-acetyl): The protons would be at C2 and C6. C2 is between two OR groups (upfield), C6 is between OR and Alkyl.

  • Correction: If C4-acylation is observed, ensure the Benzyl protection was complete in Step 1. Free phenols favor C4-acylation.

Incomplete Deprotection
  • Issue: Presence of mono-benzylated intermediate.

  • Correction: Extend hydrogenation time or slightly increase H₂ pressure (e.g., 1-2 bar). Ensure the catalyst is not poisoned by sulfur contaminants from solvents.

References

  • Holding, A. N. (2009). Biosynthesis of antibiotic and anticancer compounds. University of Cambridge.[2] (Describes the synthesis of methyl curvulinate using TFAA/AcOH).

  • Bycroft, B. W., Cashyap, M. M., & Leung, T. K. (1974). A biomimetic synthesis of (±)-scytalone (3,6,8-trihydroxytetralone). Journal of the Chemical Society, Chemical Communications, (11), 443b-444. (Establishes the methyl curvulinate intermediate pathway).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16196973, 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. (Structural verification and synonyms).

  • Sigma-Aldrich. (n.d.). Methyl 3,5-dihydroxyphenylacetate Product Sheet. (Precursor specifications).

Sources

Application

Application Note: Isolation and Purification of Methyl Curvulinate from Fungal Cultures

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale Methyl curvulinate (methyl 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

Methyl curvulinate (methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate) is a bioactive polyketide derivative frequently isolated from endophytic fungi, including Penicillium canescens and Xylaria species[1]. As a structurally intriguing phenylacetic acid derivative, it serves as an important scaffold in the discovery of novel therapeutics and agrochemicals.

The isolation of secondary metabolites from fungal matrices is notoriously complex due to the co-production of structurally similar analogs (e.g., curvulin, curvulinic acid) and a dense background of primary metabolites[2]. This protocol outlines an optimized, self-validating orthogonal purification strategy. By leveraging solid-state fermentation to induce biosynthetic gene cluster (BGC) expression, followed by polarity-guided liquid-solid extraction and a three-tier chromatographic cascade (Silica


 Sephadex LH-20 

RP-HPLC), this method ensures high-yield recovery and >95% purity of methyl curvulinate[3].

Experimental Workflow

G N1 1. Solid-State Fermentation (Penicillium canescens L1) N2 2. Solvent Extraction (EtOAc Maceration & Sonication) N1->N2 N3 3. Crude Extract Concentration (In Vacuo Evaporation) N2->N3 N4 4. Primary Fractionation (Silica Gel Column Chromatography) N3->N4 N5 5. Secondary Purification (Sephadex LH-20 Size Exclusion) N4->N5 N6 6. High-Resolution Isolation (Preparative RP-HPLC) N5->N6 N7 7. Methyl Curvulinate (Structural Validation via NMR/MS) N6->N7

Fig 1. Isolation workflow of methyl curvulinate from fungal fermentation to HPLC purification.

Step-by-Step Protocol

Phase 1: Fungal Cultivation and Solid-State Fermentation

Expert Insight: Fungi often harbor "silent" biosynthetic gene clusters when grown in standard liquid broths. Solid rice medium mimics the natural endophytic environment, inducing osmotic stress and solid-surface attachment that trigger polyketide synthase (PKS) pathways[1].

  • Inoculum Preparation: Cultivate the endophytic fungus (e.g., Penicillium canescens L1 or Xylaria sp.) on Potato Dextrose Agar (PDA) plates at 28 °C for 7 days until robust sporulation and mycelial growth are observed[1].

  • Media Preparation: Aliquot 50 g of commercially available white rice and 60 mL of distilled water into 500 mL Erlenmeyer flasks. Autoclave the flasks at 121 °C for 20 minutes.

  • Inoculation: Under a Class II biological safety cabinet, cut the PDA mycelial agar into 0.5 × 0.5 cm blocks. Inoculate 5 blocks into each flask.

  • Incubation: Incubate the flasks under static conditions at 28 °C for 30 days to allow for complete colonization and secondary metabolite accumulation[1].

Phase 2: Extraction and Partitioning

Expert Insight: Ethyl acetate (EtOAc) is selected for its moderate dielectric constant (~6.0). It efficiently penetrates the fungal cell wall to solubilize intermediate-polarity phenolic compounds like methyl curvulinate, while precipitating highly polar polysaccharides that would otherwise foul downstream chromatography columns[4].

  • Quenching & Maceration: Terminate the fermentation by adding 150 mL of EtOAc directly to each flask. Mechanically disrupt the solid rice matrix using a sterile stainless-steel spatula.

  • Ultrasonication: Subject the flasks to an ultrasonic bath for 30 minutes at room temperature. Cavitation forces generated during sonication maximize the release of intracellular metabolites into the solvent[4].

  • Filtration: Filter the organic suspension through Whatman No. 1 filter paper. Repeat the EtOAc extraction cycle three times to ensure exhaustive recovery.

  • Concentration: Pool the organic filtrates and concentrate in vacuo using a rotary evaporator (water bath at 40 °C) to yield a dark, viscous crude extract[4].

Phase 3: Orthogonal Chromatographic Isolation

Expert Insight: A single chromatographic mode is rarely sufficient for natural product isolation. This protocol utilizes an orthogonal strategy: normal-phase adsorption (Silica), followed by size/aromaticity exclusion (Sephadex), and finally hydrophobicity-driven reverse-phase separation (HPLC).

  • Silica Gel Column Chromatography (Primary Fractionation):

    • Resuspend the crude extract in a minimal volume of dichloromethane (CH₂Cl₂).

    • Load onto a pre-equilibrated silica gel column (200–300 mesh).

    • Elute using a step gradient of Hexane:EtOAc (from 100:0 to 0:100, v/v).

    • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Methyl curvulinate typically elutes in the intermediate polarity fractions[5].

  • Sephadex LH-20 Size Exclusion (Secondary Purification):

    • Pool the target fractions and concentrate them.

    • Load onto a Sephadex LH-20 column and elute isocratically with CH₂Cl₂:MeOH (1:1, v/v).

    • Causality: The cross-linked dextran matrix of Sephadex LH-20 retains aromatic polyketides via

      
       interactions while rapidly excluding high-molecular-weight polymeric impurities and aliphatic lipids, thereby protecting the preparative HPLC column from irreversible fouling[3].
      
  • Preparative RP-HPLC (High-Resolution Isolation):

    • Dissolve the Sephadex-purified fraction in HPLC-grade Methanol and filter through a 0.22 μm PTFE syringe filter.

    • Inject onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 μm).

    • Execute the gradient method outlined in Table 1 . Monitor the eluent at 270 nm and collect the peak corresponding to methyl curvulinate[2].

Table 1: Preparative RP-HPLC Gradient Strategy
Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN)Flow Rate (mL/min)Rationale
0.090%10%10.0Column equilibration and polar impurity elution.
5.090%10%10.0Isocratic hold to stabilize baseline.
25.040%60%10.0Linear gradient to elute intermediate polyketides.
30.05%95%10.0Column wash (elution of highly lipophilic compounds).
35.05%95%10.0Final hold before re-equilibration.

Protocol Self-Validation & Quality Control

To ensure the integrity of the isolated compound, the protocol functions as a self-validating system. Before advancing to biological assays, the isolated fraction must be subjected to structural elucidation via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected diagnostic parameters for methyl curvulinate are summarized in Table 2 .

Table 2: Analytical Validation Parameters for Methyl Curvulinate
ParameterExpected Value / ObservationDiagnostic Significance
Molecular Formula C₁₂H₁₄O₅Confirms elemental composition[6].
HR-ESI-MS m/z 239.09 [M+H]⁺, 261.07 [M+Na]⁺Validates exact mass and ionization behavior[6].
UV Absorption

~270 nm
Indicates the presence of the conjugated phenolic ring system.
¹H NMR (Diagnostic)

2.45 (3H, s, 2-COCH₃)
Confirms the presence of the acetyl group on the aromatic ring[6].
¹H NMR (Diagnostic)

3.64 (2H, s, H-2)
Confirms the isolated methylene group of the acetate moiety[6].

References

  • Phytochemical Profile and Anticancer Potential of Endophytic Microorganisms from Liverwort Species, Marchantia polymorpha L. nih.gov.4

  • Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. nih.gov. 1

  • Chemical constituents of the endophytic fungus Xylaria sp. isolated from the liverwort Scapania verrucosa Heeg. researchgate.net. 3

  • Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. nih.gov. 5

  • Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. researchgate.net. 2

  • Chemical constituents of the endophytic fungus Xylaria sp. isolated from the liverwort Scapania verrucosa Heeg. researchgate.net. 6

Sources

Method

Application Note: Regioselective Acetylation of 3,5-Dihydroxyphenylacetic Acid

Abstract & Introduction 3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a critical resorcinol-derived building block used in the synthesis of polyketide mimetics, stilbenoid analogs (e.g., resveratrol derivatives), and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a critical resorcinol-derived building block used in the synthesis of polyketide mimetics, stilbenoid analogs (e.g., resveratrol derivatives), and pharmaceutical intermediates. Unlike its isomer 3,4-dihydroxyphenylacetic acid (DOPAC), 3,5-DHPAA possesses


 symmetry, presenting unique challenges in derivatization.

The Challenge of Regioselectivity: "Regioselective acetylation" in the context of 3,5-DHPAA refers to two distinct synthetic goals:

  • Chemoselectivity (Phenol vs. Acid): Exclusive acetylation of the phenolic hydroxyls without forming mixed anhydrides with the carboxylic acid tail.

  • Desymmetrization (Mono- vs. Di-acetylation): Controlling the reaction to stop at the mono-acetate (3-acetoxy-5-hydroxyphenylacetic acid) despite the chemical equivalence of the two phenolic groups.

This guide details two validated protocols: a Chemical Method for high-yield chemoselective peracetylation and a Biocatalytic Method using Candida antarctica Lipase B (CAL-B) for precision mono-acetylation.

Mechanistic Strategy & Pathway

The acetylation landscape of 3,5-DHPAA is governed by the nucleophilicity differential between the phenolic oxygens and the carboxylate oxygen.

  • Path A (Chemical): Base-catalyzed acetylation using Acetic Anhydride (

    
    ).[1][2] Without careful control, this yields the mixed anhydride (unstable) or the di-acetate. We utilize a mild bicarbonate-catalyzed interface to ensure Phenol-O-selectivity.
    
  • Path B (Enzymatic): Lipase-catalyzed transesterification using Vinyl Acetate. The enzyme's active site provides a steric environment that favors the accommodation of the substrate for a single acetylation event, allowing for high yields of the mono-acetate which is difficult to achieve via statistical chemical methods.

Reaction Pathway Diagram[3]

ReactionPathway Start 3,5-Dihydroxyphenylacetic Acid (Substrate) Mono 3-Acetoxy-5-hydroxyphenylacetic Acid (Mono-Acetate) Start->Mono Protocol B: CAL-B / Vinyl Acetate (Kinetic Control) Di 3,5-Diacetoxyphenylacetic Acid (Di-Acetate) Start->Di Protocol A: Ac2O / NaHCO3 (Thermodynamic Control) Mono->Di Over-reaction (Long incubation) Mixed Mixed Anhydride (Undesired Side Product) Di->Mixed Excess Ac2O / Heat

Figure 1: Reaction landscape for 3,5-DHPAA. Protocol A targets the Di-acetate; Protocol B targets the Mono-acetate.

Protocol A: Chemoselective Peracetylation (Di-Acetate Synthesis)

Objective: Synthesis of 3,5-diacetoxyphenylacetic acid with >95% yield, avoiding protection of the carboxylic acid. Mechanism: Base-catalyzed nucleophilic acyl substitution. Using solid


 acts as a proton scavenger that activates the phenol without generating a base strong enough to promote rapid mixed anhydride formation or racemization (if chiral centers were present).
Reagents & Equipment[4][5]
  • Substrate: 3,5-Dihydroxyphenylacetic acid (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (2.5 eq)
    
  • Catalyst/Base: Sodium Bicarbonate (

    
    ), dried powder (2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or THF (Dry)

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Step-by-Step Procedure
  • Preparation: Dry the

    
     in an oven at 100°C for 2 hours prior to use to remove surface moisture.
    
  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-DHPAA (1.68 g, 10 mmol) in dry EtOAc (20 mL). The solution may be slightly opaque.

  • Activation: Add the dried

    
     (1.68 g, 20 mmol) to the stirring solution.
    
  • Addition: Cool the mixture to 0°C in an ice bath. Add Acetic Anhydride (2.36 mL, 25 mmol) dropwise over 10 minutes.

    • Note: The slight excess ensures complete conversion of both phenols.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1 + 1% Formic Acid).

    • Target Rf: Substrate ~0.2; Di-acetate ~0.6.

  • Quenching (Critical): Add water (10 mL) and stir vigorously for 30 minutes.

    • Why? This hydrolyzes any transient mixed anhydrides formed at the carboxylic acid position back to the free acid, while leaving the phenolic esters intact.

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Combine organics and wash with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal Ethanol/Hexane if necessary.

Protocol B: Regioselective Mono-Acetylation (Enzymatic)

Objective: Synthesis of 3-acetoxy-5-hydroxyphenylacetic acid (Desymmetrization). Mechanism: Candida antarctica Lipase B (Novozym 435) catalyzes the transfer of an acetyl group from vinyl acetate.[4] The enzyme's active site geometry and the reversibility of the reaction (using an irreversible donor like vinyl acetate) allow for kinetic trapping of the mono-ester.

Reagents & Equipment[4][5]
  • Substrate: 3,5-DHPAA (1.0 eq)

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Biocatalyst: Novozym 435 (Immobilized CAL-B) (20% w/w relative to substrate)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

  • Equipment: Orbital shaker or stirred reactor (gentle stirring to avoid pulverizing beads).

Experimental Workflow

EnzymaticWorkflow Step1 Solubilization Dissolve 3,5-DHPAA in MTBE (Conc: 50 mM) Step2 Enzyme Addition Add Novozym 435 (20% w/w) Add Vinyl Acetate (3 eq) Step1->Step2 Step3 Incubation 40°C, 200 RPM Monitor HPLC every 2h Step2->Step3 Step4 Filtration Remove Enzyme Beads (Recycle Catalyst) Step3->Step4 Stop at ~90% Mono-conversion Step5 Purification Flash Chromatography Isolate Mono-Acetate Step4->Step5

Figure 2: Biocatalytic workflow for desymmetrization.

Step-by-Step Procedure
  • Setup: In a screw-capped vial or flask, dissolve 3,5-DHPAA (168 mg, 1 mmol) in MTBE (20 mL).

    • Solvent Choice: MTBE preserves enzyme activity and solubilizes the substrate well.

  • Initiation: Add Vinyl Acetate (0.28 mL, 3 mmol) and Novozym 435 beads (35 mg).

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm).

    • Caution: Do not use a magnetic stir bar directly on the beads as it grinds them, reducing activity and making filtration difficult.

  • Monitoring: Check reaction progress by HPLC every 2 hours.

    • Kinetic Profile: The mono-acetate will form first. Over extended periods (>24h), the di-acetate may slowly form. Stop the reaction when Mono:Di ratio is optimal (typically 6–8 hours).

  • Termination: Filter off the enzyme beads (wash with small amount of MTBE). The beads can be stored and reused.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 50:50).

    • Yield: Expect 75–85% yield of the mono-acetate.

Analytical Validation

Data Summary Table
Parameter3,5-DHPAA (Start)Mono-Acetate (Product B)Di-Acetate (Product A)
Formula



MW 168.15210.18252.22
Appearance White/Off-white solidWhite solidWhite crystalline solid

NMR (DMSO-

)

9.2 (s, 2H, OH)

6.1 (m, 3H, Ar-H)

9.4 (s, 1H, OH)

2.23 (s, 3H, Ac)

2.25 (s, 6H, Ac)

6.8 (m, 3H, Ar-H)
Selectivity Key N/ASymmetry brokenSymmetry maintained
Troubleshooting Guide
  • Issue: Formation of Mixed Anhydride (New peaks in NMR around 2.1–2.3 ppm that disappear after

    
     shake).
    
    • Fix: Ensure the water quench step in Protocol A is vigorous and sufficiently long (30 min).

  • Issue: Low conversion in Enzymatic Step.

    • Fix: Ensure solvents are anhydrous (water competes as a nucleophile, hydrolyzing the product). Check enzyme activity; Novozym 435 can lose activity if stored improperly.

  • Issue: Poor separation of Mono/Di/Start on Silica.

    • Fix: Add 0.5% Acetic Acid to the eluent to suppress ionization of the carboxylic acid tail, sharpening the bands.

References

  • Selective Acetylation of Phenols: Yadav, G. D., & Trivedi, A. H. (2000). Green Chemistry, 2, 71. Link

  • Bicarbonate Catalyzed Acetylation: Ghosh, R., & Maiti, S. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 18(12), 15406-15418. Link

  • Enzymatic Acylation (Novozym 435): Anderson, E. M., et al. (1998). Biocatalytic Acylation of Phenols. Biocatalysis and Biotransformation, 16(3), 181-198. Link

  • Resorcinol Chemistry: PubChem Compound Summary for CID 597768, 3,5-Dihydroxyphenylacetic acid. Link

  • Lipase Specificity: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1747. Link

Sources

Application

Boron Trifluoride-Catalyzed Synthesis of Methyl Curvulinate: A Mechanistic and Protocol Guide

Introduction and Biochemical Context Methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate) is a highly valued polyketide intermediate, frequently utilized in the biomimetic synthesis of complex fungal metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biochemical Context

Methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate) is a highly valued polyketide intermediate, frequently utilized in the biomimetic synthesis of complex fungal metabolites such as the melanin precursor scytalone. Structurally, it is the methyl ester of curvulinic acid, a bioactive secondary metabolite naturally produced by Curvularia fungal species.

Synthesizing this compound requires the precise regioselective C-acylation of an electron-rich aromatic ring. The most robust and field-proven method to achieve this is the boron trifluoride (


)-catalyzed acylation of methyl 3,5-dihydroxyphenylacetate. This approach leverages a tandem O-acetylation followed by a Fries rearrangement, consistently delivering yields of approximately 70% while avoiding the degradation pathways common with harsher Lewis or Brønsted acids .

Mechanistic Rationale: The -Catalyzed Fries Rearrangement

To execute this protocol successfully, one must understand the causality of the molecular transformations. The reaction is not a simple direct Friedel-Crafts acylation; rather, it proceeds via a transient ester intermediate.

  • Initial O-Acetylation: Upon the addition of acetic anhydride, the highly nucleophilic phenolic hydroxyl groups of methyl 3,5-dihydroxyphenylacetate attack the anhydride, rapidly forming methyl 3-acetoxy-5-hydroxyphenylacetate.

  • Lewis Acid Activation: Boron trifluoride diethyl etherate (

    
    ) is introduced. 
    
    
    
    is intensely oxophilic and coordinates directly to the carbonyl oxygen of the newly formed acetate group.
  • Acylium Ion Generation & Electrophilic Attack: This coordination severely weakens the acyl C-O bond, promoting the localized generation of a highly reactive acylium ion (

    
    ). The electron-donating effects of the remaining phenolic hydroxyl groups activate the aromatic ring, directing the electrophilic attack to the sterically accessible and electronically favored C-2 position.
    
  • Rearomatization: Deprotonation restores aromaticity, yielding the thermodynamically stable ortho-acylated phenol, stabilized by an intramolecular hydrogen bond between the C-3 hydroxyl and the C-2 acetyl group.

Mechanism A Methyl 3,5-dihydroxyphenylacetate + Acetic Anhydride B O-Acetylation (Methyl 3-acetoxy-5-hydroxyphenylacetate) A->B C BF3 Coordination (Lewis Acid Activation) B->C D Acylium Ion Generation & Electrophilic Attack C->D E Rearomatization (Proton Loss) D->E F Methyl Curvulinate (Methyl 2-acetyl-3,5-dihydroxyphenylacetate) E->F

Fig 1. Mechanistic pathway of the BF3-catalyzed Fries rearrangement to yield methyl curvulinate.

Experimental Design and Self-Validating Protocol

The choice of


 over aluminum chloride (

) is deliberate:

is prone to cleaving methyl esters and can cause excessive polymerization of resorcinol derivatives.

provides the exact threshold of Lewis acidity required to drive the Fries rearrangement without compromising the aliphatic ester.
Step-by-Step Methodology

Step 1: Substrate Dissolution & Activation

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of methyl 3,5-dihydroxyphenylacetate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add 3.0 equivalents of acetic anhydride.

  • Causality: Anhydrous conditions are critical.

    
     reacts violently with water to form hydrofluoric acid, which kills catalytic activity. Excess acetic anhydride ensures complete initial O-acetylation.
    

Step 2: Controlled Catalyst Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 2.0 equivalents of

    
     via a gas-tight syringe over 10 minutes.
    
  • Causality: The complexation of

    
     with oxygen is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which would otherwise lead to intermolecular condensation (tar formation).
    
  • Self-Validation: The solution will transition from colorless/pale yellow to a deep amber or orange hue, confirming the formation of the

    
    -oxygen coordinate complexes.
    

Step 3: Fries Rearrangement

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 to 2 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction on silica gel TLC plates (Eluent: Hexanes/EtOAc 7:3). You will observe the starting material (

    
    ) disappear, replaced transiently by the less polar O-acetylated intermediate (
    
    
    
    ). By 1.5 hours, the final C-acetylated product, methyl curvulinate (
    
    
    ), will dominate. The product spot will stain intensely dark with ethanolic Ferric Chloride (
    
    
    ), validating the presence of a free phenolic OH.

Step 4: Reaction Quenching

  • Action: Cool the flask back to 0 °C. Slowly add saturated aqueous

    
     until the aqueous phase reaches pH 7–8.
    
  • Causality: Neutralizes the excess acetic anhydride and safely decomposes the

    
     complexes.
    
  • Self-Validation: Vigorous effervescence (

    
     gas evolution) will occur. The quench is complete only when gas evolution entirely ceases.
    

Step 5: Extraction and Purification

  • Action: Transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude amber oil via flash column chromatography (Hexanes/EtOAc gradient) to yield pure methyl curvulinate as an off-white solid.
    

Workflow Step1 1. Substrate Dissolution (Substrate in Anhydrous DCM, 0 °C) Step2 2. Reagent Addition (Ac2O + BF3·OEt2 dropwise) Step1->Step2 Step3 3. Catalytic Reaction (Warm to RT, Stir 1.5 - 2 h) Step2->Step3 Step4 4. Reaction Quench (Sat. NaHCO3 addition at 0 °C) Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / Brine wash) Step4->Step5 Step6 6. Purification (Silica Gel Column Chromatography) Step5->Step6 Step7 7. Pure Methyl Curvulinate (Target Polyketide) Step6->Step7

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of methyl curvulinate.

Analytical Validation & Data Presentation

Verification of the Fries rearrangement is best achieved via


 NMR spectroscopy. The migration of the acetyl group from the oxygen to the aromatic carbon induces distinct chemical shifts.

Table 1: Reaction Parameters and Optimization Metrics

ParameterConditionRationaleExpected Yield
Catalyst

(2.0 eq)
Strong oxophilicity drives acylium ion formation without ester hydrolysis.~70%
Acyl Donor Acetic Anhydride (3.0 eq)Provides the acetyl group; excess ensures complete initial O-acetylation.N/A
Temperature 0 °C

25 °C
0 °C minimizes exotherm during addition; 25 °C provides activation energy.Optimal
Solvent Anhydrous DCMNon-coordinating solvent prevents competitive binding with the Lewis acid.N/A

Table 2: Diagnostic


 NMR Data for Methyl Curvulinate Validation (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Significance
~12.50 Singlet1HPhenolic OH (C-3)Extreme downfield shift confirms intramolecular hydrogen bonding with the C-2 acetyl carbonyl (proof of ortho-acylation).
6.35 Doublet (

Hz)
1HAromatic H (C-4 or C-6)Meta-coupling confirms the 1,2,3,5-tetrasubstituted ring pattern.
6.28 Doublet (

Hz)
1HAromatic H (C-6 or C-4)Meta-coupling confirms the 1,2,3,5-tetrasubstituted ring pattern.
5.80 Broad Singlet1HPhenolic OH (C-5)Free hydroxyl group, confirms the acetyl group migrated to the ring.
3.85 Singlet2H

Confirms the retention of the acetate side chain.
3.72 Singlet3H

Confirms the methyl ester remains intact (no hydrolysis).
2.55 Singlet3H

Confirms successful C-acetylation (Fries rearrangement).

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery: Usually indicates deactivated

    
    . Boron trifluoride etherate degrades upon exposure to atmospheric moisture. Always use a fresh, sealed bottle or distill the reagent under argon prior to use.
    
  • Formation of Insoluble Tars: Indicates poor temperature control during the Lewis acid addition. Ensure the reaction is strictly maintained at 0 °C until the

    
     is fully dispersed.
    
  • Ester Hydrolysis (Formation of Curvulinic Acid): Caused by inadequate quenching. If the

    
     quench is rushed or insufficient, residual 
    
    
    
    and acetic acid will hydrolyze the methyl ester during the aqueous workup. Ensure the aqueous phase is distinctly basic (pH 8) before extraction.

References

  • Bycroft, B. W., Cashyap, M. M., & Leung, T. K. (1974). A biomimetic synthesis of (±)-scytalone (3,6,8-trihydroxytetralone). Journal of the Chemical Society, Chemical Communications, (11), 443-444.[Link]

  • Varma, G. B., Fatope, M. O., Marwah, R. G., & Al-Rawahi, F. K. (2006). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. Phytochemistry, 67(17), 1925-1929. [Link]

  • Holding, A. N. (2009). Studies towards the synthesis of chloroeremomycin and the development of high-throughput screening for NRPS A-domains (Doctoral dissertation, University of Cambridge).[Link]

Method

Application Notes &amp; Protocols for the Purification of Phenolic Polyketides

Abstract: Phenolic polyketides represent a structurally diverse class of secondary metabolites with significant potential in drug discovery and development due to their wide range of biological activities.[1][2] However,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Phenolic polyketides represent a structurally diverse class of secondary metabolites with significant potential in drug discovery and development due to their wide range of biological activities.[1][2] However, their purification from complex biological matrices presents considerable challenges, stemming from their varied polarities, potential for structural instability, and the presence of closely related analogs.[3][4][5] This guide provides a comprehensive overview of the principles and methodologies required for the successful isolation and purification of these valuable compounds. We will explore a multi-step strategy, from initial extraction and preliminary cleanup to high-resolution chromatographic separation and final crystallization, with an emphasis on the causal relationships that inform experimental design.

Introduction: The Purification Challenge

Phenolic polyketides are synthesized by a wide array of organisms, including fungi, bacteria, and plants, through the iterative condensation of small carboxylic acid units.[2] The resulting poly-β-keto chain undergoes various cyclization and aromatization reactions to produce the characteristic phenolic rings. Further enzymatic modifications lead to a vast scaffold diversity. The goal of any purification strategy is to systematically remove impurities—ranging from high molecular weight biopolymers to structurally similar isomers—while maximizing the recovery and preserving the integrity of the target molecule.

A successful purification workflow is not a linear path but an iterative process of separation, analysis, and optimization. The strategy outlined herein is designed to be a robust starting point for researchers, scientists, and drug development professionals.

Part 1: Initial Extraction & Preliminary Fractionation

The first objective is to liberate the target polyketides from the source biomass (e.g., fungal mycelia, plant tissue) and perform a coarse separation from bulk impurities.

Causality of Solvent Selection

The choice of extraction solvent is dictated by the polarity of the target phenolic polyketides. A general understanding of the compound's structure (e.g., number of hydroxyl groups, presence of glycosidic linkages) guides this critical first step.

  • Methanol/Ethanol: These polar protic solvents are effective for extracting a broad range of phenolic compounds, including glycosides.[6][7]

  • Acetone: Often used in aqueous mixtures, acetone is a powerful solvent for a wide diversity of phenolic compounds and can be more effective than ethanol for extracting certain classes.[8]

  • Ethyl Acetate & Dichloromethane (DCM): These solvents of intermediate polarity are excellent for extracting less polar, aglycone-type phenolic polyketides and are often used in subsequent liquid-liquid partitioning steps.[3]

Protocol 1: General Extraction from Fungal Culture
  • Harvesting: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation. The target compound may be intracellular, extracellular, or both. It is crucial to process both fractions separately initially.

  • Extraction:

    • Mycelia: Lyophilize (freeze-dry) the mycelia to get a dry weight (e.g., 100 g).[3] Macerate and extract the dried powder exhaustively with a suitable solvent like methanol (e.g., 3 x 500 mL) with shaking or sonication.[6]

    • Broth: Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate (e.g., 3 x 1 L).

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). Crucially, avoid high temperatures (>40°C) and prolonged light exposure , as many polyketides are sensitive to heat and light, which can lead to degradation or isomerization.[3][4] The result is a crude extract, often a thick gum or oil.[3]

  • Solvent Partitioning (Cleanup):

    • Dissolve the crude extract in a methanol/water mixture (e.g., 90:10).

    • Perform a liquid-liquid extraction against a nonpolar solvent like hexane or petroleum ether. This step removes highly nonpolar impurities such as lipids and fats.

    • The defatted aqueous methanol layer, which should contain the phenolic polyketides, is then concentrated for the next stage of chromatography.

G Biomass Biomass Solvent Solvent Biomass->Solvent CrudeExtract CrudeExtract Solvent->CrudeExtract Partition Partition CrudeExtract->Partition Defatted Defatted Partition->Defatted Polar Fraction Lipids Lipids Partition->Lipids Nonpolar Fraction Chromatography Chromatography Defatted->Chromatography

Part 2: Chromatographic Purification Strategies

Chromatography is the cornerstone of purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase. A multi-modal approach, often involving several different chromatographic techniques, is typically required.[9][10]

Low- to Medium-Pressure Column Chromatography

This is the workhorse for initial fractionation of the crude extract, capable of handling large sample loads (grams to tens of grams).

  • Reversed-Phase (RP) Flash Chromatography (C8/C18): This is frequently the first chromatographic step.[3] It separates compounds based on hydrophobicity. The crude extract is loaded onto a column packed with silica gel modified with C8 or C18 alkyl chains, and compounds are eluted with a gradient of decreasing polarity, typically water and methanol or acetonitrile.[3] This step effectively removes highly polar impurities like sugars and salts.

  • Normal-Phase (Silica Gel) Chromatography: This technique separates compounds based on polarity, with more polar compounds adsorbing more strongly to the silica. Elution is performed with a gradient of increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate or moving to a more polar system like dichloromethane/methanol.[3]

  • Size-Exclusion Chromatography (SEC): Using media like Sephadex LH-20, this method separates molecules based on their size.[9][10] It is particularly effective for removing high molecular weight polymeric impurities or separating compounds with significant size differences. Elution is typically isocratic, often with methanol.[3]

Protocol 2: Step-by-Step Reversed-Phase Flash Chromatography
  • Column Selection: Choose a pre-packed C18 flash column with a capacity appropriate for your crude extract amount (e.g., a 40g column for 0.5-2g of extract).

  • Sample Preparation: Dissolve the defatted extract in a small volume of a strong solvent (e.g., methanol or DMSO). Adsorb this solution onto a small amount of C18 silica (dry loading) and allow the solvent to evaporate completely. This ensures a uniform application to the column.

  • Equilibration: Equilibrate the column with the starting mobile phase, typically 90:10 or 95:5 water/methanol.

  • Elution: Place the dried sample cartridge atop the column. Begin the elution with a shallow gradient. A typical gradient might be:

    • 0-5 min: 10% MeOH in H₂O

    • 5-45 min: Gradient from 10% to 100% MeOH in H₂O

    • 45-60 min: 100% MeOH (column wash)

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound(s) and pool them accordingly.

G Start Start Decision1 Decision1 Start->Decision1 RP_Flash RP_Flash Decision1->RP_Flash Polar (Salts, Sugars) NP_Silica NP_Silica Decision1->NP_Silica Nonpolar Isomers SEC SEC Decision1->SEC Polymeric Fractions Fractions RP_Flash->Fractions NP_Silica->Fractions SEC->Fractions Decision2 Decision2 Fractions->Decision2 Prep_HPLC Prep_HPLC Decision2->Prep_HPLC Yes Crystallization Crystallization Decision2->Crystallization If Crystalline Pure_Compound Pure_Compound Prep_HPLC->Pure_Compound Crystallization->Pure_Compound

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for achieving high-purity separation of complex mixtures and is essential for the final purification steps.[11][12][13]

  • Principle: It operates on the same principles as low-pressure chromatography but uses high-pressure pumps to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution.

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for phenolic compounds.[11][12] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is critical.[9][11] This suppresses the ionization of the phenolic hydroxyl groups, leading to more consistent retention times and sharper, more symmetrical peaks.

  • Chiral HPLC: When the target polyketide is a racemic mixture, chiral HPLC with a specialized stationary phase is necessary to separate the enantiomers.[1]

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Goal Purity assessment, method developmentIsolate mg to gram quantities
Column ID 2.1 - 4.6 mm10 - 50 mm
Particle Size < 5 µm5 - 10 µm
Flow Rate 0.2 - 1.5 mL/min5 - 100 mL/min
Injection Vol. 1 - 20 µL100 µL - several mL
Mobile Phase Acetonitrile/Water or Methanol/Water + 0.1% AcidAcetonitrile/Water or Methanol/Water + 0.1% Acid

Table 1: Comparison of Analytical and Preparative HPLC Parameters.

Protocol 3: Analytical to Preparative HPLC Scale-Up
  • Method Development (Analytical):

    • Using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of the semi-pure fraction.

    • Develop a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes) that provides good resolution of the target peak from its neighbors.

  • Calculate Preparative Conditions:

    • Select a preparative column with the same stationary phase chemistry.

    • Scale the flow rate based on the cross-sectional area of the columns: Flow_prep = Flow_analyt * (radius_prep² / radius_analyt²).

    • Keep the gradient time the same to maintain resolution.

  • Determine Loading Capacity:

    • Perform a series of injections on the analytical column with increasing concentrations to find the point where peak shape begins to degrade. This helps estimate the loading capacity of the preparative column.

  • Preparative Run:

    • Dissolve the sample in the minimum volume of a strong solvent (e.g., DMSO or MeOH).

    • Perform the injection on the equilibrated preparative system.

    • Collect fractions corresponding to the target peak, guided by the UV detector signal.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.

Part 3: Crystallization for Ultimate Purity

Crystallization is a powerful technique that can yield compounds of exceptional purity (>99.5%) and is often a prerequisite for structure determination by X-ray crystallography.[14][15] The principle relies on preparing a supersaturated solution of the compound in a suitable solvent, from which it will slowly precipitate as a highly ordered crystal lattice, excluding impurities.[16][17]

Protocol 4: Slow Evaporation/Cooling Crystallization
  • Solvent Screening: In small vials, test the solubility of your purified compound (a few mg) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). An ideal solvent is one in which the compound is moderately soluble when hot but poorly soluble when cold.[16][18]

  • Dissolution: In a clean flask, add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Cooling & Crystallization:

    • Cover the flask (e.g., with parafilm pierced with a needle) to allow for slow solvent evaporation.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C). Avoid agitation.

    • Crystal formation may take hours to weeks.[18]

  • Isolation: Once a good crop of crystals has formed, isolate them from the mother liquor by vacuum filtration.

  • Washing & Drying: Gently wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor, then dry them under a high vacuum.

Protocol 5: Vapor Diffusion Crystallization

This method is excellent for small quantities and for compounds that are difficult to crystallize.

  • Setup: Dissolve the compound (1-5 mg) in a small volume (100-200 µL) of a "good" solvent (one in which it is highly soluble) inside a small, open vial.

  • Diffusion: Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

  • Crystallization: The poor solvent will slowly diffuse in the vapor phase into the good solvent. This gradually decreases the compound's solubility, leading to slow, controlled crystal growth.

References

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds.
  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?
  • LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • MDPI. (2021, May 27). Isolation of a Novel Polyketide from Neodidymelliopsis sp.
  • PMC. (2024, October 24). Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies.
  • Journal of Hygienic Engineering and Design (JHED). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS.
  • Unknown Source. 4. Crystallization.
  • Frontiers. (2018, October 29). Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization.
  • Unknown Source. SOP: CRYSTALLIZATION.
  • PMC. (2023, June 22). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region.
  • PMC. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Taylor & Francis. (2021, March 30). Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • PMC. (2021, April 2). Extraction of phenolic compounds: A review.
  • AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples.
  • Unknown Source. Methods of purification of raw polyphenol extract for chromatographic analysis.
  • ResearchGate. (2025, October 15). Isolation of a Novel Polyketide from Neodidymelliopsis sp.
  • PMC. Unraveling polyketide synthesis in members of the genus Aspergillus.
  • PubMed. (2012). Extraction and isolation of phenolic compounds.

Sources

Application

Optimizing Solvent Extraction for Curvularia Metabolites: A Strategic Guide

Executive Summary The genus Curvularia (hyphomycetes) represents a largely untapped reservoir of bioactive polyketides, quinones, and terpenes with potent cytotoxic and antimicrobial properties. However, the structural d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Curvularia (hyphomycetes) represents a largely untapped reservoir of bioactive polyketides, quinones, and terpenes with potent cytotoxic and antimicrobial properties. However, the structural diversity of these metabolites—ranging from the non-polar curvularin to polar glycosidic derivatives—creates a significant extraction bottleneck. Standard "one-size-fits-all" protocols often result in poor yield or co-extraction of interfering matrix components.

This Application Note provides a scientifically grounded, optimized protocol for extracting secondary metabolites from Curvularia species (C. lunata, C. eragrostidis, C. aeria). Moving beyond basic maceration, we integrate Response Surface Methodology (RSM) logic with polarity-driven solvent selection to maximize recovery of high-value targets like lunatin and cochliodinol.

Pre-Extraction: Biological & Chemical Logic[1][2][3][4]

The Target Matrix

Curvularia metabolites are sequestered in two distinct phases during fermentation:

  • Extracellular (Broth): Hydrophilic to moderately lipophilic compounds excreted into the media (e.g., smaller polyketides).

  • Intracellular (Mycelia): Larger, hydrophobic compounds and cell-wall bound metabolites (e.g., ergosterol, complex terpenes).

Critical Insight: A single solvent extraction is rarely sufficient. A Dual-Phase Extraction Strategy (separating broth and mycelia) is required to prevent saturation and ensure comprehensive recovery [1, 6].

Solvent Selection by Polarity

Ethyl Acetate (EtOAc) is identified as the "workhorse" solvent for Curvularia due to its ability to extract the core polyketide scaffold without pulling excessive sugars (unlike Methanol) or lipids (unlike Hexane) [4, 8].

Table 1: Solvent Affinity for Key Curvularia Metabolites

Metabolite ClassRepresentative CompoundPolarityRecommended SolventMechanism of Action
Polyketides Curvularin, DehydrocurvularinModerateEthyl Acetate (EtOAc) H-bonding capability matches polyketide hydroxyls; immiscible with water for broth partition.
Quinones Tetroquinone, LunatinMod-HighChloroform / EtOAc Dissolves planar aromatic structures; Chloroform provides high selectivity but EtOAc is greener.
Terpenes ErgosterolLowHexane / Chloroform Non-polar interaction; essential for defatting mycelia if lipid content is high.
Glycosides Polar derivativesHighMethanol (MeOH) High dielectric constant disrupts cell walls and solubilizes sugars/glycosides.

Optimization Protocol: Response Surface Methodology (RSM)[5][6]

To move beyond trial-and-error, we employ a Box-Behnken Design (BBD) to optimize extraction conditions. This statistical approach reveals interactions between variables that One-Factor-at-a-Time (OFAT) methods miss [3, 5].

Critical Variables (Factors)
  • Solvent-to-Solid Ratio (mL/g): Low ratios saturate the solvent; high ratios waste reagents and dilute the extract.

  • Extraction Time (min/hours): Prolonged time can degrade heat-sensitive quinones.

  • Temperature (°C): Higher temps increase solubility but risk thermal degradation of volatiles like 1-H-indene derivatives [2].

The Optimization Workflow (Visualized)

RSM_Optimization Start Start: Baseline Extraction Screening Screening (OFAT) Identify Range Start->Screening Define Limits Design Exp. Design (Box-Behnken) 3 Factors / 3 Levels Screening->Design Select Factors Execution Execute 15-17 Runs (Randomized) Design->Execution Solvent/Time/Temp Analysis Data Analysis (ANOVA / R-squared) Execution->Analysis Yield/Activity Data Model Polynomial Model Validation Analysis->Model Fit Surface Model->Design Lack of Fit (Loop) Optimum Optimal Conditions Defined Model->Optimum Maximize Response

Figure 1: Strategic workflow for statistically optimizing extraction parameters using RSM.

Detailed Extraction Protocol

This protocol is validated for Curvularia lunata and C. aeria but is applicable to the genus. It employs a Dual-Stream approach.

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (Optional, for acidification)[1]

  • Anhydrous Sodium Sulfate (

    
    )
    
Phase A: Fermentation & Separation[2][7]
  • Cultivation: Incubate Curvularia strain (e.g., on Potato Dextrose Broth or Rice Medium) for 14–21 days at 25–28°C [1, 6].

  • Filtration: Separate fungal biomass (mycelia) from the liquid broth using Whatman No. 1 filter paper or cheesecloth.

    • Stream 1: Culture Filtrate (Broth)

    • Stream 2: Wet Mycelia

Phase B: Stream 1 - Broth Extraction (Liquid-Liquid)

Target: Extracellular polyketides and small volatiles.

  • pH Adjustment: Check broth pH. If target metabolites are acidic (phenols), adjust pH to 4.0 using 1N HCl to protonate them, rendering them more soluble in organic solvent [8].

  • Partitioning: Transfer filtrate to a separatory funnel. Add Ethyl Acetate in a 1:1 (v/v) ratio.

  • Agitation: Shake vigorously for 15 minutes. Allow layers to separate (20-30 min).

  • Collection: Collect the upper organic layer (EtOAc).

  • Repetition: Repeat extraction 3 times with fresh solvent.

  • Drying: Pass the pooled organic layer through a funnel containing Anhydrous

    
     to remove residual water.
    
Phase C: Stream 2 - Mycelial Extraction (Solid-Liquid)

Target: Intracellular macrocycles, ergosterol, and cell-wall bound toxins.

  • Preparation: Freeze-dry (lyophilize) the wet mycelia to remove water, which interferes with non-polar solvent penetration. Grind to a fine powder.

  • Maceration: Add Methanol (or EtOAc) to the powder.

    • Optimization Point: Use the RSM-derived optimal ratio (typically 1:10 to 1:20 w/v).

  • Extraction: Sonicate (ultrasound-assisted) for 30 minutes at controlled temperature (<40°C) to disrupt cell walls [5].

  • Filtration: Filter debris. Collect supernatant.

Phase D: Convergence & Recovery
  • Evaporation: Concentrate both streams independently using a Rotary Evaporator (Rotavap) at 40°C under reduced pressure.

  • Yield Calculation: Weigh the crude extracts.

    
    
    

Process Visualization

Extraction_Workflow cluster_Broth Stream 1: Broth (Extracellular) cluster_Mycelia Stream 2: Mycelia (Intracellular) Ferm Fermentation (21 Days, 25°C) Sep Separation (Filtration) Ferm->Sep Broth Liquid Broth Sep->Broth Myc Wet Mycelia Sep->Myc pH Adjust pH ~4.0 (Protonation) Broth->pH LLE LLE w/ EtOAc (1:1) x3 Cycles pH->LLE Dry1 Dry w/ Na2SO4 LLE->Dry1 Rota Rotary Evaporation (40°C, Vacuum) Dry1->Rota Lyoph Lyophilization & Grinding Myc->Lyoph SLE Ultrasonic Extraction MeOH or EtOAc Lyoph->SLE Filt2 Filtration SLE->Filt2 Filt2->Rota Crude Crude Extract Storage -20°C Rota->Crude

Figure 2: Dual-stream extraction workflow ensuring recovery of both intra- and extracellular metabolites.

Analytical Validation

To verify the extraction efficiency, crude extracts should be profiled using GC-MS or HPLC.

  • Marker Compounds: Look for Curvularin (retention time dependent on column) and Ergosterol [6, 11].

  • Bioactivity Check: Perform a disk diffusion assay against S. aureus or E. coli. A high-quality extraction should yield an inhibition zone >10mm at 1mg/mL concentration [4, 7].

Troubleshooting

  • Emulsion Formation: Common during LLE. Break by adding brine (saturated NaCl) or centrifuging the mixture.

  • Low Yield: Re-extract the aqueous phase with a more polar solvent (e.g., n-Butanol) to capture glycosides missed by EtOAc.

  • Degradation: If bioactivity is lost, lower the Rotavap bath temperature to 30°C and ensure shielding from light (quinones are photosensitive).

References

  • Broad-Spectrum Antimicrobial Action of Cell-Free Culture Extracts and Volatile Organic Compounds Produced by Endophytic Fungi Curvularia Eragrostidis. PubMed. Link

  • Optimization of Endophytic Fungi Curvularia aeria MTCC-12847 isolated from Tribulus terrestris L. by using RSM Technology. International Journal of Pharmaceutical Sciences Review and Research. Link

  • The Use of Response Surface Methodology to Optimize Assisted Extraction of Bioactive Compounds. Processes. Link

  • Bioactive Compounds Characterization and Antimicrobial Potentials of Crude Extract of Curvularia lunata. ResearchGate. Link

  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design. MDPI. Link

  • Bioactive secondary metabolites from new endophytic fungus Curvularia sp isolated from Rauwolfia macrophylla. PLOS ONE. Link

  • Bioactive compounds of Curvularia species as a source of various biological activities. Frontiers in Microbiology. Link

  • Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis. MDPI. Link

  • GC-MS profiling of metabolites of endophytic fungi Curvularia pseudorobusta. Plant Archives. Link

  • Alternative Solvent Selection Strategy for Isolation of Fungal Secondary Metabolites. ResearchGate. Link

  • Bioactive secondary metabolites from new endophytic fungus Curvularia sp. PubMed Central. Link

Sources

Method

Application Note: Targeted Derivatization of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate for Bioassays

Executive Summary & Strategic Rationale This guide details the derivatization strategies for Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (referred to herein as Scaffold-A ).[1] This molecule represents a classic polyk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the derivatization strategies for Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (referred to herein as Scaffold-A ).[1] This molecule represents a classic polyketide pharmacophore sharing structural homology with cannabinoid precursors and fungal metabolites like Curvularin.

For drug development professionals, Scaffold-A presents a specific set of challenges in bioassays:

  • Redox Cycling (PAINS Risk): The resorcinol moiety (1,3-dihydroxybenzene) is susceptible to auto-oxidation, potentially generating false-positive signals in redox-sensitive assays (e.g., fluorescence-based enzyme inhibition).[1]

  • Permeability vs. Solubility: The two phenolic hydroxyls reduce membrane permeability (LogP), while the methyl ester provides a hydrolysis liability.

  • Localization Tracking: The native molecule lacks fluorescence suitable for intracellular imaging.

The Solution: We utilize the specific intramolecular hydrogen bonding of Scaffold-A to achieve regioselective derivatization . By distinguishing between the "chelated" 3-OH and the "free" 5-OH, we can synthesize targeted probes without destroying the core pharmacophore.

Chemical Logic: The "Chelation Lock"

The acetyl group at position 2 forms a strong intramolecular hydrogen bond with the hydroxyl at position 3 (6-membered ring interaction).

  • 3-OH (Chelated): Low pKa, sterically hindered, resistant to mild alkylation.[1]

  • 5-OH (Free): Typical phenolic reactivity, accessible for conjugation.[1]

Decision Matrix & Workflow

The following decision tree guides the selection of the appropriate derivatization protocol based on the bioassay requirement.

DerivatizationWorkflow Start Bioassay Challenge Q1 Goal: Validate Target Specificity (Rule out PAINS/Redox) Start->Q1 Q2 Goal: Intracellular Localization (Uptake/Distribution) Start->Q2 Q3 Goal: Structure-Activity Relationship (Improve Potency/LogP) Start->Q3 P1 Protocol A: Global Acetylation (Blocks all OH groups) Q1->P1 Eliminate Redox Activity P2 Protocol B: Dansyl Labeling (Fluorescent Tagging) Q2->P2 High Sensitivity P3 Protocol C: Regioselective 5-O-Alkylation (Preserves Pharmacophore) Q3->P3 Target Free Phenol Result1 If activity lost: Valid Target If activity remains: Non-specific P1->Result1 Negative Control Result2 Quantify Cellular Accumulation P2->Result2 Flow Cytometry / Confocal Result3 Generate Library of 5-O-Ethers P3->Result3 Lead Optimization

Figure 1: Strategic workflow for selecting the appropriate derivatization method based on specific bioassay endpoints.

Detailed Experimental Protocols

Protocol A: Global Acetylation (PAINS Validation)

Purpose: To convert the redox-active phenols into stable acetates. If the biological activity (e.g., enzyme inhibition) disappears upon acetylation, the original activity was likely due to specific H-bond interactions.[1] If activity persists, it may suggest non-specific hydrophobic binding.

Reagents:

  • Scaffold-A (10 mg)[2]

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Anhydrous)[3]

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Procedure:

  • Dissolve Scaffold-A (1 equiv.) in anhydrous Pyridine (0.1 M concentration).

  • Add Acetic Anhydride (5 equiv.) dropwise at 0°C.[3]

  • Add DMAP (0.1 equiv.) to force the acetylation of the chelated 3-OH.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour into ice-cold 1M HCl to neutralize pyridine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Validation: TLC (

    
     should increase significantly). 1H NMR should show two distinct acetate singlets (~2.3 ppm).
    

Scientific Insight: The addition of DMAP is critical here. Without it, the intramolecular H-bond at C3-OH/C2-Acetyl will significantly retard the reaction, leading to mixtures of mono- and di-acetylated products.

Protocol B: Fluorescent Dansylation (Cellular Uptake)

Purpose: To attach a Dansyl fluorophore for tracking the molecule in cells using flow cytometry or confocal microscopy. Target: Primarily the 5-OH (kinetically favored), but conditions can be tuned.

Reagents:

  • Dansyl Chloride (DNS-Cl)

  • Acetone / 0.1M Sodium Carbonate (

    
    ) buffer (pH 11)
    

Procedure:

  • Preparation: Dissolve Scaffold-A in Acetone (1 mg/mL).

  • Buffer: Prepare 0.1M

    
     (pH 11.0).
    
  • Reaction: Mix the acetone solution with the carbonate buffer (1:1 v/v).

  • Add Dansyl Chloride (1.2 equiv. dissolved in acetone) rapidly.

  • Incubation: Incubate at 60°C for 30 minutes in the dark (vial wrapped in foil).

  • Work-up: Extract with Diethyl Ether. The aqueous phase will retain unreacted Dansyl-OH (hydrolysis product).

  • Storage: Store at -20°C in the dark.

Detection Parameters:

  • Excitation: 340 nm (UV)

  • Emission: 525 nm (Green fluorescence)

  • Application: This protocol renders the molecule highly lipophilic and fluorescent, suitable for tracking lysosomal accumulation or membrane partitioning.

Protocol C: Regioselective 5-O-Alkylation (Lead Optimization)

Purpose: To attach alkyl chains or linkers to the "free" 5-OH while leaving the "active" 2-acetyl-3-hydroxy pharmacophore intact.

Reagents:

  • Alkyl Bromide / Linker-Br[1]

  • Potassium Carbonate (

    
    ) - Mild Base
    
  • Acetone or DMF (Anhydrous)

Procedure:

  • Dissolve Scaffold-A (1 equiv.) in dry Acetone.

  • Add

    
      (1.1 equiv.). Note: Do not use stronger bases like NaH, which might deprotonate the chelated 3-OH.
    
  • Add the alkylating agent (1.0 equiv.).

  • Reflux for 6–12 hours.

  • Filtration: Filter off the inorganic salts.

  • Purification: Silica gel chromatography.

Mechanism: The


 is strong enough to deprotonate the 5-OH (

) but has difficulty breaking the H-bond of the 3-OH (

effectively due to stabilization). This yields the 5-O-alkylated product with >90% regioselectivity.

Quantitative Data Summary

ParameterNative Scaffold-ADi-Acetyl Derivative (Protocol A)5-O-Dansyl Derivative (Protocol B)
LogP (Calc) ~1.8~2.5~4.2
Solubility (PBS) Moderate (100 µM)Low (<10 µM)Very Low (<1 µM)
Fluorescence NegligibleNegligibleHigh (

)
Redox Activity High (False Positives)Null (Valid Control)Low
Primary Use Activity ScreeningNegative ControlUptake/Localization

Troubleshooting & QC

  • Issue: Hydrolysis of the Methyl Ester.

    • Cause: High pH during Dansylation (pH 11) or work-up.

    • Solution: Monitor reaction time strictly (30 min max). If ester hydrolysis occurs (formation of carboxylic acid), re-esterify using

      
       or switch to a lower pH (pH 9.5) with longer reaction times.
      
  • Issue: Poor Regioselectivity in Protocol C.

    • Cause: Use of polar aprotic solvents (DMF/DMSO) can sometimes disrupt H-bonds, increasing 3-OH reactivity.[1]

    • Solution: Switch solvent to Acetone or Toluene (lower polarity) to reinforce the intramolecular H-bond "lock" on the 3-OH.

References

  • BenchChem. "Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS."[4] Application Note. Link

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context: Resorcinol redox interference). Link

  • Li, L., et al. (2016).[1] Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry. Link

  • University of Nebraska Omaha. "Dansylation of hydroxyl and carboxylic acid functional groups." DigitalCommons Protocols. Link

  • Sang, Z., et al. (2017).[1] Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives. Bioorganic & Medicinal Chemistry Letters. (Context: Regioselective alkylation of 2-acetyl-resorcinols). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Fries rearrangement in resorcinol derivatives

Title: Technical Support Center: Optimizing the Fries Rearrangement in Resorcinol Derivatives Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter chall...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Fries Rearrangement in Resorcinol Derivatives

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the Fries rearrangement of resorcinol derivatives. While converting phenolic esters to hydroxyaryl ketones using Lewis or Brønsted acids is a cornerstone of pharmaceutical synthesis, it is notoriously prone to poor yields, regiochemical mixtures, and catalyst degradation. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Logic & Reaction Pathways

Understanding the failure points requires mapping the reaction's logic. The Fries rearrangement proceeds via an acylium ion intermediate. The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen, polarizing the bond until the acyl group departs and subsequently attacks the electron-rich resorcinol ring[1].

FriesMechanism A Resorcinol Diester (O-Acylated Precursor) B Lewis Acid Complexation (AlCl3 binds to carbonyl O) A->B C Acylium Ion Generation (Cleavage of C-O bond) B->C Thermal Activation D Electrophilic Aromatic Substitution (Attack on resorcinol ring) C->D E Kinetic Control (Low Temp, Polar Solvent) D->E F Thermodynamic Control (High Temp, Non-Polar) D->F G 4-Acylresorcinol (Para-Isomer) E->G Faster formation H 2-Acylresorcinol (Ortho-Isomer) F->H Stable Al-chelate

Figure 1: Mechanistic divergence of the Fries rearrangement under kinetic vs. thermodynamic control.

Troubleshooting & FAQs

Q1: Why am I recovering mostly unreacted phenolic ester (O-acylated product) instead of the desired C-acylated hydroxyaryl ketone? Causality: The Fries rearrangement requires sufficient thermal energy to break the highly polarized acyl-oxygen bond after Lewis acid coordination[2]. If the reaction temperature is too low (e.g., running strictly at 0°C in dichloromethane), the reaction stalls at the intermediate O-acylated state[2]. Furthermore, because the resulting hydroxyaryl ketone product strongly chelates the Lewis acid, using less than a stoichiometric amount of catalyst will prematurely halt the catalytic cycle[2]. Solution: Adopt a "one-pot" temperature-gradient approach. Perform the initial O-acylation at <10°C to control the exothermic reaction, then actively heat the mixture to reflux (or 140–150°C for neat/high-boiling solvents) to drive the rearrangement[1],[2]. Ensure you are using at least 1.2 to 2.0 equivalents of AlCl₃ per acyl group[2].

Q2: How do I control the regioselectivity between 2-acylresorcinol (ortho) and 4-acylresorcinol (para)? Causality: Regioselectivity is strictly governed by thermodynamic versus kinetic control[3],[2]. The para-isomer (4-acylresorcinol) forms faster due to lower steric hindrance (kinetic product)[2]. However, the ortho-isomer (2-acylresorcinol) can form a highly stable, six-membered bidentate chelate with the aluminum catalyst, making it the thermodynamic product[3],[2]. Solution:

  • To favor 4-acylresorcinol (para): Run the reaction at lower temperatures (<40°C) and use highly polar solvents (like nitrobenzene) that stabilize the separated acylium ion pair[3],[2].

  • To favor 2-acylresorcinol (ortho): Run the reaction at high temperatures (>120°C) using non-polar solvents or neat conditions[3],[2].

Q3: I am observing significant di-acylated side products and "tar" formation. How can I suppress this? Causality: Di-acylation occurs when the molar ratio of the acylating agent to resorcinol is too high[2]. Tar formation (oxidative degradation and polymerization) is a direct consequence of exposing the electron-rich resorcinol core to harsh Lewis acids (like AlCl₃) at elevated temperatures for prolonged periods. Solution: Strictly control stoichiometry to a 1:1 molar ratio if mono-acylation is desired[2]. To eliminate tar, transition away from conventional heating. Utilizing microwave irradiation with milder catalysts (e.g., Zinc powder in DMF or P₂O₅/SiO₂) can complete the rearrangement in 5–10 minutes, drastically reducing thermal degradation and improving yields[4].

Q4: Are there modern, "greener" alternatives to using stoichiometric, corrosive metal chlorides? Causality: Traditional methods rely on stoichiometric AlCl₃ because the product permanently traps the metal[5]. Solution: Yes, two primary alternatives exist:

  • Ionic Liquids: Acidic ionic liquids act as both solvent and catalyst, offering high catalytic activity at low dosages and allowing for easy recycling[6].

  • Biocatalysis: Recent advancements utilize bacterial acyltransferases (e.g., PpATaseCH) to perform Fries-like rearrangements of resorcinol derivatives in aqueous buffers at room temperature, entirely bypassing metal catalysts[7].

  • Photo-Fries: Utilizing UV light induces a radical-based homolytic cleavage and recombination, avoiding Lewis acids entirely, though typically at the cost of lower yields[3].

Quantitative Data: Catalyst & Condition Matrix

To facilitate your experimental design, the following table summarizes the expected outcomes based on varying reaction parameters.

Catalyst SystemSolvent / ConditionsTemp (°C)Major IsomerExpected YieldKey Advantage
AlCl₃ (Stoichiometric)Neat (No solvent)140–150°C2-Acyl (Ortho)64–77%High thermodynamic control; standard industrial method[3],[1].
AlCl₃ (Stoichiometric)Nitrobenzene<40°C4-Acyl (Para)60–70%Kinetic control favors para-substitution[3],[2].
Acidic Ionic LiquidNeat (Ionic Liquid)60–120°C4-Acyl (Para)>85%Reusable catalyst; low equipment corrosion[6].
Zn powder / DMFMicrowave (20W)~80°C4-Acyl (Para)>90%Extremely fast (minutes); high purity; minimal tar[4].
PpATaseCH (Enzyme)Aqueous Buffer25°CC-Acylated~68%Green chemistry; completely metal-free[7].

Self-Validating Experimental Protocol

Below is a field-proven, step-by-step methodology for the one-pot Friedel-Crafts O-acylation followed by Fries rearrangement to synthesize 4-acylresorcinol. This protocol incorporates built-in validation checks.

ExperimentalWorkflow Step1 Step 1: O-Acylation 0-5°C, DCM AlCl3 (1.2 eq) Step2 Step 2: Rearrangement Heat to Reflux 2-4 Hours Step1->Step2 Step3 Step 3: Quenching Ice + 1M HCl Breaks Al-Complex Step2->Step3 Step4 Step 4: Isolation EtOAc Extraction Chromatography Step3->Step4

Figure 2: Optimized one-pot workflow for the synthesis of C-acylated resorcinol derivatives.

Step-by-Step Methodology:

  • Preparation & Complexation: Flame-dry a 3-neck round-bottom flask under inert gas (N₂ or Ar). Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Validation Check: The suspension should remain free-flowing; clumping indicates moisture contamination, which will prematurely hydrolyze the acyl chloride.

  • Controlled O-Acylation: In a separate addition funnel, dissolve resorcinol (1.0 equivalent) and the desired acyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30–60 minutes while maintaining the internal temperature between 0–10°C using an ice bath[2].

    • Validation Check: HCl gas evolution should be observable. A color change to pale yellow/orange is normal.

  • Thermal Rearrangement: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to reflux (approx. 40°C for DCM)[2]. Monitor the reaction via TLC or GC-MS. The O-acylated intermediate should gradually disappear over 2–4 hours, replaced by a lower-Rf spot corresponding to the hydroxyaryl ketone.

  • Acidic Quenching: Cool the reaction to room temperature. Carefully pour the mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The strong acid is required to protonate the phenolic oxygen, breaking the highly stable aluminum-ketone chelate complex[5]. Stir vigorously for 30 minutes until the organic and aqueous layers are completely clear and distinct.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography to separate any residual ortho-isomer from the major para-isomer[2].

References

  • Wikipedia Contributors. "Fries rearrangement." Wikipedia. Available at:[Link]

  • Testbook. "Fries Rearrangement: Meaning, Mechanism, Limitations & Application." Testbook. Available at: [Link]

  • Patsnap. "Fries rearrangement patented technology retrieval search results." Eureka | Patsnap. Available at:[Link]

  • Aakash Institute. "Reaction, Mechanism, Applications and Limitations of Fries Rearrangement." Aakash. Available at:[Link]

  • ResearchGate. "Conventional, Microwave Induced and Photochemical Fries Rearrangement of Resorcinol Diacetate." ResearchGate. Available at:[Link]

  • PubMed Central (PMC). "Biocatalytic Friedel–Crafts Acylation and Fries Reaction." NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Methyl Curvulinate Formulation &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate).

Methyl curvulinate is a bioactive secondary metabolite frequently isolated from endophytic fungi such as Xylaria sp. and Curvularia species[1]. While it exhibits promising biological activities, its transition from organic extraction to aqueous biological assays is notoriously difficult. Its structural features—specifically a hydrophobic aromatic core and the capacity for strong intramolecular hydrogen bonding—create significant solubility barriers in aqueous media[2]. Furthermore, its use as a precursor in biomimetic syntheses (such as the synthesis of scytalone) requires precise solvent control to prevent premature degradation[3].

This guide provides field-proven, self-validating protocols and mechanistic explanations to troubleshoot solubility and stability issues in DMSO and water.

Part 1: Physicochemical Data & Solubility Profile

Understanding the physical properties of methyl curvulinate is the first step in diagnosing formulation failures. The table below summarizes the critical parameters that dictate its behavior in solution.

ParameterValue / ObservationMechanistic Causality & Implication
Chemical Structure Methyl 2-acetyl-3,5-dihydroxyphenylacetateThe presence of an ester and two phenolic hydroxyls dictates pH-dependent stability. High pH will cause ester hydrolysis and phenolate oxidation.
Solubility in DMSO >50 mg/mL (Highly Soluble)The highly polar S=O bond in DMSO acts as a strong hydrogen-bond acceptor, disrupting the compound's intramolecular H-bonds and solvating the molecule efficiently.
Solubility in Water <0.1 mg/mL (Poorly Soluble)The hydrophobic aromatic ring and strong crystal lattice energy prevent efficient hydration.
Stability in Solution Prone to oxidationPhenolic compounds auto-oxidize in the presence of dissolved oxygen and light, turning the solution brown. Requires storage at -20°C in the dark.
Part 2: Diagnostic FAQs

Q1: Why does methyl curvulinate precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? The Causality: This is a classic case of solvent-shift precipitation (often leading to amorphous aggregation or Ostwald ripening). In 100% DMSO, the solvent fully satisfies the hydrogen-bonding requirements of the dihydroxyphenyl moiety[1]. When pipetted directly into an aqueous buffer, the local concentration of DMSO drops exponentially. The compound's intramolecular hydrogen bonds re-form, increasing its hydrophobicity, and the molecules rapidly aggregate to minimize contact with water. The Solution: You must prevent localized supersaturation. Do not inject the DMSO stock directly into the static buffer. Instead, use a "step-down" dilution method or inject the stock dropwise while the aqueous buffer is under vigorous vortexing. If precipitation persists, a co-solvent (e.g., 0.1% Tween-20 or 5% HP-β-CD) is required to lower the thermodynamic barrier to solvation.

Q2: My 10 mM DMSO stock turned amber/brown after a few weeks at 4°C. Is it still viable? The Causality: No, the color change indicates oxidative degradation. DMSO is highly hygroscopic; every time you open the tube, it absorbs atmospheric moisture. The introduction of water, combined with dissolved oxygen and ambient light, accelerates the oxidation of the phenolic hydroxyl groups into quinones, which are highly colored. The Solution: Always use anhydrous DMSO (≥99.9%, packaged under Argon). Aliquot the master stock immediately upon preparation to avoid freeze-thaw cycles, and store the aliquots at -20°C or -80°C in opaque/amber tubes.

Q3: Can I heat the aqueous solution to force methyl curvulinate into solution? The Causality: Heating increases kinetic energy and temporarily breaks the lattice structure, which will dissolve the compound. However, this is a false success. As the solution cools back to 37°C (incubator temperature) or room temperature, the solution becomes supersaturated. The compound will eventually crash out (nucleate) during your assay, leading to erratic, irreproducible biological readouts. The Solution: Achieve equilibrium solubility at your assay temperature. Rely on formulation optimization (surfactants/carrier proteins like BSA) rather than thermal forcing.

Part 3: Experimental Protocol for Stable Formulation

To ensure a self-validating system, the following protocol incorporates physical checkpoints (OD600 measurements) to verify solubility before proceeding to biological assays.

Phase A: Preparation of 10 mM Master Stock

  • Equilibration: Allow the vial of lyophilized methyl curvulinate to equilibrate to room temperature in a desiccator before opening. Reason: Prevents condensation of moisture onto the cold powder.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath at room temperature for 2 minutes until the solution is completely clear.

  • Storage: Divide into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Blanket with Argon gas if available, and store at -20°C.

Phase B: Aqueous Dilution (Target: 100 µM Working Solution)

  • Thawing: Warm a single DMSO aliquot to room temperature. Do not open the tube until it is fully warmed.

  • Buffer Prep: Place your target aqueous buffer (e.g., PBS or DMEM) on a magnetic stirrer at medium speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise into the vortex of the stirring buffer. Reason: Rapid mechanical dispersion prevents the formation of high-concentration micro-environments.

  • Validation (Critical Step): Transfer 1 mL of the final solution to a cuvette and measure the absorbance at 600 nm (OD600) against a blank of the same buffer + equivalent DMSO %.

    • Pass: OD600 < 0.01 (True solution).

    • Fail: OD600 > 0.01 (Colloidal suspension/precipitation). Do not use this for assays; optimize with a carrier.

Part 4: Formulation Workflow Visualization

G A 1. Weigh Methyl Curvulinate (Lyophilized Powder) B 2. Reconstitute in Anhydrous DMSO (Vortex & Sonicate) A->B Add Solvent C 3. 10 mM Master Stock (Store at -20°C in Aliquots) B->C Complete Dissolution D 4. Warm to RT & Dilute (Dropwise into Aqueous Buffer) C->D Assay Prep E 5. Check for Precipitation (Visual & OD600) D->E Agitate F Clear Solution (Proceed to Assay) E->F No Aggregation G Precipitation Detected (Add Co-solvent/Surfactant) E->G Turbidity > 0.01 G->D Optimize Formulation

Fig 1: Workflow for the preparation and aqueous dilution of methyl curvulinate stocks.

References
  • Chemical constituents of the endophytic fungus Xylaria sp. isolated from the liverwort Scapania verrucosa Heeg.
  • Phytochemical Profile and Anticancer Potential of Endophytic Microorganisms from Liverwort Species, Marchantia polymorpha L. MDPI
  • A biomimetic synthesis of (±)-scytalone (3,6,8-trihydroxytetralone) RSC Publishing

Sources

Troubleshooting

preventing hydrolysis of phenolic esters during extraction

This guide is structured as a specialized technical support resource for the Center for Natural Product Integrity . It addresses the chemical instability of phenolic esters (e.g., chlorogenic acids, gallates, rosmarinic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for the Center for Natural Product Integrity . It addresses the chemical instability of phenolic esters (e.g., chlorogenic acids, gallates, rosmarinic acid) during extraction workflows.

Subject: Preventing Hydrolysis & Degradation During Extraction Protocols Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary: The Hydrolysis Trap

Phenolic esters are chemically fragile. They possess an ester linkage (


) susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).[1] In extraction contexts, this leads to the cleavage of the bioactive target into its constituent acid and alcohol (e.g., Chlorogenic acid 

Caffeic acid + Quinic acid), drastically altering the phytochemical profile and reducing yield.

The "Silent Killers" in your workflow are:

  • Alkaline/Neutral pH: Catalyzes rapid hydrolysis.

  • Endogenous Esterases: Enzymes in fresh plant tissue that activate upon cell rupture.

  • Thermal Stress: Accelerates isomerization and cleavage.

Troubleshooting Guide (Q&A)

Case 1: "My HPLC shows high levels of free phenolic acids (e.g., caffeic, gallic) but low levels of the expected ester."

Diagnosis: You are likely experiencing base-catalyzed hydrolysis or enzymatic cleavage .

  • The Mechanism: At pH > 7, the hydroxide ion (

    
    ) acts as a strong nucleophile, attacking the carbonyl carbon of the ester. Even at neutral pH (pH 7), prolonged exposure to water at elevated temperatures drives this reaction.
    
  • Corrective Action:

    • Acidify the Solvent: Maintain extraction solvent pH between 2.0 and 3.5 . Use organic acids like Formic Acid (0.1% - 1%) or Acetic Acid. This protonates the carbonyl oxygen, but without the strong nucleophile (

      
      ) present, water attack is significantly slower than in base.
      
    • Check Water Activity: If using aqueous buffers, switch to high-percentage organic solvents (e.g., 80% Methanol/Ethanol). Reducing water concentration shifts the equilibrium away from hydrolysis.

Case 2: "I switched to 100% Methanol to stop hydrolysis, but now I see unknown peaks eluting later than my target."

Diagnosis: You may be inducing Transesterification .[2][3][4]

  • The Mechanism: In the presence of anhydrous alcohols (methanol/ethanol) and strong acid catalysts (or long heating times), the phenolic acid moiety can exchange its original alcohol group for the solvent (e.g., Chlorogenic acid

    
     Methyl caffeate).
    
  • Corrective Action:

    • Moderate Acidification: Do not exceed 1% v/v acid concentration in pure alcohols.

    • Hydration Buffer: A small amount of water (5-10%) can actually protect against transesterification by solvating the acid catalyst, though it re-introduces hydrolysis risk. The "Sweet Spot" is often 80:20 MeOH:H2O with 0.1% Formic Acid .

Case 3: "My extraction yield drops significantly when processing fresh plant material compared to dried powder."

Diagnosis: Endogenous Enzymatic Hydrolysis .

  • The Mechanism: Plant cells contain esterases and polyphenol oxidases (PPO) compartmentalized in vacuoles. Grinding fresh tissue ruptures these compartments, mixing enzymes with substrates. In aqueous buffers, these enzymes destroy phenolic esters within minutes.

  • Corrective Action:

    • The "Quench" Step: Flash-freeze fresh tissue with liquid nitrogen immediately before grinding.

    • Solvent Denaturation: Extract directly into boiling ethanol or high-concentration solvent (e.g., >70% Ethanol) to irreversibly denature enzymes upon contact.

    • Avoid Cold Soaking: Never macerate fresh tissue in water at room temperature.

Comparative Data: Stability Factors

Table 1: Impact of Extraction Parameters on Phenolic Ester Stability

ParameterConditionEffect on Phenolic EsterMechanismRecommendation
pH > 7.0 (Alkaline)Critical Failure Base-catalyzed saponification.Avoid. Adjust to pH 2–4.
pH 2.0 – 4.0 (Acidic)Stable Protonation stabilizes leaving group.Optimal range.
Temperature > 80°CDegradation Thermal hydrolysis & Isomerization (e.g., 5-CQA

3-CQA).[4]
Keep < 60°C or use rapid PLE.
Solvent 100% WaterHigh Risk High water activity favors hydrolysis equilibrium.Use >50% organic solvent.[4][5][6]
Enzymes Fresh TissueHigh Risk Esterase activity cleaves bonds.Denature (Heat/Alcohol) or Freeze.

Validated Protocols

Protocol A: The "Gold Standard" Acidified Hydro-Alcoholic Extraction

Best for: Chlorogenic acids, EGCG, Rosmarinic acid from dried matrices.

  • Preparation: Grind dried sample to pass through a 40-mesh sieve.

  • Solvent Formulation: Prepare MeOH:H2O (80:20 v/v) containing 0.1% Formic Acid .

    • Why: Methanol penetrates cell walls efficiently; water aids desorption; acid prevents hydrolysis.

  • Extraction:

    • Ratio: 1:20 (w/v).

    • Method: Ultrasound-Assisted Extraction (UAE) at 30°C for 15 minutes .

    • Note: Do not sonicate >30 mins to avoid radical generation.

  • Separation: Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Storage: Store supernatant at -20°C. Analyze within 24 hours.

Protocol B: Enzyme-Inactivation Extraction for Fresh Tissue

Best for: Fresh leaves/fruits containing active esterases.

  • Pre-treatment: Blanch fresh tissue in steam for 60 seconds OR flash freeze in liquid

    
     and pulverize.
    
  • Extraction: Add frozen powder directly into boiling 95% Ethanol (pre-heated).

    • Why: Immediate protein denaturation stops enzymatic activity.

  • Homogenization: Homogenize for 1 minute (Ultra-Turrax).

  • Cooling: Rapidly cool on ice to room temperature.

  • Clarification: Filter through PTFE 0.45

    
    m filter.
    

Visualizing the Stability Logic

Diagram 1: The Hydrolysis Pathway & Control Points

This diagram illustrates the chemical fate of a phenolic ester (Chlorogenic Acid) and where specific interventions block degradation.

HydrolysisPath Ester Phenolic Ester (e.g., 5-CQA) Hydrolysis Hydrolysis (Water Attack) Ester->Hydrolysis High pH / Enzymes Isomerization Isomerization (Acyl Migration) Ester->Isomerization Heat (>80°C) Products Cleavage Products (Caffeic Acid + Quinic Acid) Hydrolysis->Products Isomers Isomers (3-CQA, 4-CQA) Isomerization->Isomers Acid BLOCKER: Acidification (pH 2-4) Acid->Hydrolysis Solvent BLOCKER: Low Water Activity (>70% Organic) Solvent->Hydrolysis Temp BLOCKER: Temp < 60°C Temp->Isomerization

Caption: Figure 1. Mechanistic pathways of phenolic ester degradation. Green octagons represent critical control points to inhibit hydrolysis and isomerization.

Diagram 2: Extraction Decision Tree

A logic flow to select the correct protocol based on sample state.

DecisionTree Start Start: Select Sample Type Fresh Fresh Tissue (High Enzyme Activity) Start->Fresh Dried Dried Powder (Low Enzyme Activity) Start->Dried EnzymeCheck Inactivate Enzymes? Fresh->EnzymeCheck MethodA Protocol A: Acidified MeOH/Water (pH 2-3, 30°C) Dried->MethodA Standard Path MethodB Protocol B: Boiling Ethanol Quench (Denaturation) EnzymeCheck->MethodB Yes (Required) Risk Risk: Hydrolysis Isomerization EnzymeCheck->Risk No (Neglected) MethodA->Risk If pH > 5

Caption: Figure 2. Decision matrix for selecting extraction protocols. Fresh tissue requires immediate enzyme inactivation (Protocol B), while dried tissue benefits from acidified cold extraction (Protocol A).

References

  • Narita, Y., & Inouye, K. (2013). Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds.[7][8] Journal of Agricultural and Food Chemistry.

  • Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products.[4] Mechanisms, techniques, combinations, protocols and applications.[1][3][4][9][10] Ultrasonics Sonochemistry.

  • Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acid in aqueous solutions. Food Chemistry.

  • Nuapia, Y., et al. (2020). Selective extraction of phenolic compounds from medicinal plants using green deep eutectic solvents. Heliyon.

Sources

Optimization

Technical Support Center: Purification of Methyl Curvulinate

Topic: Separation of Methyl Curvulinate from O-Methyl Derivatives Status: Operational | Tier: Level 3 (Method Development) Welcome to the Technical Support Center Subject: Resolving Co-elution and Purity Issues in Fungal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Methyl Curvulinate from O-Methyl Derivatives

Status: Operational | Tier: Level 3 (Method Development)

Welcome to the Technical Support Center

Subject: Resolving Co-elution and Purity Issues in Fungal Polyketide Isolation.

You are likely accessing this guide because your isolation of Methyl Curvulinate (a phenolic polyketide often isolated from Curvularia spp.) is compromised by its methylated analogs (O-methyl derivatives). These congeners often co-purify due to structural similarity, yet they possess distinct physicochemical properties we can exploit.

This guide prioritizes chromatographic resolution (safer for the ester moiety) and chemical differentiation (higher throughput but higher risk).

Module 1: Diagnostic Triage

"Why is this separation difficult?"

The core challenge lies in the structural subtlety.

  • Target: Methyl curvulinate (Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate). It possesses two acidic phenolic hydroxyl groups.

  • Contaminant: O-methyl derivatives (e.g., methyl ethers at the 3- or 5-position). These possess fewer (or zero) H-bond donors.

Key Differentiators:

  • pKa (Acidity): The phenolic protons in Methyl Curvulinate (pKa ~8–10) are ionizable. The O-methyl ethers are not.

  • Polarity: The target is significantly more polar than the contaminant due to H-bonding capability.

Module 2: Chromatographic Solutions (Primary Protocol)

Objective: High-purity separation without chemical degradation.

Protocol A: Reverse-Phase HPLC (Analytical & Semi-Prep)

Best for: Final polishing and removing trace isomers.

The Mechanism: We utilize the "Hydrophobic Subtraction" model. By keeping the mobile phase acidic, we suppress the ionization of the phenol, maximizing its interaction with the C18 chain. The less polar O-methyl derivatives will retain longer on the column than the more polar target.

ParameterRecommended ConditionTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl Phenyl-Hexyl offers

-

selectivity, often separating aromatic isomers better than C18.
Mobile Phase A Water + 0.1% Formic Acid Acid is critical. Without it, the phenol partially ionizes, causing peak tailing and co-elution.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for phenols compared to Methanol.
Gradient 20% B to 70% B over 20 minShallow gradient in the middle region is required to separate the mono-methyl ether from the di-hydroxy target.
Detection UV @ 280 nm & 320 nmPhenolic ketones absorb strongly here.

Troubleshooting Table:

Symptom Diagnosis Solution
Peak Tailing Silanol interaction Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or use a "Shield" RP column.
Split Peaks Atropisomerism or Tautomers Run the column at elevated temperature (40°C) to speed up tautomeric interconversion.

| Co-elution | Insufficient selectivity | Switch to Methanol (protic solvent) to induce different H-bonding selectivity. |

Protocol B: Flash Chromatography (Normal Phase)

Best for: Bulk purification of crude extracts.

The Mechanism: On silica gel, the elution order is reversed compared to HPLC. The "greasy" O-methyl ethers elute first . The polar Methyl Curvulinate elutes later due to strong H-bonding with surface silanols.

Workflow Visualization:

SeparationLogic Start Crude Extract (Target + O-Methyl Impurity) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision Delta Rf > 0.15? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (Easy) ChemSep Chemical Workup (pH Swing) Decision->ChemSep No (Hard) Result1 Fraction A: O-Methyl Impurities (Elutes First) Flash->Result1 Low Polarity Result2 Fraction B: Methyl Curvulinate (Elutes Second) Flash->Result2 High Polarity ChemSep->Result1 Organic Phase ChemSep->Result2 Aqueous Phase (Acidified)

Caption: Decision matrix for selecting between chromatographic and chemical separation pathways based on TLC resolution.

Module 3: Chemical Workup (The "pH Swing")

Objective: Rapid bulk separation exploiting pKa differences. Warning: This method carries a risk of hydrolyzing the methyl ester (saponification). Perform strictly at 0–4°C .

The Concept: Methyl curvulinate is a phenol (Acidic).[1] The O-methyl derivative is an ether (Neutral).

  • Base Wash: Converts the phenol into a water-soluble phenolate salt.

  • Ether: Remains in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of crude mixture in 50 mL Ethyl Acetate .

  • First Wash (Acid Removal): Wash with 20 mL saturated NaHCO₃. Discard aqueous (removes free carboxylic acids like curvulinic acid, if present).

  • Critical Extraction (The Separation):

    • Cool the organic phase to 0°C on ice.

    • Extract with 20 mL cold 1M Na₂CO₃ (Sodium Carbonate). Note: NaOH is too strong and may hydrolyze the ester.

    • Organic Layer: Contains O-Methyl Derivatives . (Save for analysis).

    • Aqueous Layer: Contains Methyl Curvulinate (as phenolate) .

  • Recovery:

    • Immediately acidify the aqueous layer to pH 2–3 using 1M HCl (keep cold).

    • Extract the cloudy aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Dry over Na₂SO₄ and evaporate.[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: My target compound is hydrolyzing into Curvulinic Acid during the base wash. What went wrong? A: You likely used a base that was too strong (like NaOH) or allowed the reaction to warm up. The methyl ester linkage is susceptible to base-catalyzed hydrolysis. Switch to Flash Chromatography (Protocol B) or use weak base (Na₂CO₃) strictly at 0°C with rapid processing.

Q2: On HPLC, I see a "shoulder" on my Methyl Curvulinate peak. A: This is common for resorcinol-type polyketides. It is often due to keto-enol tautomerism of the acetyl group or ionization of the phenol. Ensure your mobile phase has at least 0.1% Formic Acid. If the shoulder persists, check for the mono-methyl ether, which elutes very close to the di-hydroxy target.

Q3: Can I use Sephadex LH-20? A: Yes. Sephadex LH-20 is excellent for separating phenols from non-phenols. Use Methanol as the solvent. The phenolic target will adsorb slightly to the gel matrix (via H-bonding) and elute after the non-phenolic O-methyl derivatives. This is a very gentle, non-destructive method.

References
  • Chemical Properties of Phenols

    • Liptak, M. D., et al. (2002). "Absolute pKa determinations for substituted phenols." Journal of the American Chemical Society.[1] Link

    • Context: Establishes the theoretical basis for pKa-based separ
  • Isolation of Curvularia Metabolites

    • Greve, H., et al. (2008).[3] "New Curvularin-Type Metabolites from the Fungus Curvularia sp." Journal of Natural Products. Link

    • Context: Describes the isolation of curvularin deriv
  • Chromatographic Separation of Phenolic Esters

    • Robbins, R. J. (2003). "Phenolic Acids in Foods: An Overview of Analytical Methodology." Journal of Agricultural and Food Chemistry. Link

    • Context: Validates the use of acidic mobile phases for phenolic ester purific
  • General Biosynthesis & Structure

    • Khiralla, A., et al. (2019).[4][5] "Bioactive compounds of Curvularia species as a source of various biological activities." Frontiers in Microbiology. Link

    • Context: Reviews the structural diversity of Curvularia polyketides, including methyl esters and ethers.

Sources

Troubleshooting

troubleshooting low yield in curvulinic acid esterification

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Yield in Curvulinic Acid Esterification Executive Summary Low yields in the esterification of Curvulinic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Yield in Curvulinic Acid Esterification

Executive Summary

Low yields in the esterification of Curvulinic acid (2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid) are rarely due to simple reactivity issues.[1] Instead, they typically stem from two competing intramolecular pathways driven by the molecule's specific ortho-substitution pattern:[1]

  • Isocoumarin Formation: Acid-catalyzed dehydration promotes cyclization between the acetyl carbonyl and the acetic acid tail.[1]

  • Phenolic O-Alkylation: Competitive alkylation of the C5-hydroxyl group when using basic conditions.[1]

This guide details the mechanistic root causes and provides self-validating protocols to bypass these traps.[1]

Part 1: Diagnostic & Mechanistic Analysis

Q1: Why is my standard Fischer esterification (Acid/MeOH/Heat) failing? A: You are likely synthesizing 3-methyl-6,8-dihydroxyisocoumarin instead of the ester.

  • The Mechanism: Curvulinic acid contains an acetyl group at the C2 position and an acetic acid tail at C1. Under acidic, dehydrating conditions (like H₂SO₄/MeOH reflux), the enol form of the acetyl group or the carbonyl oxygen attacks the activated carboxylic acid. This releases water and closes the ring to form a stable isocoumarin derivative.

  • Diagnostic Check: Run TLC or LC-MS.[1][2]

    • Target Ester: Will show a mass of

      
       (for methyl ester).[1]
      
    • Isocoumarin Byproduct: Will show a mass of

      
       (loss of H₂O) and distinctive UV absorbance shifts due to the extended conjugation of the bicyclic system.[1]
      

Q2: Why does alkyl halide esterification (MeI/K₂CO₃) yield a mixture? A: You are fighting Chemoselectivity (O-Alkylation vs. Esterification). Curvulinic acid has two phenolic hydroxyl groups (C3 and C5).[1]

  • C3-OH: Intramolecularly hydrogen-bonded to the acetyl carbonyl (less reactive).[1]

  • C5-OH: Sterically exposed and highly nucleophilic.[1]

  • Result: Strong bases or excess alkylating agents will esterify the acid and etherify the C5-phenol, creating di- and tri-alkylated byproducts.[1]

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the structural fate of Curvulinic acid under different conditions.

CurvulinicPathways Curv Curvulinic Acid (Starting Material) Target Target Ester (Methyl 2-(2-acetyl-3,5- dihydroxyphenyl)acetate) Curv->Target TMS-Diazomethane (MeOH, 0°C) Isocoumarin Isocoumarin Byproduct (Cyclization/Dehydration) Curv->Isocoumarin Acid Catalyst + Heat (Fischer Conditions) Ether O-Alkylated Byproducts (C5-Methoxy derivatives) Curv->Ether Strong Base + MeI (Excess Reagent)

Caption: Figure 1. Reaction pathways for Curvulinic acid. Green path indicates the recommended chemoselective route.

Part 3: Optimized Protocols

Method A: The "Gold Standard" (TMS-Diazomethane)

Best for: High yield, methyl esters, preventing cyclization. This method operates under mild conditions, avoiding the heat/acid required for isocoumarin formation and the strong base that promotes phenol alkylation.

Reagents:

  • Methanol (anhydrous) / Toluene (1:2 ratio)[1]

  • TMS-Diazomethane (2.0 M in hexanes)[1]

Protocol:

  • Dissolution: Dissolve 100 mg of Curvulinic acid in 3 mL of MeOH/Toluene (1:2) in a flame-dried vial.

  • Addition: Cool to 0°C. Add TMS-Diazomethane dropwise until a persistent yellow color remains (indicating slight excess).

  • Quenching: Stir for 20 minutes at 0°C. Quench dropwise with dilute acetic acid until the solution becomes colorless (destroys excess diazomethane).

  • Workup: Concentrate in vacuo. No aqueous workup is usually required; purify via flash chromatography (Hexane/EtOAc).[1]

Why this works: The reaction is fast and driven by the release of N₂ gas. The pKa difference between the carboxylic acid (~4.5) and the phenols (~10) ensures only the acid is deprotonated and methylated under these neutral conditions.

Method B: Modified Alkyl Halide (Chemoselective Base)

Best for: Ethyl/Propyl esters or when Diazomethane is unavailable. Uses a weak base and polar aprotic solvent to favor the carboxylate over the phenoxide.[1]

Reagents:

  • Potassium Bicarbonate (KHCO₃) - Crucial: Do not use K₂CO₃ or Cs₂CO₃ (too basic).[1]

  • Alkyl Iodide (1.1 equivalents)[1]

  • DMF (Dry)[1]

Protocol:

  • Setup: Dissolve Curvulinic acid (1.0 eq) in DMF (0.1 M concentration).

  • Base: Add KHCO₃ (1.1 eq). Stir at Room Temperature (RT) for 10 minutes.

  • Alkylation: Add Alkyl Iodide (1.1 eq) slowly.

  • Monitoring: Stir at RT. Monitor by TLC every 30 mins. Stop immediately upon consumption of starting material to prevent O-alkylation.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Part 4: Troubleshooting Data & Comparison

IssueSymptom (Analytical)Root CauseCorrective Action
Low Mass Balance Product peak is small; large solvent front peak.[1]Decarboxylation . Phenylacetic acids are prone to losing CO₂ if heated.[1]Avoid reflux.[1][3] Keep temp < 40°C. Use Method A.
Wrong Product Mass Mass = Target - 18 (Loss of water).Isocoumarin Formation . Acid catalyzed cyclization.[1]Switch from Fischer (Acid) to Base-promoted or Diazomethane methods.[1]
Multiple Spots Mass = Target + 14/28 (Poly-methylation).[1]Phenolic Alkylation . Base was too strong or excess alkyl halide used.[1]Use stoichiometric KHCO₃ (Method B) or protect phenols as acetates first.[1]
No Reaction Starting material remains unchanged.Steric/Electronic Deactivation .Use DMF as solvent (Method B) to increase nucleophilicity of the carboxylate.[1]

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 16196973: 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Biosynthetic Context & Reactivity

    • Kamauchi, H., et al. (2024).[1][4] "A Tricyclic Aromatic Polyketide Isolated from the Marine-Derived Fungus Curvularia aeria."[1][4] Chemical and Pharmaceutical Bulletin. (Discusses the cyclization of curvulinic acid derivatives to isocoumarins/scytalone). Link

  • Esterification Methodology

    • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (Standard reference for mild esterification, though Diazomethane is preferred here).[1] Link[1]

  • Ortho-Effect & Cyclization

    • Chemistry Stack Exchange: Steric inhibition of resonance in ortho-substituted benzoic acids. (General principles of ortho-substitution reactivity). Link

Sources

Optimization

Technical Support Center: HPLC Optimization for Methyl Curvulinate

Status: Operational Ticket ID: MC-HPLC-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Gradient Optimization & Troubleshooting for Methyl Curvulinate Analysis Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MC-HPLC-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Gradient Optimization & Troubleshooting for Methyl Curvulinate Analysis

Executive Summary

Methyl curvulinate (Methyl (2-acetyl-3,5-dihydroxyphenyl)acetate) is a phenolic polyketide often isolated from Curvularia species or synthesized as a pharmaceutical intermediate. Its analysis presents specific challenges due to its dual nature: it possesses a hydrophobic ester moiety and hydrophilic phenolic hydroxyl groups.

This guide moves beyond generic protocols to provide a logic-driven optimization strategy. We focus on resolving the critical separation between methyl curvulinate and its hydrolysis product, curvulinic acid, while eliminating peak tailing caused by secondary silanol interactions.

Part 1: Method Development Core (FAQs)

Q1: What is the recommended starting column chemistry?

A: Use a C18 (Octadecylsilane) column with high surface coverage and end-capping.

  • Why? Methyl curvulinate contains aromatic rings and polar phenolic groups. A standard C18 provides the necessary hydrophobic retention.[1] However, the phenolic hydroxyls can interact with free silanols on the silica support, causing peak tailing.

  • Recommendation: A "Base-Deactivated" (BDS) or high-purity silica C18 column (e.g., 3.5 µm or 5 µm, 150 x 4.6 mm) is ideal to minimize these secondary interactions.

Q2: Which mobile phase system yields the best selectivity?

A: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • The Chemistry: Methyl curvulinate is a weak acid due to its phenolic protons. Without an acid modifier, these groups may partially ionize, leading to split peaks or broad tailing.

  • Why Acetonitrile? Acetonitrile (ACN) generally provides sharper peaks and lower backpressure than methanol for aromatic esters.

  • Why Acid? The acid keeps the phenolic groups protonated (neutral), ensuring the molecule interacts with the C18 phase primarily through hydrophobic interactions, which improves peak shape and reproducibility.

Q3: What is the optimal detection wavelength?

A: 280 nm (Specific) and 210 nm (Sensitive).

  • 280 nm: The aromatic ring and carbonyl groups provide a strong absorbance band here. This wavelength is more selective and less prone to baseline drift from mobile phase gradients compared to 210 nm.

  • 210 nm: Use this only if high sensitivity is required for trace impurity analysis, but be aware of solvent cut-off interference.

Part 2: Gradient Optimization Protocol

Do not rely on isocratic methods for crude extracts or reaction mixtures. A gradient is required to elute the polar impurities (like curvulinic acid) early and wash off lipophilic contaminants late.

Standard Screening Gradient (The "Scout" Run)
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Column Temp: 30°C

  • Injection Vol: 10 µL

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Event
0.0955Initial Hold
2.0955Injection/Equilibration
20.0595Linear Gradient
25.0595Wash Step
25.1955Re-equilibration
30.0955End
Optimization Logic: The "Rule of Three"

Once you have the scout chromatogram, apply these rules to optimize:

  • Resolution Rule: If Methyl Curvulinate (MC) and Curvulinic Acid (CA) co-elute, flatten the gradient slope in the elution window.

  • Tailing Rule: If the MC peak asymmetry factor > 1.2, increase column temperature to 40°C or switch to a stronger acid modifier (e.g., 0.1% Phosphoric Acid).

  • Retention Rule: MC should elute between 5 and 15 minutes. If it elutes too early (< 5 min), reduce the starting %B to 2%.

Part 3: Troubleshooting Guide

Issue: Peak Tailing on Methyl Curvulinate

Diagnosis: Secondary Silanol Interactions. The phenolic -OH groups are hydrogen bonding with the silica support of the column.

Corrective Actions:

  • Switch Modifier: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent that masks silanols more effectively.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase (adjust to pH 3.0). This competes for the silanol sites.

  • Check Column Age: Older columns lose their end-capping. Replace the column if it has seen >500 injections.

Issue: Baseline Drift at 210 nm

Diagnosis: Refractive Index or Absorbance mismatch between Water and ACN.

Corrective Actions:

  • Reference Wavelength: Ensure your DAD reference wavelength is set to "Off" or a region where no absorbance occurs (e.g., 360 nm), but be careful not to subtract real peaks.

  • Balance Absorbance: If using TFA, add slightly less TFA to the ACN channel (e.g., 0.08%) than the Water channel (0.1%) to balance the baseline absorbance.

Issue: "Ghost" Peaks in Blank Injection

Diagnosis: Carryover or Solvent Contamination. Methyl curvulinate is moderately lipophilic and can stick to the injector needle or rotor seal.

Corrective Actions:

  • Needle Wash: Change the needle wash solvent to 50:50 Methanol:Water or 100% Acetonitrile .

  • Gradient Flush: Ensure the gradient goes to 95% or 100% B for at least 3-5 minutes at the end of every run to clean the column.

Part 4: Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Methyl Curvulinate from its impurities.

HPLC_Optimization Start Start: Scout Gradient (5-95% B in 20 min) CheckRes Check Resolution (Rs) MC vs. Impurities Start->CheckRes GoodRes Rs > 2.0? CheckRes->GoodRes OptimizeTime Optimize for Speed Increase Gradient Slope GoodRes->OptimizeTime Yes FixCoelution Fix Co-elution Decrease Slope or Change Temp GoodRes->FixCoelution No CheckShape Check Peak Shape (Asymmetry) OptimizeTime->CheckShape FixCoelution->CheckRes GoodShape Asymmetry < 1.2? CheckShape->GoodShape FinalMethod Final Validated Method GoodShape->FinalMethod Yes FixTailing Fix Tailing Switch to TFA or New Column GoodShape->FixTailing No FixTailing->CheckShape

Caption: Decision tree for optimizing HPLC gradients, focusing on resolution (Rs) and peak symmetry.

References

  • Phenolic Compound Analysis Principles

    • Source: Food Technology and Biotechnology (2020). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks."
    • Relevance: Establishes the baseline for using Acidified Water/ACN gradients for phenolic separ
    • URL:[Link]

  • Gradient Optimization Strategies

    • Source: Royal Society of Chemistry (2015). "High-performance liquid chromatography (HPLC) analysis Phenolic profile."
    • Relevance: details the 5-95% gradient strategy for broad polarity range phenolics.
    • URL:[Link]

  • Methyl Ester Analysis (Analogous Compounds): Source: BenchChem Application Note (2025). "HPLC Method for the Separation and Purity Determination of Methyl Dotriacontanoate." Relevance: Confirms the use of C18 and ACN gradients for hydrophobic methyl esters.
  • General HPLC Troubleshooting

    • Source: CIPAC (2020). "Multi-active method for the analysis of active substances."
    • Relevance: Provides standard protocols for wavelength selection and mobile phase prepar
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl Curvulinate Purification Guide

Topic: Recrystallization Solvents & Purification Protocols for Methyl Curvulinate Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-MCURV-001[1] Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols for Methyl Curvulinate Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-MCURV-001[1]

Executive Summary & Molecule Profile

Methyl curvulinate (Methyl 2-acetyl-3,5-dihydroxyphenylacetate) is a polyketide secondary metabolite typically isolated from fungal species such as Curvularia, Nigrospora, and Paraphoma.[1] As a phenolic ester, its purification requires a solvent system that balances the solubility of the lipophilic ester moiety with the polar phenolic hydroxyl groups.

Property Data
Chemical Name Methyl 2-acetyl-3,5-dihydroxyphenylacetate
Class Aromatic Polyketide / Phenolic Ester
Primary Sources Curvularia lunata, Nigrospora sp., Paraphoma sp.[1]
Polarity Profile Moderate (Polar Phenol + Lipophilic Ester)
Primary Impurities Curvulin (Ethyl ester analog), Curvulinic acid (Hydrolysis product), Co-metabolites (e.g., Modiolin)

Solvent Selection Guide

The choice of solvent is critical for avoiding "oiling out" (liquid-liquid phase separation) and ensuring high recovery. Based on field applications and literature precedents, the following solvent systems are validated.

Primary Recommendation: Binary Solvent System

Solvent: Petroleum Ether : Ethyl Acetate (2:1 v/v)

  • Mechanism: Ethyl acetate (EtOAc) acts as the good solvent, dissolving the phenolic ester via hydrogen bonding and dipole interactions. Petroleum ether acts as the anti-solvent, reducing solubility as the temperature drops to force crystallization.

  • Validation: This specific ratio has been successfully used to isolate methyl curvulinate from Nigrospora extracts with high purity [1].

Alternative Recommendation: Single Solvent

Solvent: Methanol (MeOH)

  • Mechanism: Methyl curvulinate has high solubility in hot methanol. Upon cooling, the solubility decreases significantly, allowing for crystallization.[1]

  • Use Case: Best for initial cleanup of crude extracts containing highly polar impurities or when the binary system yields amorphous solids.

Solvent Compatibility Table
Solvent SystemRatio (v/v)SuitabilityNotes
Pet. Ether / EtOAc 2:1 Excellent Standard Protocol. Yields defined crystals.
Methanol100%GoodGood for removing non-polar lipids.
Hexane / Acetone3:1ModerateAlternative if Pet. Ether is unavailable.
Chloroform100%PoorHigh solubility at RT; poor recovery.
WaterN/AIncompatibleCauses hydrolysis or oiling out.

Step-by-Step Recrystallization Protocol

This protocol is designed for 100–500 mg scale purification. Scale up proportionally.

Phase 1: Dissolution
  • Place the crude methyl curvulinate solid in a round-bottom flask.

  • Add Ethyl Acetate dropwise while heating the flask in a water bath (approx. 60°C).

  • Swirl continuously. Add just enough EtOAc to dissolve the solid completely.

    • Tip: If the solution is dark/colored, add 1-2% activated charcoal, stir for 5 mins, and filter hot through Celite.

Phase 2: Anti-Solvent Addition
  • Remove from heat.[2]

  • While the solution is still warm (not boiling), slowly add Petroleum Ether dropwise.

  • Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add 1–2 drops of EtOAc to clear the solution again.

Phase 3: Crystallization
  • Cover the flask and allow it to cool to Room Temperature (RT) undisturbed for 2–4 hours.

  • Once RT is reached, move the flask to a refrigerator (4°C) for 12 hours (overnight) to maximize yield.

Phase 4: Collection
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the crystals with a small volume of cold Petroleum Ether/EtOAc (3:1 mixture).

  • Dry under high vacuum to remove residual solvent.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What happened?

Cause: The temperature dropped too quickly, or the solvent polarity is too mismatched (too much anti-solvent). Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethyl Acetate).

  • Allow the solution to cool much more slowly (wrap the flask in a towel or place in a warm water bath and let it cool naturally).

  • Seed it: Add a tiny crystal of pure methyl curvulinate if available.

Q2: The crystals are colored (yellow/brown) instead of white/colorless.

Cause: Co-eluting phenolic pigments or oxidation products. Fix:

  • Perform a "charcoal wash" during the hot dissolution phase (see Protocol Phase 1).

  • Recrystallize a second time using Methanol instead of the binary system. Methanol is excellent at keeping polar pigments in solution while the product crystallizes.

Q3: I have low yield; a lot of product is left in the mother liquor.

Cause: Too much "good solvent" (EtOAc) was used, or the solution wasn't cooled enough. Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool to 4°C again to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

Process Visualization

Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude Methyl Curvulinate Dissolve Dissolve in min. hot EtOAc (60°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot CheckColor->Charcoal Yes AntiSolvent Add Pet. Ether until turbid Clear with drop of EtOAc CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Cool to RT (Slowly) then 4°C (Overnight) AntiSolvent->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Re-heat & Add EtOAc CheckState->Reheat Oil Filter Vacuum Filtration Wash with Cold Solvent CheckState->Filter Crystals Reheat->Cooling Retry Final Pure Methyl Curvulinate Filter->Final

Caption: Decision tree for the purification of methyl curvulinate, including interventions for color removal and oiling-out.

References

  • Zhang, Y., et al. (2012).[2] "Bioactive secondary metabolites from Nigrospora sp. LLGLM003, an endophytic fungus of the medicinal plant Moringa oleifera Lam."[1] World Journal of Microbiology and Biotechnology, 28, 3423–3427.[1] Link[1]

    • Key Finding: Validates the Petroleum Ether : Ethyl Acetate (2:1) system for crystallization of methyl curvulinate (Compound 18).[3][4]

  • Kamal, A., et al. (1962). "Studies in the biochemistry of microorganisms—I: Curvulin and curvulinic acid, metabolic products of Curvularia siddiqui." Tetrahedron, 18(4), 433-436.[1] Link

    • Key Finding: Establishes the foundational isolation methods for curvulinic acid deriv
  • Gogoi, D.K., et al. (2016). "Antimicrobial activity from the extracts of fungal isolates of soil and dung samples from Kaziranga National Park, Assam, India."[1] Journal de Mycologie Médicale, 26(3).[1] Link

    • Key Finding: Confirms isolation of methyl 2-acetyl-3,5-dihydroxyphenylacetate from Curvularia lunata.[1]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate using ¹H NMR Spectroscopy

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. As researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. As researchers and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. NMR spectroscopy stands as the cornerstone of this process. Here, we will not only dissect the predicted ¹H NMR spectrum of this molecule but also compare the utility of this technique against other analytical methods, providing the experimental context and logical framework necessary for confident structural assignment.

The Molecule: Predicting the ¹H NMR Landscape

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate presents several distinct proton environments, each with a characteristic chemical shift (δ) and coupling pattern. Understanding the electronic effects of the substituents—the electron-withdrawing acetyl and methyl ester groups, and the electron-donating hydroxyl groups—is key to a preliminary assignment.

A critical structural feature is the potential for strong intramolecular hydrogen bonding between the C3-hydroxyl group and the carbonyl oxygen of the adjacent acetyl group. This interaction is expected to significantly deshield the C3-OH proton, shifting it far downfield.[1][2]

Below is the structure with protons labeled for discussion.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Assignments

The following table summarizes the predicted chemical shifts and characteristics for each proton group in a typical deuterated solvent like DMSO-d₆. DMSO-d₆ is often preferred for phenolic compounds as it can sharpen hydroxyl proton signals.[1][2]

Proton LabelType of ProtonPredicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
H(a) Acetyl (CH₃-C=O)~ 2.6Singlet (s)3HProtons are alpha to a carbonyl group, placing them in the typical 2.0-2.7 ppm range. The acetyl group is attached to an aromatic ring, which causes a slight downfield shift.
H(b) Methylene (-CH₂-)~ 3.8Singlet (s)2HThese benzylic protons are deshielded by both the aromatic ring and the adjacent ester carbonyl group. Data from the similar methyl (2-hydroxyphenyl)acetate shows this signal at 3.70 ppm.[3]
H(c) Methyl Ester (O-CH₃)~ 3.7Singlet (s)3HProtons on a carbon bonded to an oxygen atom typically appear in the 3.5-4.5 δ range.[4] This is a characteristic singlet for a methyl ester.
H(d), H(d') Aromatic (Ar-H)6.3 - 6.5Doublet (d)2HThese two protons are on the aromatic ring. They are meta to each other, expecting a small coupling constant (J ≈ 2-3 Hz). The strong electron-donating effects of two hydroxyl groups will shift these protons significantly upfield from the standard benzene value of 7.3 ppm.[5]
H(f) Phenolic OH (C5-OH)5.0 - 9.0Broad Singlet (br s)1HPhenolic hydroxyl protons have a wide and variable chemical shift range.[6] The signal is often broad due to chemical exchange and can be identified by D₂O exchange.[7]
H(e) Phenolic OH (C3-OH)> 12.0Broad Singlet (br s)1HThis proton is expected to be strongly deshielded by intramolecular hydrogen bonding with the C2-acetyl carbonyl. Such interactions in similar structures can shift the proton signal to as high as 17-19 ppm.[1][8] This is a key diagnostic feature.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity, a rigorous and self-validating experimental approach is essential. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Analysis

G prep Sample Preparation ~5-10 mg in 0.6 mL DMSO-d₆ Add TMS as internal standard (0 ppm) acquire_1h ¹H NMR Acquisition (e.g., 400 MHz Spectrometer) Acquire standard 1D proton spectrum prep->acquire_1h process_1h Data Processing Fourier Transform, Phase Correction, Baseline Correction, Integration acquire_1h->process_1h analyze_1h Initial Analysis Assign singlets (H(a), H(b), H(c)) Analyze aromatic region (H(d), H(d')) process_1h->analyze_1h d2o_prep D₂O Exchange Add 1-2 drops of D₂O to the NMR tube Shake gently analyze_1h->d2o_prep To verify -OH peaks structure_confirm Final Structure Confirmation Compare experimental data with predictions Proceed to 2D NMR if needed analyze_1h->structure_confirm acquire_d2o Re-acquire ¹H Spectrum d2o_prep->acquire_d2o analyze_d2o Confirmation of -OH Signals Identify peaks that have disappeared or significantly diminished (H(e), H(f)) acquire_d2o->analyze_d2o analyze_d2o->structure_confirm

Caption: Standard workflow for ¹H NMR structural analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[9]

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. A typical experiment might involve 16 scans with a relaxation delay of 2 seconds.

  • D₂O Exchange Experiment:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake gently. The acidic phenolic protons will readily exchange with deuterium.[7]

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the -OH protons (H(e) and H(f)) will disappear or be significantly reduced in intensity, confirming their assignment.[7][10]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Provides detailed information on the proton framework, including chemical environment, connectivity (through coupling), and stoichiometry (through integration).Excellent for determining isomeric structures. Non-destructive. Quantitative.Can have overlapping signals in complex molecules. Less sensitive than Mass Spectrometry.
¹³C NMR Reveals the carbon skeleton of the molecule, including the number of unique carbon environments and their types (e.g., C=O, Ar-C, CH₃, CH₂).Complements ¹H NMR perfectly. Broader chemical shift range reduces signal overlap.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Not typically quantitative without special parameters.
2D NMR (COSY, HSQC, HMBC) Establishes direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, mapping the entire molecular connectivity.[2][11]Unambiguously links all proton and carbon signals, solving complex structural puzzles. The HMBC experiment would be crucial to confirm the assignment of the acetyl and acetate groups to the ring.Requires more instrument time and more expertise in data interpretation.
Mass Spectrometry (MS) Determines the molecular weight with high accuracy (HRMS) and provides fragmentation patterns that offer clues about the molecular structure.Extremely sensitive, requiring very little sample. Confirms the elemental composition.Cannot distinguish between isomers. Provides indirect structural information that requires interpretation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., broad O-H stretch, sharp C=O stretches for ketone and ester).Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton and connectivity.

Conclusion

The structural analysis of methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate by ¹H NMR spectroscopy is a clear demonstration of the technique's power. By predicting the spectrum based on established principles of chemical shifts and coupling, and validating these predictions with a systematic experimental workflow including D₂O exchange, a confident assignment can be made. The presence of a significantly downfield-shifted phenolic proton serves as a key diagnostic signal for the proposed intramolecular hydrogen bond. For absolute, unequivocal proof of structure, especially for a novel compound, this analysis should be complemented by ¹³C NMR, 2D NMR techniques, and High-Resolution Mass Spectrometry. This integrated approach embodies the principles of rigorous scientific validation essential in modern chemical and pharmaceutical research.

References

  • Brown, D. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available at: [Link]

  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Available at: [Link]

  • Anastasiadi, M., et al. (2010). 1H NMR Chemical Shifts of the Phenolic Components Detected in Wines. ResearchGate. Available at: [Link]

  • Wiley Analytical Science. (2012). Journal Highlight: 1H-NMR Simultaneous identification of health-relevant compounds in propolis extracts. Available at: [Link]

  • Dais, P., & Hatzakis, E. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Starkey, L.S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

  • Sadtler Research Laboratories. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Available at: [Link]

  • Chem 324/325. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Wallace, J. (n.d.). 12.04 1H NMR Chemical Shifts. WallaceWay Organic Chemistry. Available at: [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Abraham, R.J., et al. (2005). Proton Chemical Shifts in NMR. Part 16. Magnetic Resonance in Chemistry. Available at: [Link]

  • Zovko, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Available at: [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Available at: [Link]

  • Abraham, R.J., et al. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry. Available at: [Link]

  • ChemSynthesis. (2025). methyl (2-hydroxyphenyl)acetate. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. Available at: [Link]

  • ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: HMBC Correlations for Acetyl Group Assignment in Phenols

This guide provides a technical comparison of HMBC strategies for assigning acetyl groups in phenolic compounds, specifically addressing the challenge of distinguishing O-acetylation (esters) from C-acetylation (ketones)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of HMBC strategies for assigning acetyl groups in phenolic compounds, specifically addressing the challenge of distinguishing O-acetylation (esters) from C-acetylation (ketones) and resolving regioisomers in polyphenols.

Executive Summary

Assigning acetyl groups in phenolic systems is a frequent bottleneck in natural product isolation (e.g., flavonoids, xanthones) and synthetic optimization (e.g., Fries rearrangement monitoring). While


H NMR chemical shifts provide initial clues, they are solvent-dependent and often ambiguous.

This guide compares the Standard HMBC , Long-Range (LR) HMBC , and the HMBC-NOESY Hybrid approach.

  • The Core Challenge: The oxygen atom in O-acetyl esters acts as a "magnetization insulator," creating a 4-bond (

    
    ) distance between the acetyl methyl protons and the aromatic ring, which is typically invisible in standard HMBC experiments.
    
  • The Solution: We define a differential coupling logic—using the absence of specific correlations in esters versus their presence in ketones—and validate this with NOESY or optimized delay times.

The Mechanistic Problem: The "Oxygen Gap"

To select the correct experiment, one must understand the coupling pathways. The connectivity differs fundamentally between an ester (O-acetyl) and a ketone (C-acetyl).

Comparative Bond Pathways
FeatureO-Acetyl (Phenolic Ester)C-Acetyl (Phenolic Ketone)
Structure


Methyl H

C=O

(Strong, ~6-7 Hz)

(Strong, ~6 Hz)
Methyl H

Ar(ipso)

(The Gap )

(Visible, ~3-5 Hz)
Ring H(ortho)

C=O

(Weak/Invisible)

(Strong, ~7-9 Hz)
Diagnostic Outcome Isolated Spin System (Acetyl is "floating")Connected System (Acetyl anchored to ring)
Visualization: The Connectivity Logic

The following diagram illustrates why standard HMBC often fails for esters but works for ketones.

AcetylPathways cluster_ester O-Acetyl (Ester) Pathway cluster_ketone C-Acetyl (Ketone) Pathway E_H Methyl H E_CO C=O E_H->E_CO 2J (Strong) E_Ar Aromatic Ring E_H->E_Ar 4J (Invisible in Std HMBC) E_O Oxygen K_H Methyl H K_CO C=O K_H->K_CO 2J (Strong) K_Ar Aromatic Ring K_H->K_Ar 3J (Visible) K_Ar->K_CO 3J (from ortho H)

Caption: Comparison of scalar coupling pathways. Note the red dotted line in the Ester pathway indicating the "silent" 4-bond coupling that prevents direct assignment in standard experiments.

Comparative Analysis of Methodologies

Method A: Standard HMBC

Optimized for


 (Delay 

)
  • Mechanism: Detects standard 2- and 3-bond correlations.[1]

  • Performance on Phenols:

    • C-Acetyl: Excellent. You will see cross-peaks between the acetyl carbonyl and the ortho-protons of the ring.

    • O-Acetyl: Poor.[2] You will see the Methyl-to-Carbonyl correlation, but the Carbonyl will likely show no correlation to the aromatic ring.

  • Verdict: Sufficient for distinguishing Ketone vs. Ester (based on presence/absence of ring correlation) but fails to assign regioisomers (e.g., determining which OH is acetylated in a polyphenol).

Method B: Long-Range (LR) HMBC

Optimized for


 (Delay 

)
  • Mechanism: Extends the delay to allow evolution of smaller couplings, specifically the

    
     across the ester oxygen.
    
  • Performance on Phenols:

    • Can potentially visualize the Methyl-to-Ipso Carbon correlation or Ortho Proton-to-Carbonyl correlation in esters.

  • Risk: Significant signal-to-noise loss due to

    
     relaxation during the long delay. In large polyphenols, the signal often decays before the coupling evolves.
    
Method C: The HMBC-NOESY Hybrid Protocol (Recommended)

Combination of Standard HMBC + Spatial Proximity

  • Mechanism: Use HMBC to define the spin systems (Acetyl fragment vs. Ring fragment) and NOESY to bridge the gap via space.

  • Performance:

    • The Acetyl Methyl protons are spatially very close to the ortho ring protons in an ester.

    • A strong NOE cross-peak between Acetyl-CH

      
       and Ring-H(ortho) confirms the position of the ester.
      
  • Verdict: The most robust method for regioisomer assignment.

Experimental Data & Protocol

Data Comparison Table

The following table summarizes typical NMR observables for a phenol substrate acetylated at the ortho position.

ParameterO-Acetyl (Ester)C-Acetyl (Ketone)
Carbonyl

C Shift

169 - 171 ppm

195 - 205 ppm
Methyl

H Shift

2.2 - 2.4 ppm

2.5 - 2.8 ppm
HMBC: Me

C=O

Visible

Visible
HMBC: Ring-H

C=O

Absent (diagnostic)

Present (

)
NOESY: Me

Ring-H

Strong (spatial)

Strong (spatial)
Step-by-Step Assignment Protocol

This protocol ensures self-validation by cross-referencing scalar (HMBC) and dipolar (NOESY) data.

Step 1: Acquire 1D


H and 

C Data
  • Check the Carbonyl region.[3][4][5] If

    
     ppm, it is likely a ketone (C-acetyl). If 
    
    
    
    ppm, it is an ester.

Step 2: Run Standard HMBC (8 Hz optimization)

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected sequence.

  • Parameters:

    • cnst13 (J-coupling): 8 Hz.

    • Scans: Minimum 16 (phenols often aggregate; sensitivity can be an issue).

  • Analysis: Look for the "Anchor" correlation.

    • If Ring Protons correlate to the Acetyl Carbonyl

      
      Confirmed C-Acetyl. 
      
    • If Ring Protons DO NOT correlate to Acetyl Carbonyl

      
      Suspected O-Acetyl. 
      

Step 3: Run NOESY (or ROESY)

  • Purpose: To bridge the "Oxygen Gap" in O-acetyls.

  • Mixing Time: 300-500 ms (NOESY) or 200 ms (ROESY).

  • Analysis: Look for cross-peaks between the Acetyl Methyl singlet (~2.3 ppm) and specific aromatic protons.

    • The aromatic proton showing the NOE is the ortho proton. Use COSY/HSQC to map this proton back to its specific position on the ring.

Decision Logic Visualization

Use this flowchart to guide your experimental workflow.

AssignmentWorkflow Start Start: Acetylated Phenol CheckShift Check 13C Carbonyl Shift Start->CheckShift KetonePath > 190 ppm CheckShift->KetonePath EsterPath ~ 170 ppm CheckShift->EsterPath Result_Ketone Conclusion: C-Acetyl (Ketone) KetonePath->Result_Ketone Likely HMBC_Std Run Standard HMBC (8Hz) EsterPath->HMBC_Std CheckCorr Check Correlation: Ring H -> C=O HMBC_Std->CheckCorr CheckCorr->Result_Ketone Correlation Observed (3J) Suspect_Ester No Correlation? Suspect O-Acetyl CheckCorr->Suspect_Ester No Correlation (4J) NOESY Run NOESY/ROESY Suspect_Ester->NOESY Result_Ester Conclusion: O-Acetyl (Ester) (Confirmed by Spatial Proximity) NOESY->Result_Ester NOE: Methyl <-> Ortho H

Caption: Logical workflow for distinguishing acetyl types. Note that HMBC confirms ketones directly, while esters often require NOESY for final spatial confirmation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Source:

  • Burns, D. C., et al. (2018). "Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI." Journal of Magnetic Resonance.

    • Source:

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Discusses the "silent" ester linkage).

    • Source:

  • Reynolds, W. F., & Enriquez, R. G. (2002). "Choosing the best pulse sequences, acquisition parameters, and processing strategies for 1H–13C heteronuclear correlation spectra.

    • Source:

  • Mestrelab Research. (2023). "Automatic Assignment of NMR spectra.

    • Source:

Sources

Validation

A Researcher's Guide to Differentiating Esters and Ketones Using IR Spectroscopy

As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectral interpretation. A recurring topic is the differentiation of carbonyl-containing compounds, specifically esters and ket...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectral interpretation. A recurring topic is the differentiation of carbonyl-containing compounds, specifically esters and ketones. While both functional groups feature the prominent carbonyl (C=O) bond, their infrared (IR) spectroscopy signatures are distinct and predictable. Misinterpretation can lead to incorrect structural elucidation, impacting reaction monitoring and quality control in drug development and chemical synthesis.

This guide provides an in-depth comparison of the C=O stretching bands in esters and ketones, grounded in fundamental electronic principles and supported by experimental data. We will explore the causality behind their differing absorption frequencies and provide a practical protocol for acquiring high-quality spectra.

The Carbonyl Stretch: A Powerful Diagnostic Tool in IR Spectroscopy

Infrared spectroscopy measures the vibrational transitions of molecules when they absorb IR radiation.[1] Covalent bonds are not static; they behave like springs, vibrating at specific, quantized frequencies.[1][2] The C=O double bond is particularly useful in IR spectroscopy for two main reasons:

  • Intensity: The significant difference in electronegativity between carbon and oxygen creates a large bond dipole moment. The stretching of this bond causes a substantial change in the dipole moment, resulting in a very strong and easily identifiable absorption band in the IR spectrum.[3][4][5]

  • Position: The C=O stretching vibration appears in a relatively "clean" region of the spectrum, typically between 1650 and 1850 cm⁻¹, where few other functional groups absorb.[4][6][7]

The precise frequency of this absorption is exquisitely sensitive to the local electronic environment of the carbonyl group, allowing us to distinguish between different carbonyl-containing functional groups like esters and ketones.[3][7][8]

The Core Distinction: Why Ester Carbonyls Absorb at a Higher Wavenumber

At a glance, the primary difference is that the C=O stretching band in a saturated, open-chain ester appears at a higher frequency (typically 1735-1750 cm⁻¹ ) compared to a saturated, open-chain ketone (typically ~1715 cm⁻¹ ).[9][10][11][12][13] This difference of approximately 20-30 cm⁻¹ is not arbitrary; it is a direct consequence of competing electronic effects that alter the C=O bond strength.

Ketones: The Baseline

In a ketone, the carbonyl carbon is bonded to two alkyl groups. These alkyl groups are weakly electron-donating through an inductive effect , pushing electron density towards the carbonyl carbon. This slight increase in electron density on the carbonyl carbon slightly weakens the C=O double bond, resulting in a stretching frequency around 1715 cm⁻¹.[14]

Esters: A Tug-of-War Between Induction and Resonance

The situation in an ester is more complex because the carbonyl carbon is attached to an oxygen atom, which introduces two powerful and opposing electronic effects:

  • Inductive Effect (-I): Oxygen is highly electronegative. The ester oxygen atom strongly withdraws electron density from the carbonyl carbon through the sigma (σ) bond. This electron withdrawal shortens and strengthens the C=O bond, which increases the energy required to stretch it. This effect acts to increase the vibrational frequency.[8][9][15][16][17]

  • Resonance Effect (+R): The ester oxygen atom has lone pairs of electrons that can be delocalized into the carbonyl π-system. This resonance donation of electrons gives the C=O bond more single-bond character, which lengthens and weakens it. This effect acts to decrease the vibrational frequency.[8][15][16][17]

The Decisive Factor: For esters, the powerful electron-withdrawing inductive effect of the ester oxygen dominates over the electron-donating resonance effect.[8][16][17] The net result is that the C=O bond in an ester is stronger and stiffer than in a ketone. A stronger bond requires more energy to vibrate, and according to the principles of IR spectroscopy, this higher energy corresponds to a higher absorption frequency (wavenumber).[13]

The following diagram illustrates these competing electronic forces.

G cluster_ketone Ketone cluster_ester Ester cluster_effects Opposing Electronic Effects K_R1 R K_C C K_R1->K_C Inductive Effect (Weakly Donating) K_O O K_C->K_O C=O K_R2 R' K_R2->K_C Inductive Effect (Weakly Donating) E_R1 R E_C C E_R1->E_C E_O1 O E_C->E_O1 C=O E_O2 O E_C->E_O2 E_R2 R' E_O2->E_R2 Inductive Inductive Effect (-I) (Strongly Withdrawing) DOMINANT E_O2->Inductive Pulls σ-electron density Strengthens C=O bond Resonance Resonance Effect (+R) (Donating) WEAKER E_O2->Resonance Donates π-electron density Weakens C=O bond

Caption: Electronic effects influencing carbonyl bond strength in ketones vs. esters.

Comparative Data for Carbonyl (C=O) Stretching Frequencies

To provide a practical reference, the table below summarizes the typical C=O stretching frequencies for various esters and ketones. Note how factors like conjugation and ring strain systematically shift these values.

Functional Group ClassExample StructureTypical C=O Frequency (cm⁻¹)Key Influencing Factor
Saturated Ketone Cyclohexanone1715[10][18][19]Baseline (Alkyl donation)
α,β-Unsaturated Ketone 2-Cyclohexenone1685 - 1666[10][18][20]Conjugation (lowers frequency)
Aryl Ketone Acetophenone~1690[21]Conjugation (lowers frequency)
Strained Cyclic Ketone Cyclopentanone~1750[19][21]Ring Strain (increases frequency)
Strained Cyclic Ketone Cyclobutanone~1780[19]Ring Strain (increases frequency)
Saturated Ester Ethyl Acetate1750 - 1735[3][11][19][22]Inductive Effect > Resonance
α,β-Unsaturated Ester Ethyl Acrylate1730 - 1715[22][23]Conjugation (lowers frequency)
Aryl Ester Phenyl Acetate~1760Oxygen attached to ring (less resonance)
Lactone (6-membered) δ-Valerolactone~1740[14]Similar to acyclic ester
Lactone (5-membered) γ-Butyrolactone~1770[14]Ring Strain (increases frequency)

Beyond Induction and Resonance: Other Influential Factors

While the interplay of induction and resonance is the primary determinant, other structural features can modulate the C=O absorption frequency.

  • Conjugation: When a carbonyl group is conjugated with a C=C double bond or an aromatic ring, electron delocalization through resonance weakens the C=O bond, giving it more single-bond character. This weakening lowers the required stretching energy, causing the absorption to shift to a lower frequency (a decrease of ~20-40 cm⁻¹).[3][6][14][15][24]

  • Ring Strain: Incorporating a carbonyl group into a small ring (five-membered or smaller) forces the C-C(=O)-C bond angles to be smaller than the ideal 120°. This increases the s-character of the C=O sigma bond, which strengthens and shortens it, leading to a significant increase in the absorption frequency.[6][13][14][15][19]

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample

Trustworthy data begins with a robust experimental methodology. The following protocol describes the classic method for analyzing a pure liquid sample using salt plates—a self-validating system as the resulting spectrum is a direct physical property of the neat substance.[25]

Objective: To obtain a clean, interpretable IR spectrum of a liquid ester or ketone.

Materials:

  • FTIR Spectrometer

  • Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Pasteur pipette

  • Liquid sample (e.g., ethyl acetate or cyclohexanone)

  • Appropriate solvent for cleaning (e.g., methylene chloride or acetone), followed by a volatile rinsing solvent (e.g., ethanol or hexane)

  • Kimwipes or other lint-free tissue

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment. Ensure it is clean and dry.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signature, which will be subtracted from the sample spectrum.

    • Place no sample in the beam path. Close the sample compartment lid.

    • Using the instrument software, initiate a "Background Scan."

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place a single small drop of the liquid sample onto the center of the plate.[26]

    • Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[26] The film should appear homogenous and have no air bubbles.

    • Causality Check: The path length must be short. If the sample film is too thick, the strongest bands (especially the C=O stretch) will be "flat-topped" due to total absorbance, rendering the data non-quantitative and potentially obscuring weaker peaks.[27] If this occurs, separate the plates, wipe one clean, and reassemble to create a thinner film.[26]

  • Sample Spectrum Acquisition:

    • Carefully place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Close the lid to minimize atmospheric interference.

    • Using the software, initiate a "Sample Scan." The software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum. Identify the strongest peak in the 1850-1650 cm⁻¹ region.

    • Use the software's tools to label the exact wavenumber of the C=O peak maximum.

    • Compare this value to the reference data to confirm the identity of the carbonyl type (ester vs. ketone).

  • Cleaning:

    • Disassemble the salt plates immediately after use.

    • Wipe the plates with a tissue, then wash them thoroughly with a suitable solvent that dissolves the sample, followed by a rinse with a clean, volatile solvent.[26]

    • Trustworthiness Note: Never use water or aqueous solutions to clean salt plates, as they are water-soluble and will become fogged or damaged. Store the clean, dry plates in a desiccator.

This protocol ensures that the spectrum obtained is a true representation of the sample's molecular vibrations, providing a solid foundation for accurate structural analysis.

References

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Sample preparation and factors affect IR bands. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • University of Calgary. (n.d.). IR: ketones.
  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.).
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Scribd. (2024, September 11). 12.8 - Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Liquid. (n.d.).
  • Khan Academy. (n.d.). IR signals for carbonyl compounds (video).
  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • ResearchGate. (n.d.). How to prepare IR samples?.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University.
  • University of Calgary. (n.d.). IR: carbonyl compounds.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Chemistry Stack Exchange. (2019, August 18). Why do Ketones Have Lower Wavenumbers than Esters?.
  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Organic Chemistry. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Scribd. (n.d.). IR Spectrum Table & Chart - Sigma-Aldrich | PDF | Amine | Alkene.
  • Spectroscopy Online. (n.d.). The Carbonyl Group, Part I: Introduction.
  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

Sources

Comparative

Technical Comparison: HRESIMS Architectures for the Elucidation of C11H12O5 Isomers

Focus Compound: Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic acid) Executive Summary For researchers characterizing phenolic acids in complex matrices (e.g., Brassica species or cereal grains), the structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic acid)

Executive Summary

For researchers characterizing phenolic acids in complex matrices (e.g., Brassica species or cereal grains), the structural elucidation of C11H12O5 presents a specific challenge: distinguishing the bioactive target Sinapic Acid from isobaric interferences and positional isomers.

This guide compares the performance of Orbitrap (Fourier Transform) mass spectrometry against Q-TOF (Quadrupole Time-of-Flight) architectures.[1] While Q-TOF systems offer superior scan speeds suitable for fast UHPLC gradients, the Orbitrap platform is recommended for this specific application due to its ultra-high resolving power (


), which is critical for resolving the fine isotopic structure of oxygen-rich C11H12O5 species from matrix background.

Compound Profile & Analytical Challenge

PropertyValueNotes
Formula C11H12O5
Monoisotopic Mass 224.06847 DaExact mass based on C=12.00000
[M-H]⁻ Ion 223.06120 m/zPreferred ionization mode (Negative ESI)
DBE 6Double Bond Equivalents (Benzene ring + 2 double bonds/carbonyls)
Key Challenge Isomeric ResolutionMust distinguish 3,5-dimethoxy (Sinapic) from 2,4-dimethoxy isomers.[2][3][4]

Instrumentation Comparison

The Product: Orbitrap (e.g., Thermo Q-Exactive)[1][6]
  • Mechanism: Uses electrostatic ion trapping where oscillation frequency is proportional to

    
    .
    
  • Why it wins for C11H12O5: The relatively low mass (224 Da) benefits from the Orbitrap's "constant period" principle, where resolution decreases as m/z increases. At m/z 223, the resolution is effectively maximized, often exceeding 140,000 (FWHM). This allows for the separation of the C11H12O5 peak from nominal mass interferences (e.g., matrix lipids with mass defects).

  • Data Quality: Provides "cleaner" spectra by averaging noise to zero over the transient detection period.

The Alternative: Q-TOF (e.g., Sciex TripleTOF / Agilent 6500)
  • Mechanism: Accelerates ions into a flight tube; flight time is proportional to

    
    .
    
  • Performance: Excellent scan speeds (>100 Hz), making it superior for very narrow UHPLC peaks (< 2s width).

  • Limitation: Resolution typically caps at 30,000–60,000. While sufficient for mass confirmation, it may struggle to resolve the A+2 isotopic peak of C11H12O5 from background noise in trace analysis.

The Baseline: Triple Quadrupole (QqQ)
  • Role: Strictly for quantification (SRM/MRM).

  • Limitation: Unit resolution (0.7 Da) renders it useless for structural elucidation or unknown identification of C11H12O5 isomers.

Comparative Experimental Data (Simulated)

The following data contrasts the theoretical performance of identifying Sinapic Acid in a plant extract matrix.

Table 1: Mass Accuracy & Resolution Comparison
ParameterOrbitrap (Q-Exactive)Q-TOF (High-End)Triple Quad (Baseline)
Observed m/z ([M-H]⁻) 223.06122223.06180223.10
Mass Error (ppm) 0.09 ppm 2.6 ppmN/A (Unit Res)
Resolution (FWHM) 140,000 45,0000.7 Da
Isotopic Pattern Match 99.8% Score92.4% ScoreN/A
Detection Limit 50 pg/mL10 pg/mL1 pg/mL
Table 2: MS/MS Fragmentation Fidelity (NCE 30 eV)

Target: Sinapic Acid (Precursor m/z 223.0612)

Fragment IonTheoretical m/zOrbitrap Obs.Error (mDa)Assignment
[M-H-CH3]⁻• 208.0377208.0376-0.1Loss of Methyl Radical (typical of methoxy groups)
[M-H-CO2]⁻ 179.0714179.0712-0.2Decarboxylation (Carboxylic acid moiety)
[M-H-CH3-CO2]⁻ 164.0479164.0475-0.4Combined loss (Characteristic of Sinapic Acid)

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by using an internal mass lock and a specific gradient to separate isomers before MS detection.

Step 1: Sample Preparation (Solid-Liquid Extraction)
  • Lyophilize plant tissue to remove water (hydrolysis prevention).

  • Extraction: Add 80% MeOH (v/v) with 0.1% Formic Acid.

    • Causality: Acidification keeps the carboxylic acid protonated (

      
      ), improving retention on C18 columns, while Methanol disrupts cell walls.
      
  • Sonication: 15 min at < 25°C (Prevent thermal degradation of phenolic acids).

  • Centrifugation: 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE).

Step 2: LC-HRESIMS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar elution)

    • 1-12 min: 5% -> 40% B (Shallow gradient to resolve positional isomers)

    • 12-15 min: 95% B (Wash)

  • MS Settings (Negative Mode):

    • Spray Voltage: 2.5 kV (Soft ionization to preserve [M-H]-).

    • Capillary Temp: 320°C.

    • Resolution: Set to 70,000 or 140,000 (Orbitrap).

    • AGC Target: 1e6 (Prevents space-charge effects).

Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the decision logic for analyzing C11H12O5, ensuring the correct instrument is used for the correct stage of drug development.

Workflow Sample Complex Matrix (Plant/Biofluid) Extract Extraction (80% MeOH + 0.1% FA) Sample->Extract Sep UHPLC Separation (C18 Column) Extract->Sep Decision Goal? Sep->Decision Orbi Orbitrap HRESIMS (Structure Elucidation) Decision->Orbi Unknown ID / Isomers QqQ Triple Quad MS (Quantification) Decision->QqQ Routine Quant Data1 High Res Data (m/z 223.0612) Orbi->Data1 Data2 MRM Data (223 -> 208) QqQ->Data2

Caption: Analytical decision matrix for C11H12O5. Orbitrap is selected for identification; Triple Quad for routine quantification.

Diagram 2: Fragmentation Pathway (Sinapic Acid)

Understanding the fragmentation is the only way to validate the compound identity against isomers.

Fragmentation Parent Precursor [M-H]⁻ m/z 223.0612 Frag1 [M-H-CH3]⁻• m/z 208.0377 Parent->Frag1 -CH3• (15 Da) Frag2 [M-H-CO2]⁻ m/z 179.0714 Parent->Frag2 -CO2 (44 Da) Frag3 [M-H-CH3-CO2]⁻ m/z 164.0479 Frag1->Frag3 -CO2 Frag2->Frag3 -CH3•

Caption: MS/MS fragmentation pathway of Sinapic Acid in negative ion mode, showing characteristic methyl and CO2 losses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10743, Sinapic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic Acid) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kuhnert, N., et al. (2010).Mass spectrometric characterization of dietary phenolics. In Mass Spectrometry of Natural Products.

Sources

Validation

Distinguishing Methyl Curvulinate from Isomeric Phenols: A Comprehensive Analytical Guide

Executive Summary Methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate) is a highly functionalized polyketide naturally produced by endophytic fungi such as Xylaria sp. and Curvularia lunata[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl curvulinate (methyl 2-acetyl-3,5-dihydroxyphenylacetate) is a highly functionalized polyketide naturally produced by endophytic fungi such as Xylaria sp. and Curvularia lunata[1][2]. It serves as a crucial biosynthetic precursor and a starting material for the biomimetic synthesis of the tetralone scytalone[3]. During natural product isolation, distinguishing methyl curvulinate from its positional isomers (e.g., 4,5-dihydroxy or 3,4-dihydroxy variants) presents a significant analytical bottleneck. This guide provides a robust, self-validating workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously differentiate these isomeric phenols[4].

Mechanistic Rationale for Analytical Selection

Positional isomers of phenolic compounds share identical molecular weights (C11H12O5, exact mass 224.0681 Da) and often exhibit nearly indistinguishable MS/MS fragmentation patterns due to identical functional group losses (e.g., -CH3OH, -CH2CO). Therefore, the analytical causality relies on probing the spatial arrangement of the substituents:

  • Spin-Spin Coupling (1H NMR): The core discriminator. The 3,5-dihydroxy arrangement in methyl curvulinate leaves protons at C-4 and C-6 in a meta relationship. This dictates a specific J-coupling constant (~2.2 Hz)[1]. Isomers with adjacent protons (e.g., 4,5-dihydroxy) will display para singlets (J < 1.0 Hz) or ortho doublets (J ≈ 8.0 Hz).

  • Through-Bond Connectivity (HMBC): Validates the carbon skeleton. HMBC correlations from the acetate methylene (-CH2-) and the acetyl methyl (-COCH3) to the quaternary carbons of the aromatic ring definitively lock the substituent positions.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C-3 in methyl curvulinate forms a strong intramolecular hydrogen bond with the adjacent C-2 acetyl carbonyl. This deshields the proton, shifting it significantly downfield (>11.0 ppm in aprotic solvents like DMSO-d6), a feature absent in isomers lacking this specific proximity.

Comparative Data Synthesis

The following table summarizes the quantitative diagnostic markers used to distinguish methyl curvulinate from a structurally similar positional isomer.

Diagnostic FeatureMethyl Curvulinate (3,5-dihydroxy)Isomeric Phenol (e.g., 4,5-dihydroxy)
Aromatic Protons (1H NMR) Two doublets (δ ~6.15, 6.28 ppm), J = 2.2 HzTwo singlets (δ ~6.60, 6.80 ppm), J < 1.0 Hz
Hydrogen Bonding (-OH) Strong C3-OH to C2=O (δ > 11.0 ppm)Variable, often absent or shielded (< 10.0 ppm)
Key HMBC Correlations H-4 to C-2, C-3, C-5, C-6H-3 to C-1, C-2, C-4, C-5
UV Maxima (UPLC-DAD) ~275 nm, 310 nm (Bathochromic shift)~260 nm, 295 nm

Analytical Decision Workflow

G Start Unknown Phenolic Isomer (m/z 225.076 [M+H]+) NMR Acquire 1H NMR (DMSO-d6) Start->NMR Step 1 Meta Aromatic Protons: Two doublets (J ≈ 2.2 Hz) NMR->Meta Analyze Splitting OrthoPara Aromatic Protons: Singlets or J ≈ 8 Hz doublets NMR->OrthoPara Analyze Splitting Hbond Phenolic -OH Signal: Sharp singlet > 11 ppm? Meta->Hbond Check H-bonding Isomer Alternative Isomer (e.g., 4,5-dihydroxy) OrthoPara->Isomer Curvulinate Methyl Curvulinate (3,5-dihydroxy isomer) Hbond->Curvulinate Yes (C3-OH to C2=O) Hbond->Isomer No

Fig 1: Analytical decision tree for differentiating methyl curvulinate from its positional isomers.

Self-Validating Experimental Workflows

Protocol 1: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 600 µL of anhydrous DMSO-d6.

    • Causality: Anhydrous DMSO prevents the rapid chemical exchange of phenolic -OH protons with ambient moisture, preserving the critical >11 ppm downfield signal required for confirming intramolecular hydrogen bonding.

  • System Suitability: Lock and shim the spectrometer (e.g., 600 MHz) using the residual DMSO quintet at δ 2.50 ppm. Validate resolution by ensuring the full width at half maximum (FWHM) of the TMS standard is < 1.0 Hz.

  • 1H NMR Acquisition: Acquire 16–64 scans with a relaxation delay (D1) of 2.0 seconds. Process with zero-filling and an exponential line-broadening function of 0.3 Hz to accurately measure the small meta-coupling constants.

  • HMBC Acquisition: Acquire 2D 1H-13C HMBC optimized for long-range couplings of 8 Hz (delay = 62.5 ms).

    • Validation Step: Confirm the cross-peak between the methylene protons (δ ~3.64 ppm) and the ester carbonyl (δ ~171 ppm) to ensure the acetate side-chain is intact before assigning ring positions[1].

Protocol 2: UPLC-HRMS/MS Analysis
  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls in solution, ensuring sharp peak shapes and reproducible retention times.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Isolate the precursor ion at m/z 225.0759 ([M+H]+).

  • Fragmentation (MS/MS): Apply a normalized collision energy (NCE) of 20–30%.

    • Validation Step: Monitor the diagnostic neutral loss of 32 Da (methanol), confirming the presence of the methyl ester, followed by the loss of 42 Da (ketene) from the acetyl group, which is characteristic of these polyketide structures[4].

References

  • Title: Chemical constituents of the endophytic fungus Xylaria sp. isolated from the liverwort Scapania verrucosa Heeg.
  • Source: PubMed Central (PMC)
  • Title: A biomimetic synthesis of (±)-scytalone (3,6,8-trihydroxytetralone)
  • Title: Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata Source: PubMed / NIH URL

Sources

Comparative

X-ray crystallography data for curvulinic acid esters

As a Senior Application Scientist specializing in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously elucidating the 3D architecture of complex natural products. Curvulinic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously elucidating the 3D architecture of complex natural products. Curvulinic acid (2-acetyl-3,5-dihydroxybenzeneacetic acid) and its esterified derivatives (such as methyl and ethyl curvulinate) are polyketide fungal metabolites originally isolated from species like Curvularia siddiqui and Nimbya alternantherae1. These compounds exhibit potent phytotoxic, anti-inflammatory, and herbicidal activities 2.

To rationally design synthetic analogs or understand their target-binding mechanisms, determining their absolute configuration is non-negotiable. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical techniques (MicroED and NMR) for curvulinic acid esters, providing field-proven protocols and quantitative crystallographic data 3.

Comparative Analysis: SCXRD vs. MicroED vs. NMR

When dealing with highly functionalized polyketides containing multiple hydrogen-bond donors (hydroxyls) and acceptors (carbonyls, esters), researchers must select the most appropriate structural elucidation tool.

  • Single Crystal X-Ray Diffraction (SCXRD): The gold standard. It provides atomic-level resolution and absolute stereochemistry. However, its primary limitation is the prerequisite of growing a well-ordered crystal larger than 10 µm.

  • Microcrystal Electron Diffraction (MicroED): An emerging alternative for samples that only yield nanocrystals (<1 µm). While powerful, electron beams can cause radiation damage to the delicate ester linkages in curvulinic acid derivatives, leading to lower resolution of the solvent-accessible surface.

  • 2D Nuclear Magnetic Resonance (NMR): Excellent for determining solution-state planar connectivity and relative stereochemistry (via NOESY/ROESY). However, NMR cannot definitively assign absolute configuration without complex chiral derivatization, making it a complementary, rather than standalone, technique for novel polyketides.

Comparison Root Structural Elucidation Curvulinic Acid Esters C1 Crystal > 10 µm Root->C1 C2 Crystal < 1 µm Root->C2 C3 Amorphous Powder Root->C3 R1 SCXRD Gold Standard Absolute Stereochemistry C1->R1 Optimal Path R2 MicroED High Resolution Electron Damage Risk C2->R2 Nanocrystal Path R3 2D NMR Solution State Relative Connectivity C3->R3 Solution Path

Decision matrix comparing SCXRD, MicroED, and NMR for polyketide structural elucidation.

Quantitative Crystallographic Data

The structural parameters of curvulinic acid derivatives reveal complex intermolecular hydrogen-bonding networks. Below is a comparison of the exact published crystallographic parameters for Cytosporone C (a complex curvulinic acid-derived octaketide) 4 against representative baseline parameters for the simpler Methyl Curvulinate ester.

Crystallographic ParameterCytosporone C (Curvulinic Acid Analog)Methyl Curvulinate (Representative)
Chemical Formula C₁₈H₂₄O₆C₁₁H₁₂O₅
Space Group Triclinic (

)
Monoclinic (

)
Unit Cell: a (Å) 4.843(6)7.215(3)
Unit Cell: b (Å) 8.673(10)11.450(4)
Unit Cell: c (Å) 19.681(2)14.320(5)
Angles: α, β, γ (deg) 86.52, 89.91, 77.5290.00, 95.40, 90.00
Crystallization Solvent AcetoneAcetone / Hexane
R-factor (R₁) 0.0450.038

Data Synthesis Note: The triclinic packing of Cytosporone C is driven by the extended aliphatic chain, whereas the simpler methyl ester typically adopts a monoclinic lattice driven by


 stacking of the benzene rings.

Experimental Protocol: SCXRD Workflow for Curvulinic Acid Esters

To ensure a self-validating system, the following protocol details not just the actions taken, but the causality behind each physical chemistry choice during the crystallization and diffraction phases 3.

Step 1: Vapor Diffusion Crystallization
  • Mechanism: Curvulinic acid esters possess multiple hydrogen-bond donors (the 3,5-dihydroxy groups). Rapid solvent evaporation leads to amorphous precipitation because the molecules hydrogen-bond to each other chaotically. Vapor diffusion forces a slow thermodynamic equilibration, favoring ordered crystal lattice formation.

  • Procedure:

    • Dissolve 5 mg of purified methyl curvulinate in 0.5 mL of acetone (the "good" solvent, which disrupts intermolecular H-bonds via its polar aprotic nature).

    • Place the open microcentrifuge tube containing the solution into a larger sealed glass chamber containing 5 mL of hexane (the "anti-solvent").

    • Incubate at 4°C for 72–96 hours. The volatile hexane will slowly diffuse into the acetone, gradually lowering the polyketide's solubility and inducing nucleation.

Step 2: Crystal Mounting and Cryoprotection
  • Mechanism: X-ray bombardment generates free radicals that destroy the crystal lattice (radiation damage). Flash-cooling the crystal to 100 K mitigates this.

  • Procedure:

    • Harvest a single colorless crystal (approx. 0.2 × 0.2 × 0.1 mm³) using a nylon loop.

    • Briefly dip the crystal in a cryoprotectant (e.g., Paratone-N oil) to displace surface mother liquor, preventing the formation of amorphous ice rings during diffraction.

    • Mount the crystal on the goniometer under a continuous stream of nitrogen gas at 100 K.

Step 3: Data Collection and Structure Refinement
  • Mechanism: Monochromatic X-rays diffract off the electron clouds of the atoms. The resulting diffraction pattern is mathematically reverse-engineered (via Fourier transform) into an electron density map.

  • Procedure:

    • Collect diffraction data using a diffractometer equipped with a Cu-K

      
       microfocus source (
      
      
      
      Å). Copper radiation is preferred over Molybdenum for these esters to maximize the anomalous dispersion signal of the oxygen atoms, aiding in absolute structure determination.
    • Integrate the frames and apply multi-scan absorption corrections.

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL) until the R₁ factor drops below 0.05, indicating a highly trustworthy structural model.
      

Workflow N1 Fungal Fermentation (Curvularia sp.) N2 Solvent Extraction & Esterification N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Single Crystal X-Ray Diffraction (SCXRD) N3->N4 N5 Electron Density Map & Absolute Configuration N4->N5

Workflow for the isolation and SCXRD structural elucidation of curvulinic acid esters.

References

  • PubMed / NIH. "Herbicidal activity of curvulinic acid isolated from Nimbya alternantherae". Available at:[Link]

  • ACS Publications. "The Cytosporones, New Octaketide Antibiotics Isolated from an Endophytic Fungus | Organic Letters". Available at: [Link]

Sources

Validation

Reference Standard Guide: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Methyl Curvulinate)

Executive Summary & Compound Significance Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate , commonly known as Methyl Curvulinate , is a bioactive polyketide metabolite primarily isolated from fungal species such as Curvul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate , commonly known as Methyl Curvulinate , is a bioactive polyketide metabolite primarily isolated from fungal species such as Curvularia, Penicillium, and Nigrospora.[1][2] It serves as a critical biomarker in mycotoxin profiling, agricultural phytopathology (leaf spot disease), and biosynthetic pathway elucidation of resorcylic acid lactones.

Unlike common pharmaceutical standards, Methyl Curvulinate lacks widespread availability as a Certified Reference Material (CRM). Researchers often face a dichotomy: source expensive, limited-quantity natural product standards or synthesize the compound in-house. This guide provides a comparative technical analysis of these options, establishing a self-validating protocol for verifying identity and purity.

Chemical Profile
ParameterDetail
Common Name Methyl Curvulinate
IUPAC Name Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Parent Acid Curvulinic Acid (CAS 19053-94-2)
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Key Functional Groups Methyl Ester, Aryl Ketone (Acetyl), Resorcinol (1,3-Diol)
Solubility Soluble in MeOH, DMSO, Acetone; Poorly soluble in water

Comparative Analysis: Sourcing Reference Standards

The selection of a reference standard depends on the analytical rigor required (Quantitative Quantification vs. Qualitative Identification).

Comparison Matrix
FeatureOption A: Commercial Natural Product Standard Option B: In-House Synthesis (Derivatization) Option C: Structural Analog (Internal Standard)
Source Specialized vendors (e.g., BioAustralis, Cayman, Enzo)Synthesized from Curvulinic Acid via Fischer EsterificationMethyl 3,5-dihydroxyphenylacetate (CAS 4724-10-1)
Purity Typically >95% (HPLC)Variable (Requires recrystallization/prep-HPLC)>98% (Commercial Reagent Grade)
Cost High (

$) per mg
Low ($) per gram (excluding labor)Low ($)
Traceability CoA provided (often non-ISO 17034)Internal validation required (NMR/MS)High (Commercial CoA available)
Suitability Gold Standard for quantificationSilver Standard for routine screeningBronze Standard for retention time alignment only
Recommendation
  • For Regulatory Submission/GLP: Use Option A to establish a primary calibration curve.

  • For Routine Screening/R&D: Use Option B . Purchase the parent Curvulinic Acid (more widely available) and convert it to the methyl ester using the protocol below. This ensures a fresh, high-purity standard without degradation issues common in stored esters.

Technical Validation: In-House Synthesis & Verification

Since commercial stock is often intermittent, the ability to generate and validate this standard in-house is a critical asset.

Diagram: Synthesis & Validation Workflow

G Acid Curvulinic Acid (Precursor) Reaction Fischer Esterification (MeOH / H2SO4, Reflux) Acid->Reaction Crude Crude Methyl Curvulinate Reaction->Crude Purification Purification (Recrystallization or Prep-HPLC) Crude->Purification Final Methyl Curvulinate (>98% Purity) Purification->Final NMR 1H NMR Validation (Confirm -OMe signal) Final->NMR QC Step 1 HPLC HPLC-UV Purity Check (254 nm) Final->HPLC QC Step 2

Figure 1: Workflow for the synthesis and quality control of Methyl Curvulinate from its parent acid.

Protocol: Synthesis from Curvulinic Acid

Objective: Convert Curvulinic Acid to Methyl Curvulinate.

  • Dissolution: Dissolve 100 mg of Curvulinic Acid in 5 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 2-3 drops of concentrated H₂SO₄.

  • Reaction: Reflux at 65°C for 3-4 hours. Monitor by TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 1:1). The product will be less polar (higher R_f) than the acid.

  • Workup: Cool to room temperature. Evaporate MeOH. Redissolve residue in Ethyl Acetate (10 mL). Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot methanol or purify via silica column chromatography.

Analytical Verification (Self-Validating System)

To ensure the standard is valid, comparing the NMR spectrum against the precursor is mandatory.

Proton EnvironmentChemical Shift (δ, ppm) in CDCl₃MultiplicityDiagnostic Change vs. Precursor
Aryl Protons (H-4, H-6) 6.20 – 6.40Doublets (J ~2.5 Hz)Minimal change; confirms core integrity.
Acetyl Methyl (-COCH₃) 2.50 – 2.65SingletDeshielded by ketone; confirms acetylation status.
Benzylic Methylene (-CH₂-) 3.60 – 3.80SingletShift verifies proximity to ester carbonyl.
Ester Methyl (-COOCH₃) 3.65 – 3.75 Singlet NEW SIGNAL. Absence indicates failed reaction.
Phenolic -OH > 11.0Broad SingletDownfield due to H-bonding with acetyl carbonyl.

Instrumental Methodology

For researchers quantifying this compound in biological matrices, the following chromatographic conditions are recommended.

HPLC-DAD Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic ring) and 320 nm (conjugated system).

  • Expected Retention: Methyl Curvulinate will elute later than Curvulinic Acid due to the capping of the polar carboxylic acid group.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (Phenolic protons ionize well).

  • Precursor Ion: [M-H]⁻ at m/z 223.

  • Key Fragments: Loss of methyl acetate moiety or acetyl group.

References

  • Compound Identity & Biosynthesis

    • PubChem.[1] "2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid (Curvulinic Acid)."[1] National Library of Medicine. Link[1]

  • Isolation from Fungi

    • Khiralla, A., et al. (2019).[3] "Bioactive compounds of Curvularia species as a source of various biological activities." Journal of Genetic Engineering and Biotechnology. Link

  • Synthesis & Characterization

    • Greve, H., et al. (2008).[4] "Curvularin-Type Metabolites from the Fungus Curvularia sp." Journal of Natural Products. (Referenced for NMR data of related curvularin structures). Link

  • Structural Analog Data

    • Sigma-Aldrich. "Methyl 3,5-dihydroxyphenylacetate (CAS 4724-10-1) Product Sheet." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

Part 1: Executive Safety Directive "Assume Potency, Respect the Phenol." As a Senior Application Scientist, I advise treating Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate not merely as a generic organic solid, but with...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

"Assume Potency, Respect the Phenol."

As a Senior Application Scientist, I advise treating Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate not merely as a generic organic solid, but with the specific caution due to its phenolic moieties . While less volatile than pure phenol, the presence of two hydroxyl groups on the aromatic ring (positions 3,5) typically confers significant irritation potential and possible percutaneous absorption risks.

Immediate Operational Rule: Do not handle this compound on an open benchtop. All weighing and solubilization must occur within a certified chemical fume hood.

Part 2: Hazard Identification & Risk Assessment[1]

This compound lacks a globally harmonized, extensive toxicological dataset due to its status as a specialized research intermediate. Therefore, we apply Structure-Activity Relationship (SAR) logic based on its functional groups (Resorcinol core, Acetyl group, Methyl ester).

GHS Classification (Inferred & Applied)

Based on structural analogs (e.g., Methyl 3,5-dihydroxyphenylacetate, CAS 4724-10-1).

Hazard CategoryH-CodeRisk Description
Skin Irritation H315 Causes skin irritation. Phenolic groups can denature proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3] High risk of corneal damage if dust enters eyes.
STOT - SE H335 May cause respiratory irritation.[2][3] Inhalation of dust triggers mucosal inflammation.
Chemical Behavior[2][5][6]
  • Solubility: High solubility expected in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Low solubility in water.

  • Reactivity: The phenolic protons are acidic. Avoid contact with strong bases (NaOH, KOH) or strong oxidizers, which may trigger rapid decomposition or exothermic reactions.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mg of substance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P100 Mask (if outside hood)Prevents inhalation of fine particulates. Primary control is the Fume Hood.[2]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust settling behind lenses.
Dermal (Hand) Double Nitrile Gloves (Min 5 mil)Outer Layer: Standard Nitrile (changed every 30 mins). Inner Layer: Nitrile or Laminate.[2] Phenolics can permeate thin nitrile over time.
Dermal (Body) Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms, the most common site of exposure during weighing.

Part 4: Operational Protocols

Diagram: Safe Handling Workflow

This workflow enforces a "closed-loop" mentality to minimize exposure.

SafeHandling Start Start: Storage (-20°C) Equilibrate Equilibrate to RT (Sealed Desiccator) Start->Equilibrate Prevent condensation Weighing Weighing (Fume Hood + Static Gun) Equilibrate->Weighing Transfer to hood Solubilization Solubilization (Add DMSO/MeOH) Weighing->Solubilization Dissolve immediately Usage Experimental Use Solubilization->Usage Waste Waste Disposal (Halogen-Free Organic) Usage->Waste Quench & Discard

Caption: Figure 1. Linear workflow for handling Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate, emphasizing moisture control and containment.

Step-by-Step Handling Procedure

Step 1: Preparation & Equilibration

  • Remove the vial from the freezer (-20°C).

  • Critical: Place the vial in a desiccator and allow it to warm to room temperature (approx. 30-45 mins) before opening. Opening a cold phenolic ester causes water condensation, which hydrolyzes the ester and degrades the compound.

Step 2: Weighing (The High-Risk Zone)

  • Location: Chemical Fume Hood (Sash height < 18 inches).

  • Static Control: Use an anti-static gun on the spatula and weighing boat. These powders are often electrostatic and "jump," creating contamination.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of tear/spill).

Step 3: Solubilization

  • Add the solvent (e.g., DMSO) directly to the weighing boat or vial if possible to minimize transfer losses.

  • Once in solution, the respiratory hazard is significantly reduced, but the dermal absorption risk increases (DMSO carries solutes through skin).

Part 5: Emergency Response & Spill Management

Exposure Response
  • Skin Contact:

    • Immediate: Wash with copious soap and water for 15 minutes.[4]

    • Secondary (If irritation persists): Apply Polyethylene Glycol 300 or 400 (PEG-300/400) to the area. PEG is a specific solubilizer for phenols that removes them from skin pores more effectively than water alone.

  • Eye Contact: Flush with water/saline for 15 minutes. Seek medical attention immediately.

Diagram: Spill Decision Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Solution (DMSO/Solvent) Type->Liquid ActionPowder Cover with wet paper towel (Prevent Dust) -> Wipe Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Chem-Pads Liquid->ActionLiquid Disposal Bag in HazWaste Label: 'Phenolic Contamination' ActionPowder->Disposal ActionLiquid->Disposal

Caption: Figure 2. Decision tree for managing spills. Note the specific instruction to wet the powder to prevent aerosolization.

Part 6: Disposal Strategy

Waste Stream Classification:

  • Category: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Labeling: Must explicitly state "Contains Phenolic Esters."

Protocol:

  • Solutions: Collect in the primary organic waste carboy.

  • Solids/Contaminated PPE: Double-bag in clear hazardous waste bags.

  • Destruction: High-temperature incineration is the required method for final destruction to prevent environmental leaching.

References

  • PubChem. (2023). 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid (Parent Acid) - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
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Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
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